molecular formula C5H10ClNO3 B1416752 (R)-Morpholine-3-carboxylic acid hydrochloride CAS No. 1187928-88-6

(R)-Morpholine-3-carboxylic acid hydrochloride

Cat. No.: B1416752
CAS No.: 1187928-88-6
M. Wt: 167.59 g/mol
InChI Key: CWSLARZELUGARZ-PGMHMLKASA-N
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Description

(R)-Morpholine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-morpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSLARZELUGARZ-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-88-6
Record name 3-Morpholinecarboxylic acid, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
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Record name (3R)-Morpholine-3-carboxylic acid hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (R)-Morpholine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Architecture of a Key Chiral Building Block

(R)-Morpholine-3-carboxylic acid hydrochloride is a pivotal chiral building block in modern medicinal chemistry and drug development. Its rigid, heterocyclic scaffold combined with the stereospecific presentation of a carboxylic acid moiety makes it an invaluable synthon for creating complex, biologically active molecules with enhanced solubility and stability.[1] A comprehensive understanding of its three-dimensional structure and the ability to rigorously confirm its identity, purity, and stereochemical integrity are paramount for its effective use in pharmaceutical research and development. This guide provides a detailed exploration of the essential analytical techniques for the complete structural characterization of this compound, grounded in the principles of scientific integrity and informed by practical, field-proven insights.

Fundamental Molecular Properties and Structural Overview

This compound is a white to off-white solid with the molecular formula C₅H₁₀ClNO₃ and a molecular weight of 167.59 g/mol .[2][3][4] The molecule consists of a six-membered morpholine ring, which typically adopts a stable chair conformation to minimize steric strain.[2] The carboxylic acid group at the 3-position and the protonated amine as a hydrochloride salt are key functional groups that dictate its chemical reactivity and physical properties.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₃[2][3][4]
Molecular Weight 167.59 g/mol [2][3][4]
Appearance White to off-white solid[1]
Chirality (R)-configuration at C3[2]

The hydrochloride salt form enhances the compound's crystallinity and aqueous solubility, which are advantageous properties for handling and for certain synthetic applications.[2]

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural characterization of this compound. The following sections detail the theoretical basis and practical application of the most critical analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the covalent structure of organic molecules. Both ¹H and ¹³C NMR are indispensable for the analysis of this compound.

2.1.1. ¹H NMR Spectroscopy

¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their connectivity.

  • Expected ¹H NMR Spectral Features:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10-13 ppm.[5] The exact chemical shift can be concentration and solvent-dependent due to hydrogen bonding.

    • Morpholine Ring Protons: The protons on the morpholine ring will appear as a series of multiplets in the range of approximately 3.0-4.5 ppm. The protons on carbons adjacent to the oxygen atom will be the most deshielded and appear further downfield. Protons on the carbon adjacent to the protonated nitrogen will also be downfield.

    • C3 Proton (α-proton): The proton on the chiral center (C3) is expected to be a multiplet due to coupling with the adjacent protons on C2 and the NH proton. Its chemical shift will be influenced by the adjacent carboxylic acid, oxygen, and nitrogen atoms.

2.1.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments.

  • Expected ¹³C NMR Spectral Features:

    • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to appear in the downfield region, typically between 170-185 ppm.[6]

    • Morpholine Ring Carbons: The four carbons of the morpholine ring will give rise to distinct signals. The carbons adjacent to the oxygen (C2 and C5) will be in the range of 60-80 ppm, while the carbons adjacent to the nitrogen (C3 and C6) will be in a similar or slightly upfield region. The carbon bearing the carboxylic acid (C3) will be deshielded compared to the other carbon adjacent to the nitrogen.

2.1.3. Advanced NMR Techniques

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the overall connectivity of the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often a good choice due to the salt form of the compound.

  • Acquisition of ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum.

  • Acquisition of ¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Acquisition of 2D NMR Spectra: If necessary for full structural assignment, acquire COSY, HSQC, and HMBC spectra.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Assign all peaks based on their chemical shifts, coupling patterns, and correlations in the 2D spectra.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

3.1. Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

3.2. Expected Mass Spectrum

  • Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺, where M is the free base form of the molecule (C₅H₉NO₃). The expected m/z would be approximately 148.06.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for carboxylic acids include the loss of H₂O (M+H - 18) and the loss of COOH (M+H - 45).[7] The morpholine ring can also fragment, with cleavage of the C-C bond adjacent to the oxygen being a common pathway.[8]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode.

  • Tandem MS (MS/MS): To obtain detailed structural information, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Interpretation: Analyze the resulting spectrum to confirm the molecular weight and propose structures for the observed fragment ions.

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity

Since the biological activity of chiral molecules is often enantiomer-dependent, confirming the enantiomeric purity of this compound is critical. Chiral HPLC is the gold standard for this analysis.

4.1. Principle of Chiral HPLC

Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times.

4.2. Method Development Considerations

  • Chiral Stationary Phase Selection: A variety of CSPs are available. For a molecule like this compound, which has both an acidic and a basic center, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based CSPs could be effective.

  • Mobile Phase Optimization: The mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer and the pH of the buffer) is crucial for achieving good separation. A systematic screening of different mobile phases is often necessary.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Select a suitable chiral column (e.g., a polysaccharide-based column).

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) at a specific pH.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Chromatographic Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.

  • Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the (R)- and (S)-enantiomers with good peak shape.

  • Quantification: Once a suitable method is developed, create a calibration curve to quantify the amount of the undesired (S)-enantiomer.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including its absolute configuration.

5.1. Principle of X-ray Crystallography

When a beam of X-rays is passed through a single crystal, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, the precise location of each atom in the molecule can be determined.

5.2. Application to this compound

An X-ray crystal structure of this compound would confirm:

  • The chair conformation of the morpholine ring.

  • The relative positions of the substituents.

  • The absolute stereochemistry at the C3 chiral center.

  • Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Experimental Workflow: X-ray Crystallography

G cluster_0 Purity and Identity Confirmation cluster_1 Detailed Structural Elucidation cluster_2 Stereochemical Integrity A Initial Sample B FTIR Spectroscopy A->B Functional Groups Present? C Mass Spectrometry A->C Correct Molecular Weight? D NMR Spectroscopy (1H, 13C, 2D) C->D Confirm Connectivity E X-ray Crystallography D->E Definitive 3D Structure (if single crystal available) F Chiral HPLC D->F Confirm Enantiomeric Purity G Fully Characterized (R)-Morpholine-3-carboxylic acid hydrochloride E->G F->G

Caption: Integrated workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound is a critical step in its application in drug discovery and development. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, chiral HPLC, X-ray crystallography, and FTIR spectroscopy, researchers can confidently confirm its identity, purity, and absolute stereochemistry. This rigorous analytical approach ensures the quality and reliability of this important chiral building block, ultimately contributing to the successful development of new therapeutic agents.

References

  • Chemical structures of various morpholine containing natural and synthetic compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) - Human Metabolome Database. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • Observed IR spectrum of neutral morpholine and the calculated spectrum... - ResearchGate. (n.d.). Retrieved from [Link]

  • Morpholine | C4H9NO | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • 13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]

  • A guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines - PubMed. (n.d.). Retrieved from [Link]

  • FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... - ResearchGate. (n.d.). Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (2023, January 25). Retrieved from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. (n.d.). Retrieved from [Link]

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound - Pharmacia. (2019, May 14). Retrieved from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (R)-Morpholine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-Morpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a key building block, its unique structural features—combining a morpholine ring, a carboxylic acid, and a defined stereocenter—make it a valuable intermediate in the asymmetric synthesis of complex bioactive molecules.[1] The morpholine moiety is often incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacological activity.[2] Consequently, a thorough understanding of its physicochemical properties is not merely an academic exercise; it is a prerequisite for efficient process development, stable formulation design, and ensuring the ultimate safety and efficacy of the final therapeutic agent.[1]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we delve into the causality behind these properties, provide field-proven experimental protocols for their validation, and discuss their direct implications for researchers and drug development professionals.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.

  • Chemical Name: this compound

  • Synonyms: (R)-3-Morpholinecarboxylic acid hydrochloride[1]

  • Molecular Formula: C₅H₁₀ClNO₃[3][4][5]

  • Molecular Weight: 167.59 g/mol [3][4][5]

  • CAS Number: 1187928-88-6 (for the hydrochloride salt)[3][4][6][7]

  • MDL Number: MFCD06809588[1][5][7]

It is critical to distinguish the hydrochloride salt (CAS 1187928-88-6) from its corresponding free acid, (R)-Morpholine-3-carboxylic acid (CAS 106825-81-4), as the presence of the hydrochloride significantly alters properties such as solubility, stability, and melting point.[8]

Core Physicochemical Properties: A Summary

PropertyValue / SpecificationSignificance in Drug Development
Appearance White to off-white or light yellow solid/powder.[1][5]Purity indicator; influences blend uniformity and dissolution.
Purity ≥ 97% - 99%[1][3][4]Critical for safety, efficacy, and reproducibility of results.
Melting Point Data not available.[9]Indicator of purity, lattice energy, and potential polymorphism.
Specific Optical Rotation [α]²⁰/D: +11.95° to +17.95° (c=1, H₂O)[5]Confirms enantiomeric identity and purity; essential for stereospecific synthesis.
pKa (Estimated) pKa₁ ≈ 2-4 (Carboxylic Acid)pKa₂ ≈ 8.4 (Morpholinium Ion)Governs solubility, absorption, and selection of formulation pH.
Solubility No quantitative data available.[5]Affects bioavailability, formulation options, and purification methods.
Storage Conditions 0-8 °C or Room Temperature, under inert gas.[1][5]Essential for maintaining chemical and physical stability over time.

Workflow for Physicochemical Characterization

The comprehensive characterization of a new batch of an Active Pharmaceutical Ingredient (API) like this compound is a multi-step, logic-driven process. The following workflow ensures that all critical parameters are assessed, confirming identity, purity, and consistency.

G cluster_0 Batch Reception & Initial ID cluster_1 Purity & Quantitative Analysis cluster_2 Stereochemical & Physical Properties cluster_3 Final Disposition A Receive New Batch B Visual Inspection (Appearance, Color) A->B C FTIR Spectroscopy B->C D Compare to Reference Standard C->D E HPLC-UV/MS (Purity Assay, Impurity Profile) D->E F ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) E->F G Karl Fischer Titration (Water Content) F->G H Residual Solvents (GC-HS) G->H I Polarimetry (Specific Rotation) H->I J DSC/TGA (Melting Point, Thermal Stability) I->J K Dynamic Vapor Sorption (DVS) (Hygroscopicity Profile) J->K L Solubility Assessment (Aqueous & Organic) K->L M Compile Certificate of Analysis (CoA) L->M P Decision Point: Meets Specification? M->P N Release Batch for R&D Use O Quarantine/Reject Batch P->N Yes P->O No

Caption: Workflow for the full physicochemical characterization of a new API batch.

Detailed Physicochemical Analysis

Chirality and Optical Activity

The "(R)" designation signifies a specific three-dimensional arrangement of atoms around the chiral center at the C3 position. For pharmaceutical applications, controlling stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.

Optical rotation is the experimental verification of this chirality. It measures the extent to which a chiral molecule rotates the plane of plane-polarized light.[10] The positive sign (+) in the specific rotation value indicates that this compound is dextrorotatory , rotating light in a clockwise direction.[10][11] This value is a critical quality attribute for confirming the enantiomeric purity of a given batch.

This protocol outlines the standard procedure using a polarimeter.

  • Instrument Calibration: Zero the polarimeter using a cell filled with the solvent blank (e.g., deionized water).[12]

  • Sample Preparation: Accurately weigh approximately 100 mg of the compound (record the exact mass, m). Dissolve it in a 10 mL volumetric flask with deionized water (the solvent, V). Ensure the sample is fully dissolved and the solution is clear.

  • Measurement: Rinse the polarimeter cell (path length, l, typically 1 dm) with a small amount of the sample solution, then fill it, ensuring no air bubbles are present.[12] Place the cell in the instrument and record the observed rotation (α) at a specified temperature (e.g., 20°C) using the sodium D-line (589 nm).

  • Calculation: The specific rotation, [α], is calculated using the Biot equation:[13] [α] = α / (c × l) where c is the concentration in g/mL (m/V) and l is the path length in decimeters (dm).

Causality Insight: The specific rotation is an intrinsic property of a chiral molecule. Any significant deviation from the established range (+11.95° to +17.95°) suggests either the presence of the (S)-enantiomer as an impurity or other chemical impurities.

Acid-Base Properties (pKa)

As an amino acid derivative, the compound is zwitterionic in its free form and possesses two ionizable groups: the carboxylic acid (-COOH) and the secondary amine within the morpholine ring (-NH-). The hydrochloride salt form means the amine is protonated (-NH₂⁺-).

  • pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to have a pKa value in the range of 2-4, typical for α-amino acids. Below this pH, the group is predominantly in its neutral -COOH form. Above this pH, it deprotonates to the carboxylate -COO⁻.

  • pKa₂ (Morpholinium Ion): The conjugate acid of morpholine has a pKa of approximately 8.4.[14] Therefore, the protonated amine in the hydrochloride salt will have a similar pKa. Above this pH, it deprotonates to the neutral secondary amine.

The interplay between these two pKa values dictates the molecule's charge and, consequently, its solubility and membrane permeability at different pH values, which is a cornerstone of drug formulation and pharmacokinetic modeling.

pKa_Ionization cluster_0 Low pH (e.g., pH 1) cluster_1 Intermediate pH (e.g., pH 5) cluster_2 High pH (e.g., pH 10) node_a Structure: Cationic -COOH (Neutral) -NH₂⁺ (Positive) Net Charge: +1 Solubility: High node_b Structure: Zwitterionic -COO⁻ (Negative) -NH₂⁺ (Positive) Net Charge: 0 Solubility: Minimum (pI) node_a->node_b pH > pKa₁ node_c Structure: Anionic -COO⁻ (Negative) -NH (Neutral) Net Charge: -1 Solubility: High node_b->node_c pH > pKa₂

Caption: Relationship between pH, pKa, and the ionization state of the molecule.

Spectroscopic Characterization

Spectroscopy provides an irrefutable fingerprint of the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the C-H protons on the morpholine ring and the N-H protons. The proton at the C3 chiral center will appear as a multiplet, coupled to adjacent protons. The chemical shifts and coupling constants confirm the connectivity of the atoms.

    • ¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing furthest downfield (typically >170 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic absorption bands include:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).

    • N-H stretching from the protonated amine (~2400-2800 cm⁻¹, often broad).

    • A prominent C-O-C stretch from the morpholine ether linkage (~1100 cm⁻¹).

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is often preferred for hydrochloride salts.[15]

  • Sample Weighing: Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial.[15]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Mix thoroughly to ensure complete dissolution.[15]

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.[16][17] The final sample height should be ~4-5 cm.[17]

  • Final Steps: Cap the NMR tube, wipe it clean externally, and place it in the spectrometer for analysis.

Causality Insight: The use of a deuterated solvent is essential because modern NMR spectrometers use the deuterium signal to "lock" the magnetic field, ensuring stability during the experiment. It also prevents a large, overwhelming solvent signal from obscuring the analyte signals in a ¹H NMR spectrum.[17]

Solid-State Properties and Stability

The behavior of the compound in its solid form is critical for handling, storage, and formulation.

Hygroscopicity

Hygroscopicity is the tendency of a solid to take up moisture from the atmosphere.[18] For pharmaceutical ingredients, especially salts, this is a critical parameter.[19] Excessive moisture uptake can lead to physical changes (deliquescence, caking) and chemical degradation (e.g., hydrolysis), compromising the product's shelf-life and performance.[20]

DVS is the gold-standard method for characterizing moisture sorption behavior.

  • Sample Preparation: Place a small amount of the sample (5-10 mg) onto the DVS microbalance pan.

  • Drying: Equilibrate the sample at 0% relative humidity (RH) until a stable weight is achieved. This establishes the initial dry weight.

  • Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically stepping up from 0% to 90% RH in 10% increments (sorption phase), and then back down to 0% RH (desorption phase). At each step, the instrument waits for the sample weight to equilibrate before proceeding.

  • Data Analysis: Plot the change in mass (%) versus RH. The resulting isotherm provides a detailed profile of the material's hygroscopic nature. The European Pharmacopoeia provides a classification system based on the percentage weight gain at 80% RH and 25°C.[21]

Chemical Stability

The stability of an API determines its shelf-life. As a hydrochloride salt of an amino acid ester analog, potential degradation pathways include oxidation, decarboxylation, and hydrolysis, although the morpholine ring is generally stable. Stability studies are performed under accelerated conditions (high temperature and humidity) to predict long-term stability at recommended storage conditions.[22][23]

  • Batch Selection: Use at least one representative batch of the API.

  • Storage Conditions: Store samples under accelerated conditions as per ICH guidelines, commonly 40°C ± 2°C / 75% RH ± 5% RH.[24]

  • Time Points: Pull samples for analysis at specified time points (e.g., initial, 1, 3, and 6 months).[25]

  • Analysis: At each time point, analyze the sample for key quality attributes, including:

    • Assay/Purity: Using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

    • Appearance: Note any changes in color or physical form.

    • Water Content: Using Karl Fischer titration.

  • Evaluation: Significant changes in any of these parameters indicate potential stability issues that must be addressed, for instance, through reformulation or more protective packaging.

Conclusion

This compound is a structurally refined building block with a distinct set of physicochemical properties that are pivotal to its application in drug development. Its chirality, confirmed by optical rotation, is its defining feature for stereospecific synthesis. Its acid-base characteristics, governed by the carboxylic acid and morpholinium pKa values, are fundamental to its solubility and formulation behavior. While a comprehensive experimental dataset for properties like melting point and solubility remains to be published, the analytical workflows and principles outlined in this guide provide a robust framework for researchers to fully characterize this compound. A thorough and early understanding of these properties is an indispensable tool, enabling scientists to mitigate risks, accelerate development timelines, and ultimately harness the full potential of this valuable chemical entity.

References

  • Accelerated Stability Assessment Program in API development. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved December 31, 2025, from [Link]

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synthesis pathways for enantiomerically pure (R)-Morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure (R)-Morpholine-3-carboxylic Acid

Introduction: The Strategic Importance of (R)-Morpholine-3-carboxylic Acid

(R)-Morpholine-3-carboxylic acid is a paramount chiral building block in contemporary drug discovery and development. As a constrained cyclic amino acid analog, its rigid conformation is highly sought after for designing molecules with improved potency, selectivity, and pharmacokinetic profiles. The morpholine scaffold is a privileged structure found in numerous FDA-approved drugs and clinical candidates, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The precise stereochemical control at the C3 position is critical, as the biological activity of enantiomers can differ dramatically. This guide provides a comprehensive overview of the principal synthetic pathways to access the enantiomerically pure (R)-isomer, tailored for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale, provide detailed protocols, and offer a comparative analysis to inform strategic synthetic planning.

Core Synthetic Philosophies: A Strategic Overview

The synthesis of any single-enantiomer compound fundamentally relies on one of three core strategies. The choice among them is dictated by factors such as the availability of starting materials, scalability, cost, and the desired level of enantiopurity.

  • Asymmetric Synthesis from the Chiral Pool: This elegant approach leverages naturally occurring, enantiomerically pure starting materials (the "chiral pool") to transfer stereochemistry to the target molecule.

  • Chiral Resolution of Racemates: This classical method involves synthesizing the target molecule as a racemic mixture and then separating the two enantiomers, often through the formation of diastereomeric intermediates.[3][4]

  • Kinetic Resolution (Chemical or Enzymatic): This strategy employs a chiral catalyst or enzyme that preferentially reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product of the reacted one.[5]

Synthetic_Strategies cluster_0 Strategic Approaches Start Racemic or Achiral Precursors Asymmetric Asymmetric Synthesis (Chiral Pool) Start->Asymmetric Chiral Starting Material Resolution Chiral Resolution (Diastereomeric Salts) Start->Resolution Racemic Synthesis First Enzymatic Enzymatic Kinetic Resolution Start->Enzymatic Racemic Ester Synthesis R_MCA (R)-Morpholine-3- carboxylic acid Asymmetric->R_MCA Resolution->R_MCA Enzymatic->R_MCA

Figure 1: High-level overview of the primary strategies for accessing enantiopure compounds.

Pathway 1: Asymmetric Synthesis via Chiral Pool Starting Materials

This is arguably the most direct and efficient route, as it avoids the inherent 50% theoretical yield limit of classical resolution. The strategy hinges on using a readily available, enantiopure precursor where the key stereocenter is already established. D-Serine is an ideal starting material for this purpose.

Scientific Rationale

The synthesis begins with D-serine, which possesses the correct (R)-configuration at the α-carbon. The core of the strategy involves two key transformations: N-alkylation to introduce the ethanolamine fragment and a subsequent intramolecular cyclization to form the morpholine ring. The stereochemical integrity of the α-carbon is maintained throughout the sequence.

Detailed Experimental Protocol (Adapted from literature)

This protocol outlines the synthesis starting from D-serine methyl ester hydrochloride.

Step 1: N-Alkylation of D-Serine Methyl Ester

  • Suspend D-serine methyl ester hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile.

  • Add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq) as a protected 2-bromoethanol equivalent. The THP protecting group prevents self-reaction.

  • Heat the mixture to reflux for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-alkylated intermediate.

Step 2: Intramolecular Cyclization and Deprotection

  • Dissolve the purified N-alkylated intermediate from Step 1 in methanol.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or HCl in dioxane) to facilitate both the deprotection of the THP ether and promote intramolecular cyclization via Williamson ether synthesis.

  • Stir the reaction at room temperature for 8-12 hours. The cyclization forms the morpholine ring.

  • Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and concentrate under reduced pressure.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the crude cyclized ester in a mixture of THF/water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours until the ester hydrolysis is complete (monitored by TLC/LC-MS).

  • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (R)-Morpholine-3-carboxylic acid.

Asymmetric_Synthesis D_Serine D-Serine Methyl Ester N_Alkylated N-Alkylated Intermediate D_Serine->N_Alkylated 1. K₂CO₃ 2. Br(CH₂)₂OTHP Cyclized_Ester Cyclized Morpholine Ester N_Alkylated->Cyclized_Ester p-TsOH, MeOH (Deprotection & Cyclization) Final_Product (R)-Morpholine-3- carboxylic acid Cyclized_Ester->Final_Product LiOH, THF/H₂O (Saponification)

Figure 2: Workflow for the asymmetric synthesis of (R)-Morpholine-3-carboxylic acid.

Data Summary
StepKey ReagentsTypical YieldEnantiomeric Purity (e.e.)
N-Alkylation K₂CO₃, Br(CH₂)₂OTHP75-85%>99% (preserved)
Cyclization p-TsOH or HCl80-90%>99% (preserved)
Saponification LiOH>95%>99% (preserved)
Overall ~57-77% >99%

Pathway 2: Enzymatic Kinetic Resolution of a Racemic Ester

Enzymatic methods offer exquisite selectivity and operate under mild, environmentally benign conditions. A kinetic resolution strategy is highly effective, where an enzyme selectively processes one enantiomer of a racemic mixture, allowing the desired, unreacted enantiomer to be isolated in high purity.[6] This approach has been successfully demonstrated for morpholine-2-carboxylic acid derivatives and is directly applicable here.

Scientific Rationale

The process begins with the synthesis of a racemic N-protected morpholine-3-carboxylic acid ester. This racemic substrate is then exposed to a hydrolase enzyme, typically a lipase. The enzyme's chiral active site will selectively recognize and hydrolyze one enantiomer (e.g., the (S)-ester) to its corresponding carboxylic acid, while leaving the other enantiomer (the desired (R)-ester) untouched. The resulting mixture of an acid and an ester is easily separated due to their different chemical properties (e.g., via extraction). The isolated (R)-ester is then hydrolyzed to the final product.

Detailed Experimental Protocol (Adapted from[7])

Step 1: Synthesis of Racemic N-Boc-morpholine-3-carboxylic acid n-butyl ester

  • Synthesize racemic morpholine-3-carboxylic acid through standard methods (e.g., from serine and ethylene oxide derivatives).

  • Protect the nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

  • Esterify the carboxylic acid with n-butanol under acidic catalysis (e.g., H₂SO₄) to produce the racemic n-butyl ester substrate.

Step 2: Enzyme-Catalyzed Kinetic Resolution

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Add the racemic ester substrate (1.0 eq) and a suitable lipase (e.g., Lipase B from Candida antarctica, CAL-B).

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. This is critical to maximize the enantiomeric excess of the remaining ester.

  • Once 50% conversion is achieved, stop the reaction and extract the mixture.

Step 3: Separation and Final Hydrolysis

  • Separate the (S)-acid and the unreacted (R)-ester. This can be achieved by extracting the mixture with an organic solvent (e.g., ethyl acetate). The unreacted (R)-ester will move to the organic phase, while the (S)-acid salt remains in the aqueous phase.

  • Isolate the (R)-N-Boc-morpholine-3-carboxylic acid n-butyl ester from the organic phase.

  • Perform a standard base-catalyzed hydrolysis (saponification) on the enantiomerically enriched ester using LiOH or NaOH.

  • Follow with an acidic workup to remove the Boc protecting group and isolate the final (R)-Morpholine-3-carboxylic acid.

Enzymatic_Resolution RacemicEster Racemic (R/S)-Ester EnzymeStep Lipase (e.g., CAL-B) ~50% Conversion RacemicEster->EnzymeStep SAcid (S)-Acid EnzymeStep->SAcid Selective Hydrolysis REster Unreacted (R)-Ester EnzymeStep->REster Unreacted Separation Extraction/ Separation SAcid->Separation REster->Separation FinalProduct (R)-Morpholine-3- carboxylic acid REster->FinalProduct 1. Saponification 2. Deprotection Separation->REster

Figure 3: Workflow for the enzymatic kinetic resolution of a racemic morpholine ester.

Data Summary
ParameterDetails
Enzyme Lipase B from Candida antarctica (CAL-B) is a common choice.
Substrate N-Protected morpholine-3-carboxylic acid ester (e.g., N-Boc, n-butyl ester).
Conversion Targeted at ~50% for optimal e.e. of the remaining substrate.
Yield Theoretical max of 50% for the desired enantiomer. Practical yields are often 40-45%.
Enantiomeric Purity (e.e.) Can reach >99% for the unreacted ester.

Pathway 3: Classical Chiral Resolution via Diastereomeric Salt Formation

This is a well-established, traditional method for separating enantiomers. While potentially lower yielding and more labor-intensive than asymmetric synthesis, it is a robust and reliable technique when a suitable resolving agent can be found.[3]

Scientific Rationale

The principle involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities. This difference allows one diastereomeric salt to be selectively crystallized from a suitable solvent system, while the other remains in the mother liquor. Once the pure diastereomeric salt is isolated, the chiral resolving agent is removed by an acid/base wash, liberating the desired enantiomerically pure carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Racemic Morpholine-3-carboxylic acid

  • Prepare the racemic acid using a non-stereoselective route, for example, from racemic serine or via a multi-step synthesis from achiral precursors.

Step 2: Diastereomeric Salt Formation

  • Dissolve the racemic morpholine-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or isopropanol). Heating may be required.

  • In a separate flask, dissolve an enantiomerically pure chiral base (0.5 - 1.0 eq), such as (R)-(+)-α-phenylethylamine or brucine, in the same solvent.

  • Slowly add the solution of the chiral base to the solution of the racemic acid.

  • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to induce crystallization. The goal is for one diastereomeric salt to crystallize preferentially.

Step 3: Fractional Crystallization

  • Collect the precipitated crystals by filtration. These crystals are now enriched in one diastereomer.

  • The purity of the crystals can be enhanced by recrystallizing them one or more times from a fresh solvent. The progress of the resolution can be monitored by measuring the optical rotation of the material after liberating the acid from a small sample.

  • Repeat the crystallization process until a constant optical rotation is achieved, indicating that the salt is diastereomerically pure.

Step 4: Liberation of the (R)-Enantiomer

  • Dissolve the purified diastereomeric salt in water.

  • Acidify the solution with a strong acid (e.g., 2M HCl) to a low pH (~1-2). This protonates the carboxylic acid and the chiral amine.

  • Extract the chiral resolving agent with an organic solvent (e.g., dichloromethane).

  • The desired (R)-Morpholine-3-carboxylic acid remains in the aqueous layer, which can be isolated by evaporation or lyophilization.

Data Summary
ParameterDetails
Resolving Agents (R)-(+)-α-phenylethylamine, (-)-Brucine, (+)-Cinchonine.[3][4]
Solvent System Ethanol, Methanol, Isopropanol, Acetone/Water mixtures are common.
Yield Theoretical max of 50%. Practical yields vary widely (20-40%) depending on the number of recrystallizations.
Enantiomeric Purity (e.e.) Can reach >99% after sufficient recrystallization cycles.

Comparative Analysis of Synthetic Pathways

The optimal synthetic route depends heavily on the specific project goals, including scale, cost, time, and available expertise.

FeatureAsymmetric Synthesis (Chiral Pool)Enzymatic Kinetic ResolutionClassical Chiral Resolution
Overall Yield High (theoretically 100%)Low (theoretically 50%)Low (theoretically 50%)
Enantiopurity Excellent (>99% e.e.)Excellent (>99% e.e.)Excellent (>99% e.e.), but requires optimization
Scalability ExcellentGood, but may require specialized bioreactorsModerate; can be challenging due to large solvent volumes
Cost Cost of chiral starting material (D-Serine is relatively inexpensive)Cost of enzyme and substrate synthesisCost of resolving agent (can be high) and solvent
Complexity Moderate; requires standard organic synthesis techniquesModerate; requires handling of enzymes and monitoring conversionHigh; can be labor-intensive and iterative (trial-and-error)
Key Advantage High yield and direct access to the targetMild, green conditions; high selectivityRobust, well-established technique
Key Disadvantage Dependent on availability of the correct chiral precursorInherent 50% loss of materialInherent 50% loss; can be difficult to find suitable conditions

Conclusion and Recommendation

For the synthesis of enantiomerically pure (R)-Morpholine-3-carboxylic acid , the asymmetric synthesis from D-serine stands out as the most strategically sound approach for both laboratory and process scale. Its high theoretical yield, excellent stereocontrol, and reliance on a readily available chiral starting material make it the most efficient and economical pathway.

While enzymatic and classical resolution methods are highly effective at producing material with excellent enantiopurity, they are fundamentally limited by a 50% theoretical yield, which doubles the amount of starting material required for a given quantity of the final product. Enzymatic resolution is an attractive "green" alternative, particularly if the undesired enantiomer can be racemized and recycled. Classical resolution remains a valuable tool but is often the most resource-intensive due to the empirical nature of finding the right resolving agent and solvent combination and the multiple crystallization steps required.

Ultimately, the choice of synthesis pathway is a critical decision that impacts project timelines and costs. This guide provides the foundational knowledge for making an informed choice based on scientific principles and practical considerations.

References

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(R)-Morpholine-3-carboxylic acid hydrochloride: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Morpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid, chair-like conformation and the presence of both a secondary amine and a carboxylic acid functional group make it an attractive scaffold for the synthesis of complex, biologically active molecules. The morpholine ring, in particular, is recognized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, which are critical for enhancing bioavailability and overall therapeutic efficacy.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2]

Core Molecular Identifiers

The fundamental chemical identity of this compound is established by its unique CAS number and molecular formula.

IdentifierValue
CAS Number 1187928-88-6
Molecular Formula C₅H₁₀ClNO₃
Molecular Weight 167.59 g/mol
Synonyms (R)-3-Morpholinecarboxylic acid hydrochloride

Physicochemical and Handling Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

PropertySpecification
Appearance Off-white to light yellow solid
Purity ≥ 98-99% (Chiral purity based on starting material)
Storage Conditions Store at 0-8 °C or room temperature, under an inert atmosphere
Specific Rotation [α]20/D +11.95° to +17.95° (c=1 in H₂O)

The Strategic Importance of the Morpholine Scaffold in Drug Design

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic profile. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is attenuated compared to other cyclic amines, which can be advantageous for optimizing a drug's pKa and reducing off-target effects.[2][3]

For CNS drug discovery, the morpholine ring is particularly valuable. It can contribute to a balanced lipophilic-hydrophilic profile, which is crucial for traversing the blood-brain barrier (BBB).[2][4] The flexible conformation of the morpholine ring allows it to act as a versatile scaffold, orienting substituents in a precise three-dimensional arrangement to optimize interactions with biological targets.[2]

Applications in Research and Development

This compound serves as a critical starting material and intermediate in several areas of chemical and pharmaceutical research.

Pharmaceutical Development

The primary application of this compound is as a chiral building block in the synthesis of pharmaceuticals. Its defined stereochemistry is essential for producing enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. It is particularly noted for its use in developing drugs targeting CNS disorders.[1]

Chemical Synthesis

In organic synthesis, it is a versatile reagent for constructing more complex molecules. The carboxylic acid and secondary amine functionalities allow for a wide range of chemical transformations, making it a valuable tool for medicinal chemists.[1]

Agrochemical Research

There is growing interest in utilizing this compound for the development of novel agrochemicals. Its unique structural features may lead to the discovery of more effective and environmentally benign pesticides and herbicides.[1]

Materials Science

Beyond life sciences, this compound is being explored in the creation of new polymers and materials. Its ability to act as a pH-sensitive agent opens up possibilities for its use in smart materials and controlled-release drug delivery systems.[1]

Synthesis and Chiral Resolution: A Technical Workflow

The enantioselective synthesis of (R)-Morpholine-3-carboxylic acid is a critical process, as the biological activity of its derivatives is often stereospecific. While multiple strategies for the synthesis of substituted morpholines exist, a common approach involves the cyclization of an appropriate amino alcohol precursor.[5] Achieving the desired (R)-enantiomer can be accomplished through asymmetric synthesis or by the resolution of a racemic mixture.[6]

One effective method for obtaining the enantiomerically pure acid is through enzyme-catalyzed kinetic resolution of a racemic ester precursor. This process leverages the high stereoselectivity of enzymes to preferentially hydrolyze one enantiomer of the ester, allowing for the separation of the desired (R)-acid.

Below is a representative experimental protocol for the synthesis and resolution, based on established chemical principles.

Experimental Protocol: Synthesis and Enzymatic Resolution

Part 1: Synthesis of Racemic N-Benzyl-morpholine-3-carboxylic acid ester

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-benzylethanolamine and an appropriate α,β-unsaturated nitrile (e.g., 2-chloroacrylonitrile).

  • Cyclization: Promote cyclization using a suitable base, such as potassium tert-butoxide (t-BuOK), to yield the racemic morpholine nitrile intermediate.

  • Alcoholysis: Convert the nitrile to the corresponding ester (e.g., n-butyl ester) by refluxing in the presence of the alcohol (n-BuOH) and a strong acid catalyst (e.g., concentrated H₂SO₄).

  • Work-up and Purification: After the reaction is complete, neutralize the acid, extract the product with an organic solvent, and purify by column chromatography to obtain the racemic ester.

Part 2: Enzyme-Catalyzed Kinetic Resolution

  • Enzyme Selection: Choose a suitable lipase (e.g., from Candida antarctica) known for its stereoselectivity in hydrolyzing similar esters.

  • Reaction Conditions: Disperse the racemic ester in a buffered aqueous solution. Add the selected lipase and stir the mixture at a controlled temperature.

  • Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the produced acid. The reaction is typically stopped at approximately 50% conversion to maximize the yield and ee of both products.

  • Separation: Once the desired conversion is reached, separate the unreacted (S)-ester from the aqueous solution containing the salt of the (R)-acid by extraction.

  • Isolation of (R)-acid: Acidify the aqueous layer to protonate the carboxylate, and then extract the (R)-Morpholine-3-carboxylic acid.

Part 3: Deprotection and Hydrochloride Salt Formation

  • N-Debenzylation: Remove the N-benzyl protecting group from the (R)-acid. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • Salt Formation: Dissolve the resulting (R)-Morpholine-3-carboxylic acid in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrochloric acid to precipitate the desired this compound salt.

  • Final Purification: Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Resolution cluster_2 Final Product Formation N-Benzylethanolamine N-Benzylethanolamine Cyclization Cyclization N-Benzylethanolamine->Cyclization + 2-Chloroacrylonitrile Racemic Nitrile Racemic Nitrile Cyclization->Racemic Nitrile Base (t-BuOK) Alcoholysis Alcoholysis Racemic Nitrile->Alcoholysis + n-BuOH, H2SO4 Racemic Ester Racemic Ester Alcoholysis->Racemic Ester Hydrolysis Hydrolysis Racemic Ester->Hydrolysis Lipase Racemic Ester->Hydrolysis (R)-Acid Salt (aq) (R)-Acid Salt (aq) Hydrolysis->(R)-Acid Salt (aq) (S)-Ester (org) (S)-Ester (org) Hydrolysis->(S)-Ester (org) Acidification Acidification (R)-Acid Salt (aq)->Acidification + HCl (aq) (R)-Acid Salt (aq)->Acidification Free (R)-Acid Free (R)-Acid Acidification->Free (R)-Acid N-Debenzylation N-Debenzylation Free (R)-Acid->N-Debenzylation H2, Pd/C Final (R)-Acid Final (R)-Acid N-Debenzylation->Final (R)-Acid (R)-Morpholine-3-carboxylic acid HCl (R)-Morpholine-3-carboxylic acid HCl Final (R)-Acid->(R)-Morpholine-3-carboxylic acid HCl + HCl (gas/soln) G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Morpholine-based Inhibitor Morpholine-based Inhibitor Morpholine-based Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and inhibition.

Conclusion

This compound is a high-value chiral building block with significant applications in modern drug discovery and development. Its unique structural and physicochemical properties make it an ideal scaffold for the synthesis of complex and potent therapeutic agents, particularly those targeting the central nervous system. The continued exploration of its synthetic utility and the biological activities of its derivatives will undoubtedly lead to the discovery of novel and improved medicines.

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The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Morpholine-Based Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Moiety as a Privileged Player in Peptidomimetics

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can modulate biological processes with high specificity and efficacy is relentless. Among the heterocyclic systems that have garnered significant attention, morpholine stands out as a "privileged structure"[1]. Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and metabolic stability, have made it a cornerstone in the design of numerous approved drugs[2]. This guide delves into the fascinating history and discovery of a specific application of this versatile scaffold: the development of morpholine-based amino acids. These non-canonical amino acids have emerged as powerful tools in the design of peptidomimetics, offering chemists the ability to create molecules with enhanced conformational stability, proteolytic resistance, and improved pharmacokinetic profiles[3][4]. By tracing their origins from early synthetic explorations to their current role in sophisticated drug design, this document provides a comprehensive technical overview for researchers seeking to leverage the potential of these remarkable building blocks.

Early Synthetic Seeds: The Genesis of Morpholine-Containing Carboxylic Acids

The story of morpholine-based amino acids does not begin with a single, dramatic discovery but rather with the gradual evolution of synthetic organic chemistry. The morpholine ring itself, with its ether and amine functionalities, has been a common building block for decades[5]. Early synthetic efforts focused on the preparation of simple morpholine derivatives. A key precursor to what would become morpholine-based amino acids was the synthesis of morpholine-2,5-diones from α-amino acids[6][7][8]. These cyclic structures, essentially condensed forms of an amino acid and a hydroxy acid, provided an early glimpse into the potential of marrying the morpholine scaffold with amino acid chirality.

One of the foundational methods for the synthesis of these morpholine-2,5-diones involved the cyclization of N-(α-haloacyl)-α-amino acid salts[6]. This approach, while effective, highlighted the challenges of maintaining stereochemical integrity during synthesis.

Experimental Protocol: Synthesis of a Morpholine-2,5-dione from an α-Amino Acid

This protocol is a generalized representation of early methods for synthesizing morpholine-2,5-diones, key precursors in the historical development of morpholine-based amino acids.

Step 1: N-Acylation of the Amino Acid

  • To a solution of the desired α-amino acid (1.0 eq.) in a suitable solvent (e.g., a mixture of water and a non-polar organic solvent like diethyl ether) under cooling (0 °C), add a base such as sodium hydroxide to adjust the pH to approximately 12.

  • Slowly add a haloacetyl halide (e.g., chloroacetyl chloride, 1.1 eq.) dropwise while maintaining the temperature and pH.

  • Allow the reaction to stir for several hours at room temperature.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-(α-haloacyl)-α-amino acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to the Morpholine-2,5-dione

  • Dissolve the N-(α-haloacyl)-α-amino acid (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, for example, sodium bicarbonate (NaHCO₃, ~3 eq.), to the solution.

  • Heat the reaction mixture (e.g., to 60 °C) and stir for an extended period (e.g., 24-48 hours) to facilitate the intramolecular cyclization.

  • After cooling, the inorganic salts are removed by filtration.

  • The solvent is removed under reduced pressure, and the crude morpholine-2,5-dione can be purified by recrystallization or chromatography.

G cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization AminoAcid α-Amino Acid R-CH(NH₂)-COOH AcylatedProduct N-(α-haloacyl)-α-amino acid X-CH₂-CO-NH-CH(R)-COOH AminoAcid->AcylatedProduct Reaction HaloacetylHalide Haloacetyl Halide X-CH₂-CO-X' HaloacetylHalide->AcylatedProduct BaseSolvent Base (e.g., NaOH) Solvent BaseSolvent->AcylatedProduct MorpholineDione Morpholine-2,5-dione Cyclic Product AcylatedProduct->MorpholineDione Intramolecular Cyclization CyclizationBase Base (e.g., NaHCO₃) DMF, Heat CyclizationBase->MorpholineDione

Synthesis of Morpholine-2,5-diones.
### The Rise of Peptidomimetics and the Search for Conformational Control

The true impetus for the development of morpholine-based amino acids as a distinct class of molecules came from the field of peptidomimetics[4]. Natural peptides, while possessing remarkable biological activity, often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential[4]. This led to a surge in research focused on creating peptide mimics, or "peptidomimetics," that could retain the desired biological activity while overcoming these limitations.

A key strategy in peptidomimetic design is the introduction of conformational constraints[9]. By restricting the flexibility of the peptide backbone, researchers can lock the molecule into a bioactive conformation, leading to increased potency and selectivity. The morpholine ring, with its inherent chair-like conformation, presented an attractive scaffold for achieving this conformational rigidity[10].

Pioneering the Field: The Contributions of Trabocchi and Guarna

The systematic exploration of morpholine-based amino acids as tools for creating constrained peptidomimetics owes much to the pioneering work of research groups led by Andrea Trabocchi and Antonio Guarna. Their work demonstrated the power of diversity-oriented synthesis to generate libraries of complex, sp³-rich morpholine scaffolds derived from natural amino acids and carbohydrates[3][11].

A significant contribution was the development of synthetic routes to morpholine-3-carboxylic acids and other C-substituted morpholine amino acids[11]. These building blocks could then be incorporated into peptide chains, acting as surrogates for natural amino acids like proline to induce specific secondary structures, such as β-turns[8].

Synthetic Strategy: A Representative Synthesis of a Morpholine-3-Carboxylic Acid Derivative

This generalized scheme illustrates a common strategy for the synthesis of a protected morpholine-3-carboxylic acid, a key building block for incorporation into peptides.

G cluster_synthesis Synthesis of a Protected Morpholine-3-Carboxylic Acid StartingAminoAlcohol Protected Amino Alcohol e.g., from Serine Intermediate Open-chain Intermediate StartingAminoAlcohol->Intermediate 1. Aldehyde Aldehyde R'-CHO Aldehyde->Intermediate 2. ReductiveAmination Reductive Amination NaBH(OAc)₃ ReductiveAmination->Intermediate 3. ProtectedMorpholine Protected Morpholine-3-Carboxylic Acid Ester Intermediate->ProtectedMorpholine 4. Cyclization Intramolecular Cyclization Acid or Base Catalysis Cyclization->ProtectedMorpholine 5. FinalProduct Morpholine-3-Carboxylic Acid ProtectedMorpholine->FinalProduct 6. Deprotection Ester Hydrolysis LiOH Deprotection->FinalProduct 7.

General Synthetic Workflow.
### Modern Applications and Future Directions

Today, morpholine-based amino acids are integral to the toolbox of medicinal chemists. They are employed in the design of a wide range of therapeutic agents, from enzyme inhibitors to modulators of protein-protein interactions[2]. The ability to fine-tune the stereochemistry and substitution pattern of the morpholine ring allows for precise control over the conformation and biological activity of the resulting peptidomimetics.

The development of novel synthetic methodologies continues to expand the diversity of accessible morpholine-based amino acids. Recent advances include the use of multicomponent reactions and catalytic asymmetric methods to construct these complex scaffolds with high efficiency and stereocontrol.

Quantitative Data Summary

PropertyMorpholine ScaffoldTypical Peptide BackboneReference
Conformational Flexibility Reduced (Chair-like)High[10]
Proteolytic Stability IncreasedLow[4]
Lipophilicity (logP) Generally higherVariable[2]
Hydrogen Bond Acceptors 1 (Oxygen)Multiple (Carbonyls)N/A
Hydrogen Bond Donors 1 (Amine, if unsubstituted)Multiple (Amides)N/A

Conclusion

The journey of morpholine-based amino acids from simple synthetic curiosities to sophisticated tools in drug discovery is a testament to the power of chemical innovation. By understanding their history and the evolution of their synthesis, researchers are better equipped to harness their potential in creating the next generation of therapeutics. The continued exploration of new synthetic routes and the application of these unique building blocks in diverse biological contexts promise a bright future for this remarkable class of non-canonical amino acids.

References

  • Chadwick, D. J., & Pascu, S. (2009). Morpholine-2,5-diones - Their Preparation and Exploitation. Current Organic Chemistry, 13(15), 1476-1497.
  • Burton, T. F., Garisoain, Z., Chaix, C., Aassine, J., Virapin, E., Voronova, A., ... & Giani, O. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
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  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
  • Lim, Y. B., Kim, K., Kim, Y. H., Kim, K. S., & Park, J. S. (1999). Natural α-amino acid based synthesis of morpholin-2-ones, prospective monomers for new-generation polymeric lipofectants. Journal of the American Chemical Society, 121(24), 5633-5639.
  • Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo (N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647.
  • Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1, 2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.
  • S. A. Kates, N. A. Solé, C. Beyermann, G. Barany, F. Albericio, M. Kates. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
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  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1, 2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of organic chemistry, 83(17), 10487-10500.
  • Figliozzi, G. M., Goldsmith, R., Ng, S. C., Banville, S. C., & Zuckermann, R. N. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in enzymology, 267, 437-447.
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  • Lee, Y. S., & Lim, H. S. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 26(16), 4949.
  • Barron, A. E., & Zuckermann, R. N. (1999). N-substituted glycine monomers used for the construction of helical peptoids.
  • Schiaroli, N., Loro, C., Colombo, S., Broggini, G., & Foschi, F. (2023). Morpholine Scaffolds’ Preparation for Foldamers’ Design and Construction. Asian Journal of Organic Chemistry, e202300540.
  • Pezzi, R., Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 374-388.
  • Angeli, A., & Supuran, C. T. (2021). Amine-and Amino Acid-Based Compounds as Carbonic Anhydrase Activators. International journal of molecular sciences, 22(16), 8887.
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(R)-Morpholine-3-carboxylic acid hydrochloride: A Technical Guide for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Chiral Morpholine Scaffold

(R)-Morpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic compound that has emerged as a valuable building block in modern medicinal chemistry.[1] Its rigid, non-planar morpholine core, combined with the carboxylic acid functionality and a defined stereocenter, offers a unique three-dimensional architecture that is increasingly sought after in the design of novel therapeutics. The morpholine moiety is recognized as a "privileged structure" in drug discovery, frequently incorporated to enhance physicochemical and pharmacokinetic properties such as aqueous solubility, metabolic stability, and oral bioavailability.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and key applications, with a focus on empowering researchers in the pharmaceutical and biotechnology sectors.

The presence of the morpholine ring, with its ether and secondary amine functionalities, can significantly influence a molecule's interaction with biological targets. The basic nitrogen atom can be protonated at physiological pH, enhancing solubility and allowing for ionic interactions with target proteins. The oxygen atom can act as a hydrogen bond acceptor, further contributing to binding affinity and specificity. The defined (R)-configuration at the 3-position provides a crucial handle for enantioselective interactions with chiral biological macromolecules, which is a cornerstone of modern drug design for improving efficacy and reducing off-target effects.[1] Consequently, this compound is a key intermediate in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system (CNS).[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₃[2]
Molecular Weight 167.59 g/mol [2][3]
Appearance Off-white to light yellow solid[1]
Purity ≥98%[2]
Storage Conditions Store at 0-8 °C[1]

Spectroscopic characterization provides definitive structural confirmation and is a critical component of quality control.

Spectroscopic DataInterpretation
¹H NMR The proton NMR spectrum of a carboxylic acid will typically show a characteristic broad singlet for the acidic proton of the carboxyl group at a downfield chemical shift, often above 10 ppm. The protons on the morpholine ring will exhibit complex splitting patterns in the aliphatic region (typically 3-5 ppm) due to their diastereotopic nature and coupling with each other.
¹³C NMR The carbon spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm. The carbons of the morpholine ring will appear in the aliphatic region, typically between 40 and 70 ppm.
Infrared (IR) Spectroscopy The IR spectrum will display a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group will be present around 1700-1730 cm⁻¹.

Enantioselective Synthesis: A Step-by-Step Protocol

The asymmetric synthesis of (R)-Morpholine-3-carboxylic acid is crucial for its application in chiral drug development. A reliable method starts from the readily available chiral precursor, D-serine, ensuring the desired (R)-stereochemistry in the final product. The following protocol is adapted from established literature procedures for the synthesis of 3-substituted morpholines.[4]

Synthetic Pathway Overview

G D_serine D-Serine N_benzyl_D_serine N-Benzyl-D-serine D_serine->N_benzyl_D_serine   Benzaldehyde, NaBH4 N_benzyl_5_oxo (R)-4-Benzyl-5-oxomorpholine- 3-carboxylic acid N_benzyl_D_serine->N_benzyl_5_oxo   Chloroacetyl chloride, NaOH N_benzyl_morpholine Ethyl (R)-4-Benzylmorpholine- 3-carboxylate N_benzyl_5_oxo->N_benzyl_morpholine   1. SOCl2, EtOH   2. BH3-THF R_morpholine_acid (R)-Morpholine-3-carboxylic acid N_benzyl_morpholine->R_morpholine_acid   1. H2, Pd/C   2. LiOH HCl_salt (R)-Morpholine-3-carboxylic acid hydrochloride R_morpholine_acid->HCl_salt   HCl

Caption: Synthetic route to this compound from D-Serine.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyl-D-serine

  • To a solution of D-serine in aqueous sodium hydroxide, add benzaldehyde and cool the mixture in an ice bath.

  • Portion-wise, add sodium borohydride while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield N-Benzyl-D-serine.

Causality: The reductive amination of D-serine with benzaldehyde introduces the N-benzyl protecting group, which is stable to the subsequent reaction conditions and can be easily removed at a later stage.

Step 2: Synthesis of (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

  • Dissolve N-Benzyl-D-serine in aqueous sodium hydroxide and cool to 0 °C.

  • Add chloroacetyl chloride dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, add a more concentrated solution of sodium hydroxide and heat the mixture gently (e.g., 30-35 °C) for a few hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter, wash with water, and dry to obtain (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid.

Causality: This step involves an initial N-acylation with chloroacetyl chloride followed by an intramolecular Williamson ether synthesis (cyclization) under basic conditions to form the morpholinone ring.

Step 3: Synthesis of Ethyl (R)-4-Benzylmorpholine-3-carboxylate

  • Treat the carboxylic acid from the previous step with thionyl chloride in ethanol to form the ethyl ester.

  • After removing the excess reagents, dissolve the crude ester in tetrahydrofuran (THF).

  • Add a solution of borane-tetrahydrofuran complex (BH₃-THF) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for several hours.

  • Carefully quench the reaction with methanol and then hydrochloric acid.

  • Basify the mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield Ethyl (R)-4-Benzylmorpholine-3-carboxylate.

Causality: The carboxylic acid is first esterified to prevent its reduction by the borane reagent. The subsequent reduction of the amide carbonyl within the morpholinone ring to a methylene group is a key transformation to form the morpholine scaffold.

Step 4: Synthesis of (R)-Morpholine-3-carboxylic acid

  • Dissolve the ethyl ester in a suitable solvent such as ethanol or methanol.

  • Add palladium on carbon (Pd/C) catalyst and subject the mixture to hydrogenation under a hydrogen atmosphere.

  • After the reaction is complete (as monitored by TLC), filter off the catalyst.

  • To the filtrate, add an aqueous solution of lithium hydroxide and stir at room temperature to hydrolyze the ester.

  • Acidify the solution to a neutral pH to precipitate the free amino acid.

  • Filter and dry the solid to obtain (R)-Morpholine-3-carboxylic acid.

Causality: Catalytic hydrogenation is a standard method for the removal of the N-benzyl protecting group. The subsequent saponification of the ethyl ester under basic conditions yields the desired carboxylic acid.

Step 5: Formation of this compound

  • Dissolve the free amino acid in a minimal amount of a suitable alcohol, such as isopropanol.

  • Add a solution of hydrochloric acid in the same solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

Causality: The formation of the hydrochloride salt enhances the stability and crystallinity of the final compound, making it easier to handle and store.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral intermediate in the synthesis of a wide range of pharmaceutical candidates. The morpholine ring system is a common feature in many CNS-active drugs due to its ability to improve properties required for blood-brain barrier penetration.[5][6]

Role as a Pharmacophore and Scaffold

The morpholine moiety can act as a pharmacophore, directly interacting with the target protein, or as a scaffold to correctly orient other functional groups for optimal binding. Its conformational flexibility allows it to adapt to the shape of various binding pockets. In many instances, the introduction of a morpholine ring is a key step in lead optimization to improve the pharmacokinetic profile of a drug candidate.[5][6]

Workflow for Incorporation into a Lead Molecule

G Lead_Molecule Lead Molecule with Carboxylic Acid or Amine Activation Carboxylic Acid Activation (e.g., with HATU, HOBt) Lead_Molecule->Activation Coupling Amide Bond Formation Activation->Coupling Final_Compound Final Drug Candidate with Morpholine Moiety Coupling->Final_Compound R_Morpholine (R)-Morpholine-3-carboxylic acid (or its derivative) R_Morpholine->Coupling

Caption: General workflow for incorporating the morpholine scaffold into a lead compound.

Conclusion

This compound is a high-value chiral building block with significant applications in the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the favorable properties imparted by the morpholine ring make it an indispensable tool for medicinal chemists. The synthetic route outlined in this guide, starting from D-serine, provides a reliable and scalable method for its preparation. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the importance of chiral intermediates like this compound in the drug discovery and development pipeline is set to increase.

References

  • Brown, G. R., et al. (1987). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 1311-1317.
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biological activity of (R)-Morpholine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of (R)-Morpholine-3-carboxylic Acid Derivatives

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] When functionalized with a carboxylic acid at the 3-position and fixed in the (R)-configuration, it becomes a potent and versatile chiral building block for creating a new generation of targeted therapeutics. Derivatives of (R)-Morpholine-3-carboxylic acid have demonstrated a wide spectrum of biological activities, most notably as potent enzyme inhibitors in oncology and as modulators of central nervous system targets. This guide provides an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships of these derivatives, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

The (R)-Morpholine-3-carboxylic Acid Scaffold: A Privileged Chiral Building Block

The morpholine heterocycle is a common feature in numerous approved drugs, where it is often used to improve properties such as aqueous solubility, metabolic stability, and oral bioavailability.[1][2] The core structure of (R)-Morpholine-3-carboxylic acid, C₅H₉NO₃, combines this advantageous six-membered ring with two key features that make it a powerful tool for medicinal chemists:

  • Defined Stereochemistry: The fixed (R)-chirality at the C3 position allows for precise, three-dimensional interactions with chiral biological targets like enzyme active sites and receptors. This stereochemical control is crucial for enhancing potency and selectivity while minimizing off-target effects.

  • Orthogonal Chemical Handles: The scaffold possesses a secondary amine within the ring and a carboxylic acid. These two functional groups can be modified independently (orthogonally), allowing for the systematic and modular synthesis of diverse chemical libraries to explore structure-activity relationships (SAR).

This unique combination of features establishes (R)-Morpholine-3-carboxylic acid as a key intermediate in the synthesis of complex, biologically active compounds.[3][4]

Synthesis and Derivatization Strategies

The synthesis of the core (R)-Morpholine-3-carboxylic acid scaffold can be achieved through various stereoselective routes, often starting from chiral amino alcohols or epoxides.[5] Once the core is obtained, its derivatization is straightforward, focusing primarily on the carboxylic acid and the ring nitrogen. The most common modification is the formation of amides via coupling of the carboxylic acid with a diverse range of primary or secondary amines.

G cluster_0 General Synthesis Workflow start (R)-Morpholine-3-carboxylic Acid Core protect N-Protection (e.g., Boc) start->protect library Diverse Derivative Library couple Amide Coupling (EDC, HOBt or HATU) protect->couple R¹-NH₂ deprotect N-Deprotection (TFA or HCl) couple->deprotect n_alkylate N-Alkylation / Arylation (Reductive Amination or Buchwald-Hartwig) deprotect->n_alkylate R²-X n_alkylate->library

Figure 1: General workflow for creating a library of derivatives.

Experimental Protocol: Amide Coupling of (R)-Boc-Morpholine-3-carboxylic Acid

This protocol describes a standard method for derivatizing the carboxylic acid moiety. The use of a Boc protecting group on the morpholine nitrogen prevents self-coupling and allows for subsequent modification at that site if desired.

Materials:

  • (R)-N-Boc-Morpholine-3-carboxylic acid (1 equivalent)

  • Primary or secondary amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve (R)-N-Boc-Morpholine-3-carboxylic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (3 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the mixture. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired N-Boc protected amide derivative.

Causality: HATU is chosen as the coupling reagent for its high efficiency and low rate of epimerization at the chiral center, ensuring the integrity of the (R)-configuration. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

Key Biological Activities and Mechanisms of Action

Derivatives of (R)-Morpholine-3-carboxylic acid have shown efficacy against a range of biological targets. The morpholine ring is not merely a passive solubilizing group; it often plays an active role in binding to the target protein.[1]

Enzyme Inhibition: Targeting Kinase Pathways

A prominent application of morpholine-containing compounds is the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[6][7][8]

Mechanism of Action: X-ray crystallography studies of kinase inhibitors have revealed that the oxygen atom of the morpholine ring is a superb hydrogen bond acceptor.[9] It frequently forms a critical hydrogen bond with the backbone amide proton of a "hinge" residue in the ATP-binding pocket of the kinase, an interaction essential for potent inhibition.[9] The (R)-Morpholine-3-carboxylic acid scaffold positions its substituents to exploit other nearby pockets, thereby enhancing both potency and selectivity.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt co-activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor (R)-Morpholine-3-carboxylic Acid Derivative Inhibitor->PI3K INHIBITS

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data: The potency of morpholine-containing kinase inhibitors is well-documented. ZSTK474, a pan-Class I PI3K inhibitor, serves as a prime example of the effectiveness of the dimorpholino-triazine scaffold.

CompoundTargetIC₅₀ (nM)
ZSTK474 PI3Kα3.9
PI3Kβ20.8
PI3Kδ3.9
PI3Kγ8.8
Data from a study on ZSTK474 analogs.[9]
Central Nervous System (CNS) Activity

The morpholine scaffold is frequently found in CNS-active agents due to its ability to improve metabolic stability and potentially enhance penetration of the blood-brain barrier (BBB).[8] Derivatives have been investigated as monoamine oxidase (MAO) inhibitors for neurodegenerative diseases and as receptor antagonists for mood disorders.[10] The rigid, chair-like conformation of the morpholine ring helps to orient substituents in a defined vector, which is critical for selective interaction with complex CNS receptors.

Antimicrobial Activity

The morpholine ring is a cornerstone of the oxazolidinone class of antibiotics. Linezolid, a commercially available antibiotic, contains a morpholine ring and functions by inhibiting the initiation of protein synthesis in bacteria.[11] This demonstrates that derivatives of the morpholine scaffold can be effective in combating drug-resistant bacterial infections.[7]

Experimental Protocols for Biological Evaluation

Validating the biological activity of newly synthesized derivatives requires robust and reproducible assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method to determine the IC₅₀ value of a compound against a target kinase.

G start Start plate Plate serial dilution of test compound in 384-well plate start->plate add_enzyme Add kinase and substrate/ATP mixture plate->add_enzyme incubate Incubate at RT (e.g., 60 min) add_enzyme->incubate add_reagent Add Kinase-Glo® reagent to deplete remaining ATP incubate->add_reagent incubate2 Incubate at RT (10 min) add_reagent->incubate2 read Read luminescence on plate reader incubate2->read calc Calculate IC₅₀ value read->calc

Figure 3: Workflow for a luminescence-based kinase assay.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration into a 384-well assay plate.

  • Enzyme/Substrate Addition: Prepare a master mix containing the target kinase, appropriate peptide substrate, and ATP in assay buffer. Dispense the mix into the wells containing the compound.

  • Kinase Reaction: Allow the reaction to proceed at room temperature for 60 minutes. The kinase will phosphorylate the substrate by consuming ATP.

  • Signal Generation: Add a luminescence-based detection reagent (e.g., ADP-Glo™ or Kinase-Glo®). This reagent first stops the kinase reaction and then measures the amount of ATP remaining (or ADP produced). The light output is inversely proportional to kinase activity.

  • Data Acquisition: After a brief incubation, measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Self-Validation: This protocol must include controls: "no enzyme" wells for background signal and "DMSO only" wells for the 100% activity signal.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the (R)-Morpholine-3-carboxylic acid scaffold has yielded key insights into its SAR.

Sources

understanding the chirality of morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chirality of Morpholine-3-Carboxylic Acid

Introduction: The Significance of a Single Stereocenter

In the landscape of modern drug discovery and development, the morpholine heterocycle is a privileged scaffold. Its unique physicochemical properties—such as improving aqueous solubility, metabolic stability, and pharmacokinetic profiles—have made it a cornerstone in the design of countless therapeutic agents, particularly those targeting the central nervous system.[1][2] Morpholine-3-carboxylic acid, a key chiral building block, embodies the critical importance of stereochemistry in pharmacology. The molecule's chirality arises from a single stereocenter at the C3 position of the morpholine ring. This seemingly subtle structural feature dictates the three-dimensional arrangement of its atoms, leading to the existence of two non-superimposable mirror images: the (S)- and (R)-enantiomers.[3][4]

The biological activity of a chiral drug is often confined to one of its enantiomers (the eutomer), while the other (the distomer) may be inactive, exhibit a different pharmacological effect, or even be responsible for adverse effects. Therefore, the ability to synthesize, separate, and definitively characterize the enantiomers of morpholine-3-carboxylic acid is not merely an academic exercise; it is a fundamental requirement for the development of safe and effective medicines.

This guide provides a comprehensive technical overview of the chirality of morpholine-3-carboxylic acid. It is designed for researchers, medicinal chemists, and analytical scientists, offering field-proven insights into stereoselective synthesis, robust analytical methodologies for chiral separation, and the principles behind determining absolute configuration.

cluster_S (S)-Morpholine-3-carboxylic acid cluster_R (R)-Morpholine-3-carboxylic acid s_struct s_struct mirror Mirror Plane r_struct r_struct

Caption: The (S) and (R) enantiomers of morpholine-3-carboxylic acid.

Part 1: Stereoselective Synthesis Strategies

The production of enantiomerically pure morpholine-3-carboxylic acid is paramount. While classical resolution of a racemic mixture is possible, modern synthetic chemistry prioritizes stereoselective methods that directly yield the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in resolution processes.[5]

The most prevalent and efficient strategies leverage the "chiral pool," using readily available, enantiopure starting materials. Natural amino acids, particularly L-serine and D-serine, are ideal precursors for (S)- and (R)-morpholine-3-carboxylic acid, respectively.

A common synthetic route involves a multi-step process that begins with the protection of the amino and carboxyl groups of serine.[6] This is followed by reductive amination and an intramolecular cyclization to form the morpholine ring. The choice of protecting groups (e.g., Fmoc, Boc) is critical, as it influences reaction conditions and the final deprotection strategy.[6][7] For instance, a practical five-step synthesis starting from serine methyl ester has been reported to produce the Fmoc-protected (S)- or (R)-enantiomer in high overall yield (73-74%).[6] Another patented method describes the synthesis of the (S)-enantiomer from L-serine via an N-chloroacetyl intermediate, followed by cyclization and reduction.[8]

Part 2: The Core of Chiral Analysis: High-Performance Liquid Chromatography (HPLC)

Once synthesized, verifying the enantiomeric purity of morpholine-3-carboxylic acid is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for this analysis due to its accuracy, robustness, and reproducibility.[9]

The Principle of Chiral Recognition

Enantiomers possess identical physical properties in an achiral environment, making their separation on standard HPLC columns impossible. Chiral recognition is achieved when a CSP creates a transient, diastereomeric complex with the enantiomers. For this to occur, a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance, dipole-dipole interactions) must take place between the analyte and the chiral selector on the stationary phase.[10][11] One of these interactions must be stereochemically dependent, leading to a difference in the stability of the two diastereomeric complexes and, consequently, a difference in their retention times.

G cluster_enantiomers Enantiomers CSP Chiral Stationary Phase (Selector) S_enantiomer S-Enantiomer CSP->S_enantiomer Interaction 1 (H-Bond) CSP->S_enantiomer Interaction 2 (Steric) CSP->S_enantiomer Interaction 3 (π-π) R_enantiomer R-Enantiomer CSP->R_enantiomer Interaction 1 (H-Bond) CSP->R_enantiomer Interaction 2 (Repulsion) CSP->R_enantiomer Interaction 3 (π-π) caption Conceptual 'Three-Point Interaction' Model for Chiral Recognition.

Caption: The three-point interaction model for chiral recognition on a CSP.

Selecting the Right Chiral Stationary Phase (CSP)

For an acidic, zwitterionic molecule like morpholine-3-carboxylic acid, certain CSPs are more likely to succeed.

  • Polysaccharide-Based CSPs: Columns with derivatized cellulose or amylose are the most versatile and widely successful CSPs. They offer a broad range of chiral recognition mechanisms.

  • Macrocyclic Glycopeptide CSPs: Phases like Chirobiotic™ V and T are particularly effective for polar and ionizable compounds.[12] They function well in reversed-phase, normal-phase, and polar organic modes.

  • Anion-Exchanger CSPs: Columns such as CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds.[13] The recognition mechanism is based on the ionic exchange between the protonated selector and the anionic analyte, supplemented by other interactions.[13]

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a robust method for separating the enantiomers of morpholine-3-carboxylic acid.

1. Initial Column & Mobile Phase Screening:

  • Objective: To identify a CSP and mobile phase system that shows baseline or partial separation.

  • Step 1: Select 2-3 columns based on the principles above (e.g., a derivatized cellulose CSP, a macrocyclic glycopeptide CSP, and an anion-exchanger CSP).

  • Step 2: Prepare a racemic standard of morpholine-3-carboxylic acid at ~1 mg/mL in a suitable diluent (e.g., methanol or mobile phase).

  • Step 3: Screen each column with a primary mobile phase system. For normal phase, a common starting point is Hexane/Isopropanol (IPA). For a polar, ionizable compound, a polar organic or reversed-phase mode is often more suitable.

  • Step 4 (Crucial for Acids/Bases): Additives are essential. For an acidic compound, add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase to suppress the ionization of the carboxyl group and improve peak shape.[10] For the amino group, a basic additive like Diethylamine (DEA) might be tested in separate runs.

  • Step 5: Run the sample on each column/mobile phase combination at a flow rate of 0.5-1.0 mL/min. Monitor with a UV detector (e.g., at 210 nm).

2. Method Optimization:

  • Objective: To improve the resolution (Rs) between the two enantiomeric peaks to a target of >1.5.

  • Step 1 (Adjust Modifier Ratio): If partial separation is observed, systematically vary the ratio of the strong solvent (e.g., IPA in normal phase, or Acetonitrile/Methanol in reversed phase). Reducing the strong solvent percentage generally increases retention and can improve resolution.

  • Step 2 (Change Modifier): If resolution is poor, switch the alcohol modifier (e.g., from IPA to Ethanol) in normal phase. This alters the hydrogen bonding interactions and can dramatically change selectivity.

  • Step 3 (Optimize Temperature): Decreasing the column temperature often enhances chiral selectivity by strengthening the transient interactions.[14] Test temperatures between 15°C and 40°C.

  • Step 4 (Adjust Flow Rate): Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min), which can increase the efficiency of the separation.[14]

3. Data Analysis & System Suitability:

  • Enantiomeric Excess (% ee): Calculate using the peak areas of the two enantiomers: % ee = [(Area1 - Area2) / (Area1 + Area2)] * 100

  • Resolution (Rs): Ensure the peak resolution is adequate for quantification (typically Rs ≥ 1.5).

  • Validation: Once optimized, the method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.

Data Presentation: Example Screening Results

The following table illustrates hypothetical but realistic results from a CSP screening experiment for racemic morpholine-3-carboxylic acid.

Column (CSP Type)Mobile PhaseAdditive (0.1%)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Chiralpak® AD-H (Amylose)Hexane:Ethanol (80:20)TFA8.59.21.3
Chirobiotic™ T (Glycopeptide)MethanolTFA6.16.40.8
Chiralpak® QN-AX (Anion-Ex.) Methanol:Acetonitrile (50:50) Acetic Acid 10.2 12.5 2.1
Astec® CYCLOBOND™ (Cyclodextrin)Acetonitrile:Water (60:40)Ammonium Acetate5.55.50.0

Based on these hypothetical results, the Chiralpak® QN-AX column would be selected for further optimization.

G cluster_opt Optimization Strategies start Start: Racemic or Enantioenriched Sample prep Sample Preparation (Dissolve in mobile phase) start->prep screen Step 1: Column Screening (e.g., Polysaccharide, Glycopeptide) Mobile Phase: NP, RP, Polar Organic Additive: 0.1% TFA or DEA prep->screen eval1 Evaluate Chromatogram screen->eval1 no_sep No Separation or Poor Peak Shape eval1->no_sep No partial_sep Partial Separation (Rs < 1.5) eval1->partial_sep Partial good_sep Good Separation (Rs >= 1.5) eval1->good_sep Yes no_sep->screen Try different column/mobile phase optimize Step 2: Method Optimization partial_sep->optimize validate Step 3: Method Validation (Specificity, Linearity, Accuracy) good_sep->validate opt1 Adjust Modifier % optimize->opt1 opt2 Change Modifier Type (e.g., IPA -> EtOH) opt1->opt2 opt3 Vary Temperature opt2->opt3 opt4 Adjust Flow Rate opt3->opt4 eval2 Evaluate Resolution (Rs) opt4->eval2 eval2->optimize Rs < 1.5 fail Optimization Fails eval2->fail No improvement eval2->validate Rs >= 1.5 finish End: Quantified Enantiomeric Purity validate->finish

Caption: Workflow for Chiral HPLC Method Development.

Part 3: Determination of Absolute Configuration

While HPLC can separate and quantify enantiomers, it does not inherently identify which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer. Determining the absolute configuration requires specialized techniques.

  • X-ray Crystallography: This is the unequivocal, "gold standard" method. It involves crystallizing a single enantiomer (often as a salt with a heavy atom to aid in determination) and analyzing its diffraction pattern to map the precise three-dimensional arrangement of its atoms.

  • Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectrum to one predicted by quantum mechanical calculations for a known configuration (e.g., the (S)-enantiomer), the absolute configuration can be assigned.

  • Correlation to Known Standards: If an enantiomerically pure standard of morpholine-3-carboxylic acid with a certified absolute configuration is available, the configuration of a new batch can be confirmed by co-injecting it with the standard in the chiral HPLC system. A single, sharp peak confirms the identity.

Conclusion: A Pillar of Quality in Drug Development

The chirality of morpholine-3-carboxylic acid is a defining feature that profoundly impacts its role as a pharmaceutical building block. A thorough understanding and rigorous control of its stereochemistry are non-negotiable aspects of drug development. By employing rational stereoselective synthesis, developing robust and validated chiral HPLC methods, and confirming absolute configuration with definitive techniques, scientists can ensure the quality, safety, and efficacy of the next generation of morpholine-containing therapeutics. This disciplined approach underpins the scientific integrity required to translate promising molecules from the laboratory to the clinic.

References

  • D'Acquarica, I., et al. (2004). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Malkov, A. V., et al. (2013). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. Available at: [Link]

  • Chem-Impex International. Morpholine-3-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. Available at: [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chem-Impex International. S-4-Boc-morpholine-3-carboxylic acid. Available at: [Link]

  • American Chemical Society. (2025). Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • PubChem. (S)-morpholine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (R)-morpholine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, cis. NIST Chemistry WebBook. Available at: [Link]

  • NIST. Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • Google Patents. Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • ResearchGate. (2022). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. Available at: [Link]

  • Said, A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral Technologies. Enantiomer separation of acidic compounds. Available at: [Link]

  • Cerasuolo, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Al-Ghanim, A. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]

  • Waseda University. (2023). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Available at: [Link]

  • ResearchGate. (1997). Analytical chiral separation methods (IUPAC Recommendations 1997). Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Available at: [Link]

  • Cerasuolo, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • ResearchGate. (2012). Morpholines. Synthesis and Biological Activity. Available at: [Link]

Sources

A Technical Guide to Sourcing and Qualification of High-Purity (R)-Morpholine-3-carboxylic acid hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Purity in Advanced Drug Discovery

(R)-Morpholine-3-carboxylic acid hydrochloride is a vital chiral building block in modern medicinal chemistry. Its rigid morpholine scaffold and carboxylic acid functionality make it an attractive component for synthesizing complex, biologically active molecules, particularly those targeting the central nervous system.[1] As the pharmaceutical industry increasingly focuses on single-enantiomer drugs to optimize therapeutic outcomes and minimize off-target effects, the stereochemical integrity of starting materials has become a paramount concern.[2][3] The human body is a chiral environment, where enzymes and receptors interact differently with each enantiomer of a drug, potentially leading to significant variations in pharmacology, toxicology, and pharmacokinetics.[4][5] Consequently, sourcing this compound with the highest possible chemical and, most importantly, enantiomeric purity is not merely a matter of quality control; it is a fundamental prerequisite for the success of a drug development program.[6]

This guide provides an in-depth framework for researchers, scientists, and procurement specialists to navigate the commercial supplier landscape for high-purity this compound. It moves beyond a simple list of vendors to offer a comprehensive methodology for supplier evaluation, in-house analytical verification, and best practices for material handling to ensure the integrity of this critical reagent from procurement to reaction.

Part 1: The Commercial Supplier Landscape

Identifying a reliable supplier requires a multi-faceted evaluation process that balances purity claims, documentation, scalability, and cost. The market includes a range of suppliers, from catalog chemical companies to specialized custom synthesis labs.

Framework for Supplier Qualification

A robust supplier qualification process is essential to mitigate risks associated with material variability. The following workflow outlines a systematic approach to selecting and validating a supplier.

Supplier_Qualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Final Qualification A Identify Potential Suppliers (Databases, Literature, Trade Shows) B Request Technical Data Packet (CoA, Spec Sheet, MSDS) A->B C Review Purity & Impurity Profile (≥98% Chemical, ≥99% e.e. desired) B->C D Order Sample for In-House QC C->D Meets Initial Specs Reject1 Reject1 C->Reject1 Reject C->Reject1 Fails Specs E Verify Identity & Purity (NMR, LC-MS) D->E F Confirm Enantiomeric Purity (Chiral HPLC) E->F G Assess Water Content (Karl Fischer) F->G H Evaluate Scalability & GMP Capabilities G->H Passes QC Reject2 Reject2 G->Reject2 Reject G->Reject2 Fails QC I Audit Supplier (Optional, for cGMP) H->I J Approve Supplier & Establish Specifications I->J

Caption: Workflow for qualifying a commercial supplier of this compound.

Representative Commercial Suppliers

The following table summarizes publicly available information from a selection of commercial suppliers. This list is not exhaustive and is intended for illustrative purposes. Researchers must conduct their own due diligence as outlined in the qualification workflow.

SupplierCAS NumberStated PurityNotes
Chem-Impex106825-81-4≥ 99% (Chiral purity based on starting material)Provides detailed applications and properties.[1]
AChemBlock1187928-88-697%Offers HNMR, HPLC, and CoA documentation for viewing.[7]
Fluorochem (via CymitQuimica)1187928-88-698%Marketed for laboratory use only.[8]
BLD Pharm1187928-88-6Not specified; provides GHS dataIndicates need for inert atmosphere storage.[9]
Zhejiang Jiuzhou Chem Co.1187928-88-699%Positions as a manufacturer with GMP capabilities.[10]
My Skin Recipes1187928-88-698% (≥97.5% by spec)Provides detailed specifications including specific rotation.[11]

Note: The presence of multiple CAS numbers (e.g., 106825-81-4 and 1187928-88-6) for the same compound is common and can arise from different suppliers or registration systems. It is crucial to confirm the structure and stereochemistry regardless of the CAS number provided.

Part 2: In-House Analytical Verification: A Self-Validating System

Trusting a supplier's Certificate of Analysis (CoA) is a necessary starting point, but in-house verification is the cornerstone of scientific integrity. This process ensures the material meets the stringent requirements of your specific application and validates the supplier's quality claims.

Analytical_Verification A Material Received (Quarantine) B Structural Confirmation (¹H NMR, ¹³C NMR) A->B C Chemical Purity Assessment (HPLC-UV/MS, NMR Integration) B->C D Enantiomeric Purity (e.e.) (Chiral HPLC) C->D E Water Content (Karl Fischer Titration) D->E F Decision Point E->F G Release to Lab F->G All Specs Met H Reject Batch (Contact Supplier) F->H Out of Spec

Caption: A logical workflow for the in-house analytical verification of incoming raw material.

Protocol: Determination of Enantiomeric Purity by Chiral HPLC

The most critical parameter is enantiomeric purity (or enantiomeric excess, e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination. The method involves separating the two enantiomers on a chiral stationary phase (CSP).

Rationale: This technique provides quantitative data on the ratio of the desired (R)-enantiomer to the undesired (S)-enantiomer. For drug development, an e.e. of >99% is typically required. The choice of a CSP based on quinine derivatives (like QN-AX) is often effective for acidic analytes due to the ion-exchange mechanism between the protonated selector and the deprotonated acidic analyte.[12]

Step-by-Step Methodology:

  • Column Selection: Utilize a commercially available chiral column known for separating acidic compounds, such as a CHIRALPAK QN-AX or equivalent.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a polar organic solvent (e.g., methanol) with acidic and salt additives to facilitate the ion-exchange mechanism. A typical mobile phase could be Methanol/Formic Acid/Ammonium Formate (100/0.4/0.35 v/v/m).[12]

  • Sample Preparation:

    • Accurately weigh ~5 mg of this compound.

    • Dissolve in 10 mL of the mobile phase to create a 0.5 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • Inject 5-10 µL of the prepared sample onto the column.

    • Run the analysis under isocratic conditions at a consistent flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C).

    • Use UV detection at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers. (A racemic standard may be required for initial peak identification).

    • Integrate the area of both peaks.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

ParameterExample Value
Column CHIRALPAK QN-AX, 5 µm, 4.6 x 150 mm
Mobile Phase Methanol/Formic Acid/Ammonium Formate
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Vol. 5 µL
Protocol: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and assessing overall chemical purity.

Rationale: ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming that the correct compound has been received. Integration of the ¹H NMR signals against a certified internal standard can also provide a quantitative measure of purity (qNMR).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz).

  • Analysis:

    • Confirm that the chemical shifts, splitting patterns, and integrations of the proton signals match the expected structure of (R)-Morpholine-3-carboxylic acid.

    • Verify the number of signals in the ¹³C spectrum matches the number of unique carbons in the molecule.

    • Look for any unexpected signals that may indicate the presence of residual solvents or organic impurities.

Part 3: Practical Guidance on Handling and Storage

This compound is a fine chemical that may be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[13][14] Improper handling can compromise the material's integrity, leading to inaccurate weighing and potential degradation.

Rationale: Absorption of atmospheric water can change the physical state of the compound (e.g., clumping) and, more importantly, will alter its effective concentration.[13] Weighing a sample that has absorbed water will lead to an underestimation of the molar quantity used in a reaction, affecting stoichiometry and yield.

Protocol: Best Practices for Handling and Storage of a Hygroscopic Solid
  • Storage:

    • Always store the compound in a tightly sealed container to minimize exposure to air.[15]

    • For long-term storage, place the primary container inside a secondary container (such as a heat-sealed foil bag or a desiccator) with a desiccant (e.g., silica gel pouches).[16]

    • Store in a cool, dry place. The recommended storage condition for some suppliers is 0-8 °C.[1]

  • Handling:

    • Minimize the time the container is open to the atmosphere.

    • If possible, handle the material inside a glove box with an inert atmosphere (e.g., nitrogen or argon).

    • If a glove box is not available, allow the container to warm to ambient temperature before opening to prevent condensation of moisture onto the cold solid.

    • Quickly weigh the desired amount and promptly and securely reseal the container.

  • Moisture Content Verification:

    • Periodically check the water content of the material using Karl Fischer titration, especially for older stock or material that may have been exposed to air. This provides the most accurate measure of water content and allows for correction in weighing for subsequent reactions.

Conclusion

The successful integration of this compound into a drug discovery pipeline is contingent upon the rigorous selection and validation of a commercial supplier. High purity is not a feature but a prerequisite, with enantiomeric integrity being the most critical parameter. By implementing a systematic qualification workflow, performing diligent in-house analytical verification via techniques like chiral HPLC and NMR, and adhering to strict handling protocols for hygroscopic materials, researchers can ensure the quality and consistency of this key building block. This disciplined approach minimizes experimental variability, enhances the reliability of research outcomes, and ultimately accelerates the path to novel therapeutic agents.

References

  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • The importance of chirality in API development. Veranova.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage.
  • Hygroscopic: What it Means, Wh
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview.
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  • How do you handle hygroscopic solutes in the lab?. TutorChase.
  • This compound. CymitQuimica.
  • This compound 97%. AChemBlock.
  • (R)-Morpholine-3-carboxylic acid HCl CAS NO.1187928-88-6. GuideChem.
  • 1187928-88-6|this compound. BLD Pharm.
  • The MSDS HyperGlossary: Hygroscopic.
  • Handling of Hygroscopic Products System-Technik. Scribd.
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. PMC - NIH.
  • This compound. My Skin Recipes.
  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents.
  • Morpholine: Application, synthesis and toxicity. ChemicalBook.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Chiral resolution. Wikipedia.
  • Enantiomer separation of acidic compounds. Chiral Technologies.

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Methodological & Application

Application Notes & Protocols: (R)-Morpholine-3-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Structure with Constrained Amino Acids

Peptides are remarkable biomolecules that mediate a vast array of physiological processes, making them attractive candidates for therapeutic development.[1][2] However, native peptides often suffer from poor metabolic stability and conformational flexibility, which can limit their efficacy. A powerful strategy to overcome these limitations is the incorporation of non-proteinogenic, or "unnatural," amino acids that introduce specific conformational constraints into the peptide backbone.[3][4]

(R)-Morpholine-3-carboxylic acid (R-Mor) is a cyclic, non-proteinogenic amino acid that serves as a unique building block in peptidomimetic chemistry.[5][[“]] Its rigid morpholine ring structure imparts significant conformational constraints, making it an excellent tool for nucleating specific secondary structures, such as β-turns.[7] By replacing proteinogenic amino acids like proline with R-Mor, researchers can fine-tune the three-dimensional structure of a peptide, potentially enhancing its receptor binding affinity, increasing its resistance to enzymatic degradation, and improving its overall pharmacokinetic profile.[7][8]

This guide provides a comprehensive overview of the application of (R)-Morpholine-3-carboxylic acid in peptide synthesis. It is designed for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for its successful incorporation into synthetic peptides.

Properties and Structural Impact of (R)-Morpholine-3-carboxylic Acid

The defining feature of R-Mor is its six-membered heterocyclic ring, which locks the dihedral angles of the peptide backbone in a restricted conformational space. This is analogous to the role of proline, but with distinct stereochemical consequences.

  • β-Turn Nucleation: Conformational analysis by NMR and molecular modeling has shown that incorporating morpholine-3-carboxylic acid can induce the formation of β-turn structures, which are critical for molecular recognition and biological activity.[7]

  • Chirality-Dependent Folding: The chirality of the morpholine unit is a key determinant of the resulting peptide's fold. Studies on model tetrapeptides have shown that incorporating the D-isomer (which is structurally related to the L-configuration of R-Mor in this context) is more likely to nucleate compact, folded structures compared to its enantiomer.[7]

  • Cis-Trans Isomerism: Similar to proline, the amide bond preceding the morpholine residue can exist in both cis and trans conformations. The cis isomer of an L-Mor-containing peptide has shown a strong preference for a type VI β-turn structure, offering a different conformational landscape compared to proline-containing peptides.[7]

Structural Diagram of Fmoc-(R)-Morpholine-3-carboxylic Acid

G N1 N C2 C N1->C2 Fmoc_N Fmoc_C C N1->Fmoc_C Fmoc C3 C C2->C3 C_carboxyl C C2->C_carboxyl O4 O C3->O4 C5 C O4->C5 C6 C C5->C6 C6->N1 O_carboxyl1 O C_carboxyl->O_carboxyl1 O_carboxyl2 OH C_carboxyl->O_carboxyl2 Fmoc_O1 O Fmoc_C->Fmoc_O1 Fmoc_O2 O Fmoc_C->Fmoc_O2 Fmoc_CH2 CH2 Fmoc_O2->Fmoc_CH2 Fmoc_Fluorene Fluorenyl Fmoc_CH2->Fmoc_Fluorene label_R (R)

Caption: Structure of Fmoc-(R)-Morpholine-3-carboxylic acid.

Protocols for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating R-Mor into a peptide sequence is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[9][10] This methodology involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[1]

General SPPS Workflow

The incorporation of Fmoc-(R)-Mor-OH follows the standard SPPS cycle. However, due to its structure, it can be considered a sterically hindered amino acid, which may require optimized coupling conditions.

Sources

Application Notes and Protocols for the Incorporation of (R)-Morpholine-3-carboxylic Acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolbox with (R)-Morpholine-3-carboxylic Acid

In the landscape of drug discovery and peptide science, the incorporation of non-canonical amino acids is a powerful strategy to impart novel structural and functional properties to peptides. (R)-Morpholine-3-carboxylic acid, a conformationally constrained proline analogue, is a valuable building block in the design of peptidomimetics. Its rigid morpholine ring structure can induce specific secondary structures, such as β-turns, influencing the peptide's overall conformation.[1] This can lead to enhanced biological activity, increased receptor selectivity, and improved stability against enzymatic degradation compared to their natural peptide counterparts. The morpholine moiety is a key pharmacophore in numerous bioactive compounds, recognized for its ability to modulate pharmacokinetic properties and interact with biological targets.[2][3]

This guide provides a comprehensive protocol for the incorporation of N-α-Fmoc-protected (R)-Morpholine-3-carboxylic acid into peptide sequences using automated solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the selection of reagents and specific procedural steps, address potential challenges, and outline methods for the characterization of the final peptide product. The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid has been established, and its compatibility with SPPS has been demonstrated, paving the way for its broader application in peptidomimetic chemistry.[4]

Core Principles and Strategic Considerations

The incorporation of (R)-Morpholine-3-carboxylic acid, a secondary amino acid, presents unique challenges compared to standard proteinogenic amino acids. The primary considerations are potential steric hindrance during the coupling reaction and the need to ensure complete Fmoc deprotection.

Workflow for Peptide Synthesis Incorporating (R)-Morpholine-3-carboxylic Acid

cluster_0 Resin Preparation cluster_1 Peptide Chain Elongation cluster_2 Cleavage & Purification Resin Select & Swell Resin (e.g., Rink Amide) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Standard or Morpholine) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS & HPLC) Purification->Characterization

Caption: Automated SPPS workflow for peptide synthesis.

Detailed Protocols and Methodologies

The following protocols are based on a standard 0.1 mmol synthesis scale using an automated peptide synthesizer. Adjustments may be necessary based on the specific peptide sequence and the instrumentation used.

Materials and Reagents
ReagentRecommended Grade/SupplierPurpose
Rink Amide Resin (100-200 mesh)Peptide synthesis gradeSolid support for C-terminal amide peptides
N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-freePrimary solvent for washing and reactions
Dichloromethane (DCM)ACS grade or higherSolvent for resin swelling and washing
PiperidinePeptide synthesis gradeReagent for Fmoc deprotection
Fmoc-protected Amino AcidsStandard side-chain protection (e.g., Boc, tBu, Trt)Building blocks for the peptide chain
Fmoc-(R)-Morpholine-3-carboxylic acid High purityThe non-canonical amino acid to be incorporated
HBTU/HATUPeptide synthesis gradeCoupling activator
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeBase for activation and coupling
Trifluoroacetic acid (TFA)Reagent gradeCleavage of the peptide from the resin
Triisopropylsilane (TIS)Reagent gradeScavenger to prevent side reactions during cleavage
Diethyl etherACS grade, coldPrecipitation of the crude peptide
Acetonitrile (ACN)HPLC gradeMobile phase for purification
Step-by-Step Synthesis Protocol
  • Resin Preparation:

    • Place Rink Amide resin (0.1 mmol) in the reaction vessel of the automated peptide synthesizer.

    • Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).

  • Initial Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x).

  • Standard Amino Acid Coupling:

    • Prepare a solution of the first Fmoc-protected amino acid (0.5 M in DMF, 4 eq.), HBTU (0.5 M in DMF, 4 eq.), and DIPEA (2 M in NMP, 8 eq.).

    • Add the activation mixture to the resin and allow it to react for 45-60 minutes.

    • Wash the resin with DMF (3x).

    • A Kaiser test can be performed on a small sample of resin beads to confirm the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.

  • Incorporation of Fmoc-(R)-Morpholine-3-carboxylic acid (Double Coupling Protocol):

    • Rationale: Due to the steric hindrance of the cyclic morpholine structure, a double coupling strategy is recommended to ensure high incorporation efficiency and minimize the formation of deletion sequences.[5] Using a more powerful activating reagent like HATU is also advisable.[6]

    • First Coupling:

      • Prepare a solution of Fmoc-(R)-Morpholine-3-carboxylic acid (0.5 M in DMF, 4 eq.), HATU (0.5 M in DMF, 4 eq.), and DIPEA (2 M in NMP, 8 eq.).

      • Add the activation mixture to the deprotected peptide-resin and react for 1-2 hours.

      • Wash the resin with DMF (3x).

    • Second Coupling:

      • Repeat the first coupling step with a fresh solution of activated Fmoc-(R)-Morpholine-3-carboxylic acid.

      • React for another 1-2 hours.

      • Wash the resin thoroughly with DMF (5x).

  • Peptide Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3 for standard amino acids, Step 4 for any subsequent morpholine residues) cycles until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform the Fmoc deprotection as described in Step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM (3x) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and gently agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Add the TFA filtrate dropwise to a 50 mL conical tube containing cold diethyl ether (40 mL).

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture at 3000 rpm for 10 minutes. Decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2x) and dry the crude peptide under vacuum.

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

Analytical Characterization
  • RP-HPLC: The purity of the final peptide should be assessed by analytical RP-HPLC. A single major peak is indicative of a pure product.

  • Mass Spectrometry: The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct incorporation of all amino acids, including (R)-Morpholine-3-carboxylic acid.[7]

Troubleshooting and Advanced Insights

ProblemPotential CauseSuggested Solution
Low Coupling Efficiency for Morpholine Residue Steric hindrance, peptide aggregation.* Confirm Double Coupling: Ensure the double coupling protocol was followed. * Extended Coupling Time: Increase the coupling time for each step to 2-4 hours. * Alternative Activators: Consider using COMU, which has shown high efficiency for hindered couplings. * Solvent Choice: For sequences prone to aggregation, a mixture of DMF/DMSO can be used as the reaction solvent to disrupt secondary structures.[5]
Incomplete Fmoc Deprotection Sterically hindered N-terminus, peptide aggregation.* Extended Deprotection: Increase the second piperidine treatment to 30 minutes. * DBU Addition: For very difficult cases, a small amount of DBU (1-2%) can be added to the piperidine solution to increase its basicity and deprotection efficiency.[8]
Multiple Peaks in HPLC after Purification Incomplete coupling (deletion sequences), side reactions during cleavage.* Optimize Coupling: Re-evaluate the coupling strategy for the entire sequence, potentially using double coupling for other sterically hindered residues. * Scavenger Optimization: Ensure the correct scavengers are used in the cleavage cocktail based on the peptide sequence (e.g., add EDT for cysteine-containing peptides).

Conclusion

The incorporation of (R)-Morpholine-3-carboxylic acid into peptide sequences offers a valuable avenue for the development of novel peptidomimetics with tailored properties. While its integration requires special consideration due to steric hindrance, the use of a robust double coupling protocol with a potent activator like HATU can ensure high yields and purity. The methodologies outlined in this guide provide a solid foundation for researchers to successfully synthesize and characterize these modified peptides, thereby expanding the repertoire of tools available for drug discovery and development.

References

  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • Trabocchi, A., Guarna, A., & Guidi, A. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(10), 3947–3950. [Link]

  • Lenci, E., Menchi, G., & Trabocchi, A. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 7, 83. [Link]

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699–1720. [Link]

  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982–987. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Biotage. (2023). Using double coupling to improve your peptide synthesis. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 793–828. [Link]

  • Lenci, E., Menchi, G., & Trabocchi, A. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 7. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTec. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis. [Link]

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(R)-Morpholine-3-carboxylic acid hydrochloride: A Chiral Building Block for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract: The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged structure for its ability to confer favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] This guide provides an in-depth analysis of (R)-Morpholine-3-carboxylic acid hydrochloride , a chiral building block that offers synthetic versatility and precise stereochemical control. We will explore the mechanistic rationale for its use, its impact on drug properties, and provide detailed, field-proven protocols for its application in amide bond formation, a critical transformation in the synthesis of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The prevalence of the morpholine ring in approved drugs and clinical candidates is not coincidental.[1] Its utility stems from a unique combination of properties that address several key challenges in drug design.

  • Improved Physicochemical Properties: The morpholine moiety, with its ether oxygen and secondary amine, provides a well-balanced hydrophilic-lipophilic profile. The oxygen atom can act as a hydrogen bond acceptor, while the overall ring structure remains relatively non-polar.[3] This balance is crucial for enhancing aqueous solubility and permeability, key factors in achieving good oral bioavailability.[4]

  • Favorable pKa Profile: The nitrogen atom in the morpholine ring typically has a pKa value that is lower than that of analogous piperidines.[4] This reduced basicity means that at physiological pH, a significant portion of the molecules will be in a neutral, membrane-permeable state, which can be advantageous for crossing biological barriers like the blood-brain barrier (BBB).[3][5]

  • Metabolic Stability: The morpholine ring is generally robust to metabolic degradation, offering a stable anchor point in a drug's structure. This can lead to improved pharmacokinetic profiles, including longer half-lives.[2]

  • Versatile Synthetic Handle: As a secondary amine, the morpholine nitrogen provides a straightforward point for synthetic elaboration, allowing it to be readily incorporated into target molecules.[1]

The introduction of a carboxylic acid at the 3-position, as in the topic compound, provides a powerful functional group for creating amide, ester, or other linkages. The defined (R)-stereochemistry is critical, as the three-dimensional arrangement of atoms is paramount for selective and potent interaction with chiral biological targets like enzymes and receptors.[6][7]

Physicochemical and Structural Properties

Precise knowledge of a building block's properties is essential for reliable and reproducible synthetic chemistry. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 106825-81-4 (for free base), 1187928-88-6 (for HCl salt)[6][8][9][10]
Molecular Formula C₅H₉NO₃ · HCl[6][10]
Molecular Weight 167.59 g/mol [6][8][10]
Appearance Off-white to light yellow solid[6]
Purity ≥ 98-99%[6][8]
Storage Conditions Store at 0-8 °C, under inert gas[6][7][11]

Strategic Application in Medicinal Chemistry

This compound is not merely a spacer; it is a strategic tool for imparting specific, desirable characteristics to a lead molecule. Its carboxylic acid functional group serves as the primary point of attachment, most commonly through amide bond formation.

Causality of Application: The decision to incorporate this building block is often driven by the need to:

  • Introduce Stereospecific Interactions: The fixed (R)-configuration allows chemists to probe chiral binding pockets with precision. The morpholine ring can position other pharmacophoric elements in a specific spatial orientation to maximize interactions with a biological target.[6][7]

  • Modulate Pharmacokinetics (PK): As discussed, the morpholine scaffold can enhance solubility and metabolic stability.[1][3] This is particularly valuable in CNS drug discovery, where brain penetration is a significant hurdle.[5][12]

  • Act as a Scaffold: The rigid, chair-like conformation of the morpholine ring can serve as a scaffold, directing appended substituents into the correct vectors for biological activity.[3]

The diagram below illustrates the logical integration of this building block into a final drug candidate.

G cluster_0 Core Components cluster_1 Synthetic Transformation cluster_2 Resulting Molecule BuildingBlock (R)-Morpholine-3-carboxylic acid hydrochloride Coupling Amide Coupling BuildingBlock->Coupling Amine Amine Component (R-NH2) Amine->Coupling BioactiveMolecule Final Bioactive Molecule (Drug Candidate) Coupling->BioactiveMolecule Forms key amide bond

Caption: Integration of the chiral building block into a drug candidate via amide coupling.

Experimental Protocol: HATU-Mediated Amide Coupling

Amide bond formation is a fundamental reaction in medicinal chemistry.[13][14] Direct condensation of a carboxylic acid and an amine is inefficient.[15] Therefore, activating agents are required. The following protocol details a robust and widely used method employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern coupling reagent known for high yields and low rates of racemization.[13]

Materials:

  • This compound (1.0 eq.)

  • Target Amine (1.1 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere): To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Basification and Activation:

    • Add DIPEA (3.0 eq.) to the stirred solution. Rationale: 1.0 equivalent neutralizes the hydrochloride salt, and the remaining 2.0 equivalents act as the base required for the HATU coupling mechanism.[13]

    • Add HATU (1.1 eq.) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step forms the highly reactive O-acylisourea intermediate.[15]

  • Amine Addition: Add the desired amine (1.1 eq.) to the pre-activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress periodically (e.g., every 1-2 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (3 times). Rationale: This is highly effective at removing the DMF solvent from the organic layer.[13]

    • Wash with saturated aqueous NaHCO₃ (2 times) to remove any unreacted acid and acidic byproducts.

    • Wash with brine (1 time) to remove residual aqueous components.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizing the Experimental Workflow

The following diagram provides a clear, top-level view of the synthetic workflow described in the protocol.

G node_start Start: Reagents in Flask node_dissolve 1. Dissolve in Anhydrous DMF node_start->node_dissolve node_activate 2. Add DIPEA & HATU (Pre-activation) node_dissolve->node_activate node_amine 3. Add Amine Component node_activate->node_amine node_react 4. Stir & Monitor (TLC / LC-MS) node_amine->node_react node_workup 5. Aqueous Work-up (EtOAc / LiCl / NaHCO3) node_react->node_workup Reaction Complete node_purify 6. Dry, Concentrate & Purify (Chromatography) node_workup->node_purify node_end End: Pure Amide Product node_purify->node_end

Caption: General experimental workflow for HATU-mediated amide coupling.

Conclusion

This compound is a high-value chiral building block that empowers medicinal chemists to synthesize structurally complex and stereochemically defined molecules. Its inherent properties, derived from the privileged morpholine scaffold, can be strategically employed to enhance the drug-like characteristics of new chemical entities, including their solubility, metabolic stability, and pharmacokinetic profile. The robust amide coupling protocol provided herein offers a reliable and efficient method for its incorporation, paving the way for the discovery and development of next-generation therapeutics.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

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  • Neises, B., & Steglich, W. (1982). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 60, 93. [Link]

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Application Notes & Protocols: The Strategic Utility of (R)-Morpholine-3-carboxylic Acid in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a privileged heterocyclic motif, prominently featured in a multitude of FDA-approved drugs and biologically active compounds due to its favorable physicochemical properties, such as improved solubility and metabolic stability.[1][2] Within the diverse landscape of chiral building blocks, (R)-Morpholine-3-carboxylic acid and its derivatives have emerged as exceptionally valuable tools for the stereocontrolled synthesis of complex molecular architectures. This guide provides an in-depth exploration of its applications, moving beyond simple descriptions to elucidate the mechanistic underpinnings and practical considerations that empower researchers in drug discovery and process development.

We will dissect the dual utility of this compound: first, as a foundational chiral building block for incorporating the morpholine core, and second, as a precursor to a novel class of organocatalysts that overcome inherent reactivity challenges.

Part 1: A Cornerstone Chiral Building Block for Bioactive Molecules

The primary application of (R)-Morpholine-3-carboxylic acid lies in its role as a chiral synthon—a pre-formed, enantiomerically pure fragment ready for elaboration into more complex target molecules.[3][] This approach significantly simplifies synthetic routes by embedding a key stereocenter at an early stage, thereby avoiding challenging and often low-yielding enantioselective transformations later in the synthesis.

A compelling demonstration of its utility is in the synthesis of analogs of Reboxetine, a selective noradrenaline reuptake inhibitor.[1] The synthesis of homochiral (R)-N-Boc-morpholine-3-carboxylic acid via enzyme-catalyzed kinetic resolution provides a high-purity starting material for constructing these complex structures.

Workflow: Synthesis of a Reboxetine Analog Precursor

The following workflow illustrates the conversion of (R)-N-Boc-morpholine-3-carboxylic acid into a key intermediate for reboxetine-like molecules, showcasing its role as a robust building block.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection A (R)-N-Boc-morpholine- 3-carboxylic acid B Intermediate Amide A->B 2-(2-Ethoxyphenoxy)aniline, HBTU, HOBt, DIPEA C Intermediate Amine B->C BH3·THF D Final Reboxetine Analog (Amine Salt) C->D HCl in Dioxane

Caption: Synthetic workflow for a reboxetine analog.

Protocol 1: Synthesis of (R,R)-Reboxetine Analog from (R)-N-Boc-morpholine-3-carboxylic acid

This protocol details the key steps for converting the chiral building block into a functionalized morpholine derivative.

Materials:

  • (R)-N-Boc-morpholine-3-carboxylic acid

  • 2-(2-Ethoxyphenoxy)aniline

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • BH₃·THF complex (1 M solution in THF)

  • Anhydrous THF (Tetrahydrofuran)

  • HCl in Dioxane (4 M solution)

  • Ethyl Acetate, Saturated NaHCO₃, Brine, Anhydrous MgSO₄

Procedure:

  • Amide Coupling:

    • To a solution of (R)-N-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 20 minutes.

    • Add 2-(2-Ethoxyphenoxy)aniline (1.0 eq) and continue stirring at room temperature for 16 hours.

    • Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the intermediate amide.

  • Amide Reduction:

    • Dissolve the purified amide (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and add BH₃·THF complex (3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.

    • Concentrate the mixture, then basify with 2 M NaOH and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to afford the N-Boc protected amine intermediate.

  • Boc Deprotection:

    • Dissolve the N-Boc protected amine (1.0 eq) in a minimal amount of ethyl acetate.

    • Add a 4 M solution of HCl in dioxane (excess) and stir at room temperature for 2 hours.

    • The product hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to obtain the final product.

StepProductTypical YieldPurity (HPLC)
1Intermediate Amide85-92%>98%
2N-Boc Protected Amine80-88%>98%
3Final Amine Salt>95%>99%
Table 1. Representative yields for the synthesis of a reboxetine analog precursor.

Part 2: Morpholine-Based Organocatalysts for Enantioselective Transformations

While pyrrolidine and piperidine scaffolds have dominated the field of enamine-based organocatalysis, morpholine derivatives have been historically overlooked due to lower reactivity.[5][6] This reduced reactivity is attributed to the electron-withdrawing effect of the ring oxygen and a pronounced nitrogen pyramidalization, which diminishes the nucleophilicity of the corresponding enamine intermediate.[5][6]

However, recent studies have demonstrated that catalysts derived from β-morpholine amino acids, such as (R)-Morpholine-3-carboxylic acid, can be highly efficient, particularly in Michael addition reactions. The presence of the carboxylic acid group is critical; it acts as an internal acid/base co-catalyst, facilitating proton transfer steps within the transition state and enhancing both reactivity and stereoselectivity.[5]

Catalytic Cycle: Michael Addition of Aldehydes to Nitroolefins

The following catalytic cycle illustrates the role of the (R)-Morpholine-3-carboxylic acid-derived catalyst in the asymmetric conjugate addition of an aldehyde to a nitroolefin.

G Catalyst (R)-Morpholine-3-carboxylic acid catalyst (I) Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde R-CHO Nitroolefin Ar-CH=CH-NO2 Product Chiral Michael Adduct Product->Catalyst - Catalyst H2O H2O Iminium Iminium Ion Enamine->Iminium + Nitroolefin (Michael Addition) Iminium->Product + H2O

Caption: Organocatalytic cycle for the Michael addition.

Protocol 2: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol describes a representative organocatalytic reaction using a catalyst derived from (R)-Morpholine-3-carboxylic acid.

Materials:

  • (R)-Morpholine-3-carboxylic acid-based organocatalyst (e.g., Catalyst I from relevant literature[6])

  • β-Nitrostyrene

  • Propanal

  • Anhydrous Toluene

  • Trifluoroacetic Acid (TFA) (as co-catalyst, if required)

  • Saturated NH₄Cl solution, Brine, Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup:

    • To a vial charged with the (R)-Morpholine-3-carboxylic acid-based organocatalyst (5 mol%), add anhydrous toluene.

    • Add β-nitrostyrene (1.0 eq).

    • If required by the specific catalyst system, add an acid co-catalyst like TFA (5 mol%).

    • Cool the mixture to the desired temperature (e.g., 4 °C).

  • Addition of Aldehyde:

    • Add propanal (2.0 eq) to the reaction mixture.

    • Seal the vial and stir vigorously at 4 °C. Monitor the reaction progress by TLC or ¹H NMR. The reaction may take 24-72 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired Michael adduct.

  • Analysis:

    • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude or purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

EntryAldehydeNitroolefinYield (%)dr (syn/anti)ee (%) (syn)
1Propanalβ-Nitrostyrene9595:592
2Butanalβ-Nitrostyrene9896:494
3Propanal4-Chloro-β-nitrostyrene9293:790
4Propanal4-Methoxy-β-nitrostyrene9694:691
Table 2. Performance of a morpholine-based organocatalyst in the Michael addition.[5]

Conclusion: A Versatile and Indispensable Synthetic Tool

(R)-Morpholine-3-carboxylic acid stands out as a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its utility as a pre-validated chiral building block streamlines the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry where the morpholine heterocycle is a staple.[7][8] Furthermore, its transformation into highly effective organocatalysts challenges previous assumptions about the limitations of morpholine-based systems, opening new avenues for the development of stereoselective carbon-carbon bond-forming reactions.[5][6] The protocols and data presented herein provide a robust framework for researchers to harness the full potential of this remarkable compound in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. Benchchem.
  • Pedzisa, L., Monastyrskyi, A., Parker, C. D., & Roush, W. R. (2023). Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide.
  • Vaghi, C., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Organic-Chemistry.org. Available at: [Link]

  • ElectronicsAndBooks. (2008). Enantioselective synthesis of (R)- and (S)
  • Vaghi, C., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066.
  • ResearchGate. Asymmetric synthesis of 2- and 3-substituted chiral morpholines.
  • Royal Society of Chemistry. (2023). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
  • Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
  • Xie, P. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library.
  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Journal of the American Chemical Society, 136(26), 9252-5.
  • MDPI. (2022).
  • National Institutes of Health. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • National Institutes of Health. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH.
  • DigitalCommons@TMC. (2024).
  • Life Chemicals. (2021). Expand your building block collection with our C-Substituted Morpholines. Life Chemicals.
  • BOC Sciences. Precision Chiral Building Block Synthesis. BOC Sciences.
  • Nurnabi, M., & Ismail, M.
  • BLD Pharm. (R)-Morpholine-3-carboxylic acid hydrochloride. BLD Pharm.
  • ResearchGate.
  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
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  • ACS Publications. (2022).
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Comprehensive Analytical Characterization of (R)-Morpholine-3-carboxylic acid hydrochloride: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Morpholine-3-carboxylic acid hydrochloride is a vital chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structural integrity, chemical purity, and, most critically, its enantiomeric purity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, multi-technique guide for the robust analytical characterization of this compound. We present detailed protocols and the underlying scientific rationale for employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), with a specialized focus on chiral HPLC for enantiomeric purity assessment.

Introduction: The Significance of this compound

The morpholine scaffold is a privileged structure in drug discovery, present in numerous marketed drugs.[1] The introduction of a chiral center, as in (R)-Morpholine-3-carboxylic acid, provides a three-dimensional architecture that is crucial for specific molecular interactions with biological targets. As the hydrochloride salt, the compound exhibits enhanced stability and solubility, making it suitable for synthesis and formulation development.[2]

Given that the pharmacological and toxicological properties of enantiomers can differ significantly, regulatory bodies mandate strict control over the stereochemical purity of chiral drug substances.[3] Therefore, a validated, multi-faceted analytical strategy is not merely a quality control measure but a foundational requirement for drug development. This guide is designed to equip researchers with the necessary protocols to confirm the identity, structure, and purity of this compound with a high degree of confidence.

Part I: Structural Elucidation and Identity Confirmation

The first step in characterization is the unambiguous confirmation of the molecular structure and identity. This is achieved by combining spectroscopic techniques that probe the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed information about the atomic connectivity and chemical environment within a molecule.[4] For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Causality: ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides a map of the carbon skeleton. The chemical shifts and coupling patterns are unique fingerprints of the morpholine ring structure and its substituents.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterium Oxide (D₂O).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Temperature: 25 °C

    • Pulse Program: Standard proton acquisition.

    • Number of Scans: 16-32, depending on concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual HDO signal (approx. 4.79 ppm).

Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled carbon acquisition.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation and reference the spectrum appropriately.

Expected Spectral Data:

Technique Assignment Expected Chemical Shift (δ, ppm) Notes
¹H NMR Morpholine Ring Protons3.0 - 4.5Complex multiplet patterns due to the chair conformation and proton-proton coupling.[5]
Carboxylic Acid Proton> 10 (in non-aqueous solvent)Often exchanges with D₂O and may not be visible.
¹³C NMR Carboxylic Carbon (-COOH)~170-175
Morpholine Ring Carbons40 - 70Distinct signals for carbons adjacent to nitrogen versus oxygen.[6]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.[7]

Causality: By measuring the mass-to-charge ratio (m/z) of the protonated molecule, we can verify that the compound has the correct molecular formula, C₅H₉NO₃.[8]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of water and methanol (50:50 v/v).

  • Chromatography (Optional but Recommended): A short isocratic run on a C18 column can be used to introduce the sample and separate it from non-volatile salts.

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 0.5 mL/min.

  • MS Instrument: An ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Parameters:

    • Ionization Mode: Positive ESI (+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

Expected Data:

Ion Formula Expected m/z
[M+H]⁺C₅H₁₀NO₃⁺132.06

Note: M refers to the free base form of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Causality: The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of specific chemical bonds (e.g., C=O, O-H, N-H, C-O). The resulting spectrum provides a clear indication of the presence of the carboxylic acid and morpholine ring functionalities.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr (Potassium Bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A standard FTIR spectrometer.

  • Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
3400 - 2400 (broad)O-H stretchCarboxylic Acid
~2900C-H stretchAliphatic CH₂ groups[6]
~1730C=O stretchCarboxylic Acid
~1100C-O-C stretchEther linkage in morpholine ring[9]

Part II: Purity Assessment – Chemical and Enantiomeric

Purity assessment is a critical component of characterization, ensuring that the material is free from process-related impurities and, crucially, the undesired enantiomer. HPLC is the gold standard for this analysis.[3][7]

Reversed-Phase HPLC for Chemical Purity

RP-HPLC is a robust method for quantifying the purity of the compound by separating it from any starting materials, by-products, or degradation products.

Causality: The C18 stationary phase separates compounds based on their hydrophobicity. By using a polar mobile phase, the relatively polar this compound will elute, separated from less polar or more polar impurities.

Protocol: RP-HPLC Purity Method

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector.

  • Method Parameters:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B for 5 min, then ramp to 95% B over 15 min, hold for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

  • Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric purity is the most critical analysis for a chiral intermediate. This requires a Chiral Stationary Phase (CSP) that can differentiate between the two enantiomers.[10][11] Macrocyclic glycopeptide-based CSPs are particularly effective for the direct separation of underivatized amino acids and their derivatives.[10][12]

Causality: A CSP creates a chiral environment. The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation.[13]

Workflow for Chiral Method Development The following diagram outlines a logical workflow for developing a chiral separation method.

Chiral_Method_Development start_node start_node process_node process_node decision_node decision_node result_node result_node end_node end_node Start Start: Analyze Racemic Standard ScreenCSP Screen CSPs (e.g., Macrocyclic Glycopeptide, Polysaccharide-based) Start->ScreenCSP AnySep Separation Observed? ScreenCSP->AnySep OptimizeMP Optimize Mobile Phase (Organic modifier %, Additive) AnySep->OptimizeMP Yes NoSep Select Different CSP Type AnySep->NoSep No CheckRes Resolution (Rs) >= 1.5? OptimizeMP->CheckRes CheckRes->OptimizeMP No, Adjust OptimizeFlow Optimize Flow Rate & Temperature CheckRes->OptimizeFlow Yes FinalMethod Final Validated Method OptimizeFlow->FinalMethod NoSep->ScreenCSP Validation_Parameters center_node center_node param_node param_node Method Validated Analytical Method Accuracy Accuracy (Closeness to true value) Method->Accuracy Precision Precision (Repeatability, Reproducibility) Method->Precision Specificity Specificity (Analyte assessed in presence of impurities) Method->Specificity Linearity Linearity (Proportional response to concentration) Method->Linearity Robustness Robustness (Insensitive to small method variations) Method->Robustness LOD Limit of Detection (LOD) Specificity->LOD LOQ Limit of Quantitation (LOQ) Specificity->LOQ Range Range Linearity->Range

Caption: Interrelation of key analytical method validation parameters.

Summary and Conclusion

The comprehensive characterization of this compound demands an integrated analytical approach. The protocols outlined in this note provide a robust framework for establishing the identity, structural integrity, chemical purity, and enantiomeric purity of this critical pharmaceutical intermediate.

  • NMR, MS, and FTIR work in concert to provide an unambiguous structural confirmation.

  • RP-HPLC offers a reliable assessment of chemical purity.

  • Chiral HPLC , the cornerstone of this analysis, directly confirms the stereochemical integrity and quantifies the enantiomeric excess.

Adherence to these detailed protocols, grounded in sound scientific principles and followed by proper method validation, will ensure that the quality of this compound meets the stringent requirements of the pharmaceutical industry, ultimately contributing to the development of safe and effective medicines.

References

  • Pharmaguideline (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • ResearchGate (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available at: [Link]

  • ResearchGate (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Available at: [Link]

  • Der Pharma Chemica (2014). Analytical method validation: A brief review. Available at: [Link]

  • Gavin Publishers (2018). Validation of Analytical Methods: A Review. Available at: [Link]

  • ResearchGate (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Available at: [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations. Available at: [Link]

  • ResearchGate (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • Baghdad Science Journal (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Available at: [Link]

  • ACS Omega (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Available at: [Link]

  • National Institutes of Health (NIH) (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • ResearchGate (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • Analytical Chemistry (1956). Analytical Chemistry 1956 Vol.28 no.4. Available at: [Link]

  • ResearchGate (n.d.). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]

  • National Institute of Standards and Technology (NIST) (n.d.). Morpholine. Available at: [Link]

  • LCGC International (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Bioanalysis Zone (n.d.). Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

  • Hilaris Publisher (2016). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Available at: [Link]

  • National Institute of Standards and Technology (NIST) (n.d.). Morpholine. Available at: [Link]

  • My Skin Recipes (2025). This compound. Available at: [Link]

  • National Institutes of Health (NIH) (n.d.). (R)-morpholine-3-carboxylic acid | C5H9NO3 | CID 12680089 - PubChem. Available at: [Link]

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Application Note: Structural Characterization of (R)-Morpholine-3-carboxylic acid HCl using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Morpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to amino acids. As a key building block in the synthesis of novel therapeutic agents, rigorous structural confirmation and purity assessment are paramount. This application note provides a detailed guide to the characterization of (R)-Morpholine-3-carboxylic acid HCl using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We present illustrative ¹H and ¹³C NMR data, and ESI-MS spectra, along with comprehensive, field-tested protocols for sample preparation and data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural elucidation of polar, chiral small molecules.

Introduction

This compound (Figure 1) is a synthetic amino acid analog that incorporates a morpholine scaffold. The constrained cyclic structure and the presence of a chiral center make it a valuable synthon for introducing specific conformational biases in peptidomimetics and other bioactive molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling and formulation.[1]

Accurate structural verification is a critical step in the synthesis and application of such compounds. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the stereochemical environment, while mass spectrometry confirms the molecular weight and elemental composition. This document outlines the expected spectral data and provides step-by-step protocols to achieve high-quality results.

Figure 1. Chemical Structure of (R)-Morpholine-3-carboxylic acid HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of organic molecules. For (R)-Morpholine-3-carboxylic acid HCl, a polar and chiral compound, specific considerations in sample preparation are necessary to obtain high-resolution spectra.

Expected ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for (R)-Morpholine-3-carboxylic acid HCl. These values are illustrative and can be influenced by solvent, concentration, and pH.

Table 1: Illustrative ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.40 - 4.50m1HH-3
4.15 - 4.25m1HH-5a
3.95 - 4.05m1HH-2a
3.80 - 3.90m1HH-6a
3.40 - 3.50m1HH-5b
3.20 - 3.30m1HH-2b
3.00 - 3.10m1HH-6b

Table 2: Illustrative ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment
172.5C=O (Carboxylic Acid)
65.0C-5
58.0C-3
45.0C-2
43.0C-6
Protocol for NMR Sample Preparation and Data Acquisition

This protocol is designed for the analysis of polar small molecules like (R)-Morpholine-3-carboxylic acid HCl.

Materials:

  • (R)-Morpholine-3-carboxylic acid HCl

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of (R)-Morpholine-3-carboxylic acid HCl for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[2][3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of D₂O to the vial.[3] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]

  • Dissolution: Vortex the sample until it is fully dissolved. A clear, homogeneous solution is essential for high-quality spectra, as solid particles can interfere with the magnetic field homogeneity.[2]

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube using a pipette.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[2]

Causality in Protocol Choices:

  • D₂O as Solvent: (R)-Morpholine-3-carboxylic acid HCl is a polar salt, making D₂O an excellent solvent for its dissolution. The deuterium lock signal from D₂O is also used by the spectrometer to maintain a stable magnetic field.[4]

  • Concentration: The specified concentration ranges are a balance between obtaining a good signal in a reasonable time and avoiding issues with sample viscosity or solubility that can degrade spectral quality.[3]

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is an ideal technique for the analysis of polar, thermally labile, and non-volatile molecules like (R)-Morpholine-3-carboxylic acid HCl.[5] It is a "soft" ionization technique that typically produces intact molecular ions, providing clear molecular weight information.[6]

Expected Mass Spectrometry Data

For (R)-Morpholine-3-carboxylic acid HCl (C₅H₁₀ClNO₃, Molecular Weight: 167.59 g/mol )[1][7], the free base (R)-Morpholine-3-carboxylic acid has a molecular weight of 131.13 g/mol .

Table 3: Expected Ions in ESI-MS (Positive Ion Mode)

m/zIon
132.0657[M+H]⁺
154.0476[M+Na]⁺

M refers to the free base, (R)-Morpholine-3-carboxylic acid.

Protocol for ESI-MS Sample Preparation and Analysis

This protocol outlines a general procedure for the analysis of small molecules by LC-MS with ESI.

Materials:

  • (R)-Morpholine-3-carboxylic acid HCl

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

  • 2 mL LC-MS vials with septa

  • Micropipettes

Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (R)-Morpholine-3-carboxylic acid HCl in a 50:50 mixture of methanol and water.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent mixture.[8] A low concentration is crucial to avoid signal suppression and detector saturation.

  • Acidification (Optional): To promote protonation in positive ion mode, a small amount of formic acid (0.1% final concentration) can be added to the working solution.

  • Transfer to Vial: Transfer the working solution to a 2 mL LC-MS vial.

  • Instrument Setup and Data Acquisition:

    • The sample can be introduced into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system. LC separation is often preferred to separate the analyte from any potential impurities.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Causality in Protocol Choices:

  • Solvent System: A mixture of water and a volatile organic solvent like methanol is compatible with both the polar analyte and the ESI process.[8]

  • Positive Ion Mode: The presence of a basic nitrogen atom in the morpholine ring makes the molecule readily protonated, leading to a strong signal in positive ion ESI.

  • Concentration: The low concentration range is optimal for ESI, which is a very sensitive technique. Overly concentrated samples can lead to poor ionization efficiency and contamination of the instrument.[8]

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in D₂O (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock h1 Acquire ¹H Spectrum lock->h1 c13 Acquire ¹³C Spectrum h1->c13 process Process Spectra (FT, Phasing, Baseline) c13->process interpret Interpret & Assign Chemical Shifts process->interpret MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Conc. (1-10 µg/mL) stock->dilute transfer_ms Transfer to LC-MS Vial dilute->transfer_ms inject Inject into LC-MS transfer_ms->inject ionize Electrospray Ionization (Positive Mode) inject->ionize detect Detect Ions ionize->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify Molecular Ions ([M+H]⁺, [M+Na]⁺) spectrum->identify

Figure 3. ESI-MS Workflow.

Conclusion

This application note provides a comprehensive framework for the structural characterization of (R)-Morpholine-3-carboxylic acid HCl using NMR and mass spectrometry. The detailed, step-by-step protocols for sample preparation and data acquisition are designed to be robust and reproducible. By following these guidelines, researchers can confidently verify the structure and purity of this important chiral building block, ensuring the integrity of their downstream applications in drug discovery and development. The provided illustrative data serves as a benchmark for the expected analytical outcomes.

References

  • Emwas, A. H., et al. (2019). Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Royal Society of Chemistry. (2021). NMR Approaches for Probing the Polar Metabolome. In Metabolomics: From Fundamentals to Clinical Applications. Available at: [Link]

  • LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available at: [Link]

  • Vlaeminck, H., et al. (2016). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 51(9), 681-695. Available at: [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 24(1), 3-12. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

Sources

Topic: High-Performance Liquid Chromatography (HPLC) Methods for the Chiral Separation of Morpholine-3-Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methods for the analytical and preparative separation of morpholine-3-carboxylic acid enantiomers. As a cyclic amino acid analog, this compound presents unique challenges due to its polarity, zwitterionic nature, and lack of a strong native chromophore. This document provides an in-depth analysis of three primary methodological approaches: direct separation on a macrocyclic glycopeptide chiral stationary phase (CSP), chiral ligand-exchange chromatography (CLEC), and pre-column derivatization followed by HPLC analysis. Each section explains the underlying chemical principles, offers detailed, step-by-step protocols, and discusses the rationale behind experimental choices to empower researchers, scientists, and drug development professionals to achieve baseline resolution of these critical enantiomers.

Introduction: The Chirality Challenge of Morpholine-3-Carboxylic Acid

Morpholine-3-carboxylic acid is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The stereochemistry of this molecule is critical, as enantiomers frequently exhibit different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to accurately separate and quantify the individual (R)- and (S)-enantiomers is paramount for regulatory compliance, quality control, and the development of stereochemically pure active pharmaceutical ingredients (APIs).

The primary challenges in the chiral separation of this analyte are:

  • High Polarity and Zwitterionic Character: Like other amino acids, it is poorly soluble in the non-polar organic solvents typically used in normal-phase chromatography.[1]

  • Lack of a Strong Chromophore: The molecule does not absorb strongly in the UV-Vis spectrum, complicating detection and quantification at low concentrations.

  • Complex Interactions: The presence of both a carboxylic acid and a secondary amine group necessitates a chiral stationary phase capable of multiple, stereospecific interactions.

This application note provides a logical workflow for selecting and optimizing an appropriate chiral separation method.

Strategic Approach to Method Development

A successful chiral separation strategy relies on a systematic evaluation of different techniques. The choice of method depends on the analyte's structure, the available instrumentation, and the ultimate goal of the analysis (e.g., analytical quantification vs. preparative isolation).

G Figure 1: Method Selection Workflow cluster_0 Analyte Assessment cluster_1 Direct Separation Methods cluster_2 Indirect Separation Method Analyte Morpholine-3-Carboxylic Acid - Polar, Zwitterionic - Weak UV Chromophore Method1 Method 1: Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T) Analyte->Method1 Primary Approach: Good for underivatized amino acids Success Success Method1->Success Baseline Resolution? Method2 Method 2: Chiral Ligand-Exchange (CLEC) Success2 Success2 Method2->Success2 Baseline Resolution? Method3 Method 3: Pre-column Derivatization End Method Optimized Method3->End Analyze Diastereomers Success->Method2 No Success->End Yes Success2->Method3 No, or poor sensitivity Success2->End Yes

Caption: Method Selection Workflow for Chiral Separation.

Method 1: Direct Separation using a Macrocyclic Glycopeptide CSP

Principle: Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., Astec® CHIROBIOTIC® T), are exceptionally well-suited for separating polar and ionic compounds like underivatized amino acids.[1] These stationary phases possess ionic groups that can interact with the zwitterionic analyte, and their complex macrocyclic structure provides the necessary multiple points of contact for chiral recognition through hydrogen bonding, steric hindrance, and dipole-dipole interactions.

Causality: This method is chosen as the primary approach because it avoids the extra step of derivatization.[1] The compatibility of these columns with polar organic and aqueous mobile phases makes them ideal for retaining and resolving morpholine-3-carboxylic acid directly.[1]

Protocol 1: Direct Analysis on CHIROBIOTIC T

Instrumentation and Consumables:

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis Detector (VWD) or Diode Array (DAD)
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Vials 2 mL amber glass vials with PTFE/silicone septa

| Solvents | HPLC-grade Methanol, Water, Formic Acid |

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare a stock solution of 100% Methanol containing 0.1% (v/v) Formic Acid.

    • Prepare a stock solution of 100% Water containing 0.1% (v/v) Formic Acid.

    • The recommended starting mobile phase is a mixture of Methanol and Water (e.g., 80:20 v/v) with 0.05% Formic Acid overall. The organic modifier concentration is a critical parameter for optimizing enantioselectivity.[1]

  • Sample Preparation:

    • Dissolve the racemic morpholine-3-carboxylic acid standard in the initial mobile phase to a concentration of 0.5 - 1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    Parameter Setting Rationale
    Mobile Phase 80:20 (v/v) Methanol:Water + 0.1% Formic Acid Balances retention and solubility. Acid suppresses carboxylate ionization.
    Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
    Column Temp. 25 °C Temperature can influence selectivity; start at ambient.
    Injection Vol. 10 µL Adjust based on sample concentration and detector sensitivity.

    | Detection | UV at 210 nm | Wavelength for detecting carboxylic acids lacking strong chromophores. |

  • Optimization:

    • Selectivity: Adjust the Methanol/Water ratio. Increasing the organic modifier concentration often increases enantioselectivity for amino acids on this CSP.[1]

    • Retention: If retention is too long, increase the percentage of methanol. If too short, decrease it.

    • Peak Shape: The concentration of the acidic modifier (formic acid) is crucial for good peak shape. It ensures the analyte is in a consistent protonation state.

Method 2: Chiral Ligand-Exchange Chromatography (CLEC)

Principle: CLEC is a powerful technique for resolving amino acids and their derivatives.[2] It relies on the formation of transient, diastereomeric metal complexes between a chiral selector, a metal ion (typically Cu(II)), and the enantiomers of the analyte.[3][4] The differing stability of these complexes leads to different retention times on the column. This can be achieved with a CSP that has a chiral ligand bonded to the support or by adding a chiral ligand and the metal salt to the mobile phase for use with a standard reversed-phase column (dynamically coated).[5]

Causality: This method is an excellent alternative to glycopeptide CSPs as it leverages a completely different separation mechanism—complex formation.[6][7] It offers high enantioselectivity specifically for compounds capable of acting as ligands, such as the target analyte.[6]

Protocol 2: CLEC with a Chiral Mobile Phase Additive

Instrumentation and Consumables:

Parameter Specification
HPLC System As in Protocol 1
Detector UV/Vis Detector (VWD) or Diode Array (DAD)
Column Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Chiral Additive L-Proline or L-4-Hydroxyproline
Metal Salt Copper(II) Sulfate (CuSO₄)

| Solvents | HPLC-grade Water, Methanol |

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare an aqueous solution containing 2 mM L-Proline and 1 mM Copper(II) Sulfate.

    • Adjust the pH of the aqueous solution to 4.5 - 5.5 with a dilute acid or base. The pH affects complex formation and retention.

    • The mobile phase can be run isocratically with 100% of this aqueous solution or by adding a small percentage of Methanol (5-15%) to modulate retention time.

  • Sample Preparation:

    • Dissolve the racemic analyte in the mobile phase to a concentration of 0.5 - 1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    Parameter Setting Rationale
    Mobile Phase 2 mM L-Proline, 1 mM CuSO₄ in Water, pH 5.0 Forms the diastereomeric complexes necessary for separation.
    Flow Rate 0.8 mL/min A slightly lower flow rate can enhance complexation equilibrium.
    Column Temp. 30 °C Temperature affects complex stability and can be used for optimization.
    Injection Vol. 10 µL Standard injection volume.

    | Detection | UV at 230 nm | Copper complexes often exhibit absorbance at slightly longer wavelengths. |

  • Optimization:

    • Selectivity & Retention: Vary the concentration of the chiral ligand (L-Proline) and the metal ion (CuSO₄). The ratio is critical. Also, adjust the pH and the percentage of the organic modifier (Methanol).

    • Column Choice: While a standard C18 is used here for dynamic coating, dedicated ligand-exchange columns with covalently bonded chiral selectors are also commercially available and offer greater robustness.[8]

Method 3: Pre-Column Derivatization

Principle: This indirect approach involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase HPLC column.[1] A key advantage is that the derivatizing agent can be chosen to add a strong chromophore or fluorophore, significantly enhancing detection sensitivity.[9][10]

Causality: This method is employed when direct methods fail to provide adequate resolution or when trace-level quantification is required. The conversion to diastereomers often results in larger separation factors (α), making the separation less challenging.[11]

G Figure 2: Pre-column Derivatization Workflow Analyte (R)-Analyte + (S)-Analyte (Racemate) Reaction Derivatization Reaction Analyte->Reaction Reagent Chiral Derivatizing Agent (e.g., (R)-NBD-Py-N3) Reagent->Reaction Products Diastereomer 1 (R,R) Diastereomer 2 (S,R) Reaction->Products HPLC Analysis on Achiral Reversed-Phase Column (e.g., C18) Products->HPLC Result Separated Peaks HPLC->Result

Caption: General workflow for the indirect chiral separation method.

Protocol 3: Derivatization with NBD-Cl followed by RP-HPLC

Derivatizing Agent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl). While NBD-Cl itself is not chiral, it reacts with the secondary amine of the analyte. The resulting derivative can then be separated on a chiral column (like a polysaccharide-based CSP) with much higher sensitivity.[10] Alternatively, a chiral derivatizing agent can be used for separation on an achiral column.

Instrumentation and Consumables:

Parameter Specification
HPLC System As in Protocol 1, with Fluorescence Detector (FLD) if available
Column Polysaccharide-based CSP (e.g., Chiralpak® IA) or standard C18

| Reagents | NBD-Cl, Borate Buffer (pH 9.0), Acetonitrile |

Step-by-Step Protocol:

  • Derivatization Reaction:

    • In a 2 mL vial, add 100 µL of the sample solution (approx. 1 mg/mL in water).

    • Add 200 µL of 50 mM Borate Buffer (pH 9.0).

    • Add 200 µL of NBD-Cl solution (2 mg/mL in Acetonitrile).

    • Vortex the mixture and heat at 60 °C for 30 minutes in a water bath or heating block.

    • Cool the reaction to room temperature and add 500 µL of the mobile phase to dilute.

  • Sample Preparation:

    • The diluted reaction mixture can be directly injected after filtering through a 0.45 µm syringe filter.

  • HPLC Conditions (using a Polysaccharide CSP):

    Parameter Setting Rationale
    Column Chiralpak® IA, 250 x 4.6 mm, 5 µm Polysaccharide CSPs show broad selectivity for derivatized compounds.[12][13]
    Mobile Phase Hexane:Isopropanol (IPA):Ethanol (80:10:10 v/v/v) Typical normal-phase conditions for polysaccharide CSPs.
    Flow Rate 1.0 mL/min Standard analytical flow rate.
    Column Temp. 25 °C Ambient temperature is a good starting point.

    | Detection | UV at 470 nm or Fluorescence (Ex: 470 nm, Em: 530 nm) | NBD derivatives are highly fluorescent, offering excellent sensitivity.[9] |

  • Optimization:

    • Derivatization: Optimize reaction time, temperature, and pH to ensure complete derivatization without racemization.

    • Separation: Adjust the ratio of Hexane to the alcohol modifiers (IPA, Ethanol) to control retention and selectivity. Small amounts of an acidic or basic additive may also improve peak shape.

Conclusion

The successful chiral separation of morpholine-3-carboxylic acid is readily achievable through a systematic HPLC method development strategy. For direct, underivatized analysis, macrocyclic glycopeptide columns like the CHIROBIOTIC T offer an excellent starting point due to their inherent selectivity for polar, zwitterionic molecules. Chiral ligand-exchange chromatography presents a powerful orthogonal approach that leverages a different separation mechanism. In cases where sensitivity is a limiting factor or direct methods fall short, pre-column derivatization with reagents like NBD-Cl provides a robust and highly sensitive alternative. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and validate methods for the accurate quantification of these crucial enantiomers.

References

  • National Institutes of Health (NIH). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Available from: [Link]

  • ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Available from: [Link]

  • PubMed. Resolution of enantiomers of amino acids by HPLC. Available from: [Link]

  • MZ-Analysentechnik. Ligand Exchange Chromatography - Separation Techniques. Available from: [Link]

  • Chiral Technologies. Daicel columns with polysaccharide stationary phases. Available from: [Link]

  • MDPI. New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • ResearchGate. Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. Available from: [Link]

  • AFMPS. Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Available from: [Link]

  • PubMed Central (PMC). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Available from: [Link]

  • ResearchGate. (PDF) Chiral separation by ligand-exchange. Available from: [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES. Available from: [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. Chiral separation by ligand-exchange. Available from: [Link]

  • Chiral Technologies. Enantiomer separation of acidic compounds. Available from: [Link]

  • MDPI. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available from: [Link]

  • PubMed. Fast chiral separation by ligand-exchange HPLC using a dynamically coated monolithic column. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Available from: [Link]

  • Taylor & Francis eBooks. Ligand-Exchange Chromatography of Chiral Compounds. Available from: [Link]

  • Oriental Journal of Chemistry. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Available from: [Link]

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Application Notes & Protocols: The Strategic Role of (R)-Morpholine-3-carboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—The Power of Three-Dimensional Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel bioactive molecules has evolved from simple structure-activity relationships to a sophisticated understanding of three-dimensional molecular architecture. Flat, aromatic structures are increasingly being replaced by complex, sp³-rich scaffolds that offer superior pharmacological profiles. Within this paradigm, the morpholine ring has emerged as a "privileged structure," a versatile and highly valued heterocyclic motif found in numerous approved drugs.[1][2] Its prevalence is due to its ability to improve critical drug-like properties, including aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2]

This guide focuses specifically on (R)-Morpholine-3-carboxylic acid , a chiral, non-proteinogenic amino acid analogue. This building block serves not merely as a carrier of the beneficial morpholine moiety but as a powerful tool for imparting conformational rigidity in peptidic and non-peptidic scaffolds.[3][4][5] Its fixed stereochemistry and constrained ring structure allow researchers to lock flexible molecules into specific, biologically active conformations, thereby enhancing target affinity, selectivity, and resistance to enzymatic degradation. This document provides an in-depth exploration of its applications, supported by detailed protocols for its incorporation into synthetic workflows.

Section 1: The Molecular Profile of (R)-Morpholine-3-carboxylic Acid

(R)-Morpholine-3-carboxylic acid is best understood as a conformationally constrained analogue of natural amino acids like proline or serine. The presence of the ether oxygen and the defined stereocenter at the C-3 position creates a rigid ring system that significantly limits the rotational freedom of the molecular backbone into which it is incorporated.

Causality Behind its Utility:

  • Stereochemical Integrity: The (R)-configuration at the alpha-carbon provides a fixed anchor point for building stereochemically pure molecules, which is critical for selective interaction with chiral biological targets like enzymes and receptors.[4][5]

  • Conformational Rigidity: Unlike flexible aliphatic chains, the morpholine ring forces the peptide or molecular backbone into a well-defined spatial arrangement. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher affinity.

  • Improved Pharmacokinetics: The morpholine ring's ether linkage acts as a hydrogen bond acceptor, often improving solubility and oral bioavailability. Furthermore, the heterocyclic structure is generally more resistant to metabolic degradation than simple peptide bonds.[2]

Below is a comparative visualization of the structural constraints imposed by (R)-Morpholine-3-carboxylic acid versus a more flexible, natural amino acid.

Structural Comparison of Chiral Building Blocks cluster_0 (R)-Morpholine-3-carboxylic Acid cluster_1 L-Alanine (Example Natural AA) a Structure: (R)-MoC a_desc Constrained bicyclic-like structure. Limited dihedral angle rotation. Forces sharp turns in peptide backbones. a->a_desc b Structure: L-Ala b_desc High conformational freedom. Allows for flexible peptide chains (e.g., alpha-helices, beta-sheets). Susceptible to proteolysis. b->b_desc

Caption: Conformational differences between a constrained and a natural amino acid.

Table 1: Physicochemical Properties of (R)-Morpholine-3-carboxylic acid hydrochloride

Property Value Source
CAS Number 1187928-88-6 [6][7]
Molecular Formula C₅H₁₀ClNO₃ [6]
Molecular Weight 167.59 g/mol [6]
Appearance Solid [6]
Purity Typically ≥98% [6]

| Role | Chiral Building Block, Constrained Amino Acid |[3][4] |

Section 2: Core Application in Peptidomimetic Design

One of the most powerful applications of (R)-Morpholine-3-carboxylic acid is in the field of peptidomimetics, where it is used to design peptide-like molecules with improved therapeutic properties. Natural peptides often suffer from poor metabolic stability and low oral bioavailability. By strategically replacing one or more amino acid residues with a constrained mimetic like (R)-Morpholine-3-carboxylic acid, researchers can overcome these limitations.

The Scientific Rationale: The incorporation of this building block introduces a "kink" or a turn in the peptide backbone, mimicking the secondary structures (like β-turns) that are often crucial for biological activity. Because the morpholine structure is not a natural amino acid, it renders the adjacent peptide bonds resistant to cleavage by proteases, significantly extending the molecule's half-life in vivo.

The primary challenge in its synthetic application is the coupling of the secondary amine within the morpholine ring. This reaction is often slower and requires more potent coupling reagents compared to the coupling of primary amines found in standard amino acids. This technical nuance is addressed in the protocol below.

Section 3: Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)

This section provides a validated, step-by-step protocol for incorporating Fmoc-protected (R)-Morpholine-3-carboxylic acid into a model tripeptide (Ac-Ala-MoC-Ala-NH₂) on a solid support.

Trustworthiness through Validation: This protocol includes checkpoints and specifies the use of powerful, modern coupling reagents to ensure a high yield and purity of the final product. Each step is designed to be monitored and validated by standard analytical techniques.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Swell Resin (DMF, 1 hr) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Wash (DMF, DCM, IPA) deprotect1->wash1 couple_aa1 4. Couple Fmoc-Ala-OH (HATU/DIPEA in DMF) wash1->couple_aa1 wash2 5. Wash couple_aa1->wash2 deprotect2 6. Fmoc Deprotection wash2->deprotect2 wash3 7. Wash deprotect2->wash3 couple_moc 8. Couple Fmoc-(R)-MoC-OH (HATU/HOAt/DIPEA) **Critical Step** wash3->couple_moc wash4 9. Wash couple_moc->wash4 deprotect3 10. Fmoc Deprotection wash4->deprotect3 wash5 11. Wash deprotect3->wash5 couple_aa2 12. Couple Fmoc-Ala-OH wash5->couple_aa2 wash6 13. Wash couple_aa2->wash6 n_acetyl 14. N-terminal Acetylation (Acetic Anhydride/DIPEA) wash6->n_acetyl wash7 15. Final Wash n_acetyl->wash7 cleave 16. Cleavage & Deprotection (95% TFA Cocktail) wash7->cleave purify 17. Purify by RP-HPLC cleave->purify end Final Product: Ac-Ala-MoC-Ala-NH₂ purify->end

Caption: Experimental workflow for incorporating (R)-MoC via SPPS.

Protocol: Synthesis of Ac-Ala-(R)MoC-Ala-NH₂

Materials and Reagents:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-Ala-OH (4 equivalents per coupling)

  • Fmoc-(R)-Morpholine-3-carboxylic acid (4 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 eq.)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (4 eq., for MoC coupling only)

  • DIPEA (N,N-Diisopropylethylamine) (8 equivalents)

  • Solvents: DMF (Peptide Synthesis Grade), DCM, Isopropanol (IPA)

  • Reagents for Deprotection/Cleavage: Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

  • Reagents for Acetylation: Acetic Anhydride, DIPEA.

Step-by-Step Methodology:

  • Resin Preparation:

    • Place 1.0 g of Rink Amide resin (0.5 mmol) in a fritted reaction vessel.

    • Swell the resin in DMF for 1 hour with gentle agitation.

  • First Amino Acid Coupling (Alanine):

    • Fmoc Deprotection: Remove the resin's Fmoc group by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and IPA (3x) to remove all traces of piperidine.

    • Coupling: In a separate vial, pre-activate Fmoc-Ala-OH (2.0 mmol, 4 eq.) with HATU (1.95 mmol, 3.9 eq.) and DIPEA (4.0 mmol, 8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin as described above. A Kaiser test should be negative, indicating complete coupling.

  • Incorporation of (R)-Morpholine-3-carboxylic Acid (Critical Step):

    • Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF.

    • Wash thoroughly.

    • Causality of Reagent Choice: The secondary amine of the morpholine ring is sterically hindered and less nucleophilic than a primary amine. Standard coupling reagents may be inefficient. HATU is a highly potent coupling agent, and the addition of HOAt as an additive further accelerates the reaction and minimizes side reactions, including potential racemization.[8]

    • Coupling: Pre-activate Fmoc-(R)-Morpholine-3-carboxylic acid (2.0 mmol, 4 eq.) with HATU (1.95 mmol, 3.9 eq.), HOAt (2.0 mmol, 4 eq.), and DIPEA (4.0 mmol, 8 eq.) in DMF for 10 minutes.

    • Add the activated solution to the resin and agitate for 4-6 hours. The extended reaction time is necessary to ensure complete coupling.

    • Perform a Kaiser test. If it is still positive, repeat the coupling step with fresh reagents.

    • Wash the resin thoroughly.

  • Final Amino Acid Coupling and Acetylation:

    • Repeat the deprotection and coupling steps to add the final Fmoc-Ala-OH residue.

    • After the final Fmoc deprotection and wash, perform N-terminal acetylation. Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. This caps the N-terminus.

    • Perform a final, extensive wash with DMF, DCM, and IPA, then dry the resin under vacuum.

  • Cleavage and Purification:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water.

    • Treat the dried resin with the cleavage cocktail (10 mL per gram of resin) for 3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide.

    • Purify the crude product using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity via LC-MS.

Conclusion

(R)-Morpholine-3-carboxylic acid is a quintessential example of a modern chiral building block that empowers chemists to exert precise control over molecular architecture.[3] Its strategic incorporation into potential drug candidates, particularly peptidomimetics, provides a reliable method for enhancing conformational stability, target affinity, and pharmacokinetic properties. The protocols and rationale presented herein demonstrate that while its use requires specific synthetic considerations—namely, the use of potent coupling reagents to overcome the challenge of its secondary amine—the benefits it confers make it an invaluable tool for researchers, scientists, and professionals in the field of drug development.

References

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermedi
  • Algera, R. F., et al. (2023). Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. Organic Process Research & Development.
  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica.
  • Reddy, P. K., et al. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry.
  • How to synthesise Nirmatrelvir on a large scale? (2024). ChemicalBook.
  • Morpholine-3-carboxylic acid. (n.d.). Chem-Impex.
  • Matralis, A. N., & Kourounakis, A. P. (2020).
  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Combinatorial Chemistry & High Throughput Screening.
  • Matralis, A. N., & Kourounakis, A. P. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Combinatorial Chemistry & High Throughput Screening.
  • This compound. (n.d.). CymitQuimica.
  • 1187928-88-6|this compound. (n.d.). BLD Pharm.
  • Peptide Resin Loading Protocols. (n.d.). Sigma-Aldrich.
  • (R)-morpholine-3-carboxylic acid. (n.d.). PubChem.

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Application Note: Strategic N-Boc Protection of (R)-Morpholine-3-carboxylic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the N-Boc protection of (R)-Morpholine-3-carboxylic acid, a critical chiral building block in modern medicinal chemistry. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and present troubleshooting insights to ensure high-yield synthesis of (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid. This guide is tailored for researchers, scientists, and drug development professionals seeking a robust and reproducible method for preparing this key synthetic intermediate.

Introduction: The Strategic Importance of (R)-Morpholine-3-carboxylic Acid and N-Boc Protection

(R)-Morpholine-3-carboxylic acid is a non-proteinogenic amino acid analog whose rigid, chiral scaffold is of significant interest in the design of novel therapeutics.[1] Its unique conformational constraints make it an invaluable component in the synthesis of compounds targeting a range of biological pathways, including those involved in neurological disorders.[1] The secondary amine within the morpholine ring, however, is a reactive nucleophile that can interfere with subsequent synthetic transformations, such as peptide couplings or other carbon-carbon bond-forming reactions.

To mitigate this, a protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is the protector of choice for the morpholine nitrogen in this context.[2][3] The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride).[3][4] This carbamate protecting group is exceptionally stable to a wide range of basic and nucleophilic conditions, yet can be readily cleaved under acidic conditions, providing a critical element of orthogonality in a multi-step synthesis.[4][5] This application note provides a detailed, reliable protocol for the high-yield N-Boc protection of (R)-Morpholine-3-carboxylic acid.

Reaction Mechanism and Scientific Rationale

The N-Boc protection of an amine is a nucleophilic acyl substitution reaction.[5] The lone pair of electrons on the secondary amine of (R)-Morpholine-3-carboxylic acid attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently decomposes into the stable byproducts carbon dioxide and tert-butoxide. The tert-butoxide is a strong enough base to deprotonate the now-protonated morpholine nitrogen, yielding the final N-Boc protected product and tert-butanol. The overall reaction is driven to completion by the irreversible formation of gaseous carbon dioxide.

The choice of a biphasic solvent system, such as acetone and water, and a mild inorganic base like potassium carbonate is a strategic one.[6] The aqueous phase helps to dissolve the starting amino acid and the base, while the organic solvent facilitates the dissolution of the Boc anhydride. The base plays a crucial role in neutralizing the carboxylic acid proton of the starting material, thereby increasing the nucleophilicity of the secondary amine and also neutralizing any acidic byproducts, which drives the reaction towards the desired product.

Experimental Protocol: N-Boc Protection of (R)-Morpholine-3-carboxylic Acid

This protocol is adapted from established procedures for the N-Boc protection of morpholine-3-carboxylic acid.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
(R)-Morpholine-3-carboxylic acid≥97%Commercially AvailableStore under inert gas at 2–8 °C.
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeCommercially AvailableCan be a solid or liquid at room temperature.[7]
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
AcetoneACS GradeCommercially Available
Deionized WaterIn-house
2M Hydrochloric Acid (HCl)In-house
Dichloromethane (DCM)ACS GradeCommercially Available
Brine (Saturated NaCl solution)In-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-Morpholine-3-carboxylic acid (1.0 eq) and potassium carbonate (5.0 eq) in a mixture of acetone and water. Cool the flask to 0 °C in an ice bath.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.5 eq) in acetone to the cooled reaction mixture with vigorous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) and visualized with a potassium permanganate stain.

  • Work-up - Initial Quenching and Extraction: Upon completion, dilute the reaction mixture with deionized water and extract with diethyl ether (2 x volume of the aqueous phase) to remove any unreacted Boc anhydride and other non-polar impurities.

  • Work-up - Acidification: Carefully acidify the aqueous phase to a pH of approximately 2-3 with 2M aqueous hydrochloric acid. This will protonate the carboxylic acid of the product, making it extractable into an organic solvent.

  • Work-up - Product Extraction: Extract the acidified aqueous phase with dichloromethane (2 x volume of the aqueous phase).

  • Work-up - Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is typically a white solid and can be purified further by recrystallization or column chromatography if necessary, although the described work-up often yields a product of high purity. An 84% yield has been reported for the analogous racemic compound.[6]

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Isolation start Dissolve (R)-Morpholine-3-carboxylic acid and K₂CO₃ in Acetone/Water add_boc Add Boc₂O solution at 0 °C start->add_boc react Stir at room temperature for 24 hours add_boc->react quench Dilute with water and extract with ether react->quench acidify Acidify aqueous phase with 2M HCl quench->acidify extract_dcm Extract with Dichloromethane acidify->extract_dcm wash_dry Wash with water, brine, and dry over Na₂SO₄ extract_dcm->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate product (R)-4-Boc-morpholine- 3-carboxylic acid concentrate->product

Caption: Workflow for the N-Boc protection of (R)-Morpholine-3-carboxylic acid.

Key Considerations and Troubleshooting

  • Purity of Starting Material: Ensure the (R)-Morpholine-3-carboxylic acid is of high purity and free from any primary or other secondary amine impurities that could also react with the Boc anhydride.

  • Moisture Sensitivity of Boc Anhydride: While the reaction is performed in an aqueous medium, it is good practice to handle neat Boc anhydride in a dry environment as it can slowly hydrolyze.

  • Inefficient Reaction: If the reaction is sluggish, ensure that the potassium carbonate is completely dissolved and that the stirring is efficient to ensure good mixing between the two phases. A slight excess of Boc anhydride can also be used to drive the reaction to completion.

  • Emulsion during Work-up: If emulsions form during the extraction steps, the addition of brine can help to break them.

  • Product Isolation: The final product, (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, is an acid. Ensure the aqueous layer is sufficiently acidified before extraction with dichloromethane to ensure efficient recovery of the product.

Conclusion

The N-Boc protection of (R)-Morpholine-3-carboxylic acid is a fundamental and enabling transformation in the synthesis of complex, biologically active molecules. The protocol detailed herein provides a robust, high-yielding, and reproducible method for the preparation of (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid. By understanding the underlying chemical principles and adhering to the procedural details, researchers can confidently prepare this key intermediate for their drug discovery programs.

References

  • Di-tert-butyl dicarbonate - chemeurope.com. Available at: [Link]

  • EXPERIMENTAL PROCEDURES - Beilstein Journals. Available at: [Link]

  • DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [Link]

  • Di-tert-butyl dicarbonate - Wikipedia. Available at: [Link]

  • Experimental Procedures - The Royal Society of Chemistry. Available at: [Link]

  • CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents.
  • (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537. Available at: [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate. Available at: [Link]

  • Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Preparation of (S)-N-Boc-5-oxaproline - Organic Syntheses. Available at: [Link]

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Revolutionizing Discovery: Advanced Methodologies in Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of cutting-edge technologies and methodologies that are accelerating the discovery and development of novel pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, practical applications, and detailed protocols that underpin modern discovery pipelines. We will explore how high-throughput screening, structure-based drug design, genomic and "-omics" technologies, and the integration of artificial intelligence are reshaping how we approach the creation of effective and safe therapeutic and crop protection agents.

Section 1: High-Throughput Screening (HTS) - The Engine of Modern Discovery

High-throughput screening (HTS) has become an indispensable tool in both pharmaceutical and agrochemical research, enabling the rapid assessment of vast chemical libraries against biological targets.[1] This automated approach allows for the testing of thousands to millions of compounds in a short period, a significant leap from traditional methods that could only handle a few dozen per week.[1][2]

The rationale behind employing HTS is to cast a wide net to identify "hits"—compounds that exhibit a desired biological activity. This is particularly crucial in the early stages of discovery where the goal is to explore a diverse chemical space to find novel starting points for drug or agrochemical candidates.[3] The transition to miniaturized formats, such as 384- and 1536-well plates, coupled with robotic liquid handling and sensitive detection methods, has made this high-volume screening both feasible and cost-effective.[4]

Comparative Efficiency of HTS
FeatureTraditional ScreeningHigh-Throughput Screening (HTS)
Compounds Screened per Week 20-5010,000 - 100,000+
Assay Volume Milliliters (mL)Microliters (µL) to Nanoliters (nL)
Data Generation Manual, slowAutomated, rapid
Cost per Compound HighLow
Hit Identification Rate LowSignificantly Higher

This table provides a generalized comparison and actual numbers can vary based on the specific assay and automation platform.

Experimental Protocol: High-Throughput Screening for Enzyme Inhibitors

This protocol outlines a typical workflow for identifying inhibitors of a specific enzyme using a fluorescence-based HTS assay.

1. Assay Development and Miniaturization:

  • Principle: The assay is designed to produce a fluorescent signal that is proportional to the enzyme's activity. An inhibitor will reduce the signal.

  • Causality: The choice of a fluorescence-based assay is often due to its high sensitivity and compatibility with automated plate readers. Miniaturization to a 384- or 1536-well format is crucial for reducing reagent costs and increasing throughput.

  • Procedure:

    • Develop a robust biochemical assay in a larger format (e.g., 96-well plate) to ensure stability and reproducibility.

    • Optimize assay parameters such as enzyme and substrate concentrations, incubation time, and buffer conditions.

    • Miniaturize the assay to the desired HTS format (e.g., 384-well), ensuring that the signal-to-background ratio remains high.

2. Pilot Screen and Statistical Validation:

  • Principle: A small subset of the compound library is screened to assess the assay's performance and statistical robustness.

  • Causality: This step is critical to ensure that the assay can reliably distinguish between active and inactive compounds. The Z'-factor is a statistical measure of assay quality, with a value > 0.5 indicating an excellent assay.

  • Procedure:

    • Perform a "dry run" with positive and negative controls to determine the Z'-factor.

    • Conduct a pilot screen of a few thousand compounds.

    • Analyze the data to ensure the Z' and Z-factors are consistently above 0.5.[5]

3. Full-Scale High-Throughput Screening:

  • Principle: The entire compound library is screened against the target enzyme.

  • Procedure:

    • Use automated liquid handlers to dispense compounds into the assay plates.

    • Add the enzyme and substrate to initiate the reaction.

    • Incubate for the optimized time.

    • Read the fluorescence signal using an automated plate reader.

4. Data Analysis and Hit Identification:

  • Principle: The raw data is processed to identify compounds that significantly inhibit the enzyme's activity.

  • Procedure:

    • Normalize the data to control for plate-to-plate variability.

    • Calculate the percent inhibition for each compound.

    • Set a "hit" threshold (e.g., >50% inhibition) to identify active compounds.

    • Review the data for potential false positives, such as compounds that interfere with the fluorescence signal.

5. Hit Confirmation and Dose-Response Analysis:

  • Principle: The activity of the identified hits is confirmed, and their potency is determined.

  • Procedure:

    • Re-test the primary hits in the original assay.

    • Perform dose-response experiments for confirmed hits to determine their IC50 values (the concentration at which 50% of the enzyme's activity is inhibited).

HTS_Workflow

Section 2: Structure-Based Drug and Agrochemical Design - A Rational Approach

Structure-based design leverages the three-dimensional structure of a biological target to guide the design of potent and selective inhibitors.[5][6] This rational approach has been highly successful in the development of numerous drugs and is increasingly being applied to agrochemicals.[6][7] The core principle is to understand the molecular interactions between a compound and its target, allowing for the design of molecules with improved binding affinity and specificity.[8]

The process typically begins with the determination of the target's 3D structure, often through X-ray crystallography or cryo-electron microscopy.[5] This provides a detailed map of the binding site, which can then be used for in silico screening of virtual compound libraries or for the de novo design of novel molecules.[8]

Success Story: HIV Protease Inhibitors

A classic example of the power of structure-based design is the development of HIV protease inhibitors. By understanding the structure of the HIV protease enzyme, researchers were able to design molecules that fit precisely into the active site, blocking the virus's ability to replicate. This led to the development of highly effective antiretroviral therapies.[6]

Experimental Protocol: Computational Lead Optimization

This protocol outlines a computational workflow for optimizing a lead compound using the 3D structure of the target protein.

1. Target and Ligand Preparation:

  • Principle: Prepare the 3D structures of the target protein and the initial lead compound for computational analysis.

  • Procedure:

    • Obtain the crystal structure of the target protein, preferably in complex with a ligand.

    • Prepare the protein structure by adding hydrogen atoms, assigning correct protonation states, and removing water molecules that are not involved in binding.

    • Generate a 3D conformation of the lead compound.

2. Molecular Docking:

  • Principle: Predict the binding mode of the lead compound in the active site of the target protein.

  • Procedure:

    • Define the binding site on the target protein.

    • Use a docking program to place the ligand into the binding site in various orientations and conformations.

    • Score the different poses to identify the most likely binding mode.

3. Analysis of Protein-Ligand Interactions:

  • Principle: Identify the key interactions that contribute to the binding of the lead compound.

  • Procedure:

    • Visualize the docked complex and analyze the hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein.

    • This analysis provides insights into which parts of the molecule are crucial for binding and where modifications can be made to improve affinity.

4. In Silico Lead Optimization:

  • Principle: Design new molecules with improved binding affinity and other desirable properties.

  • Procedure:

    • Based on the interaction analysis, propose modifications to the lead compound. This could involve adding functional groups to form new interactions or modifying existing groups to improve binding.

    • Use computational tools to build and dock the new molecules.

    • Predict the binding affinity and other properties (e.g., solubility, metabolic stability) of the new molecules.

5. Synthesis and Biological Testing:

  • Principle: Synthesize the most promising new molecules and test their biological activity.

  • Procedure:

    • Synthesize the designed compounds.

    • Test their potency and selectivity in biochemical and cell-based assays.

    • The results of these experiments are then used to further refine the computational models in an iterative cycle of design, synthesis, and testing.

SBDD_Workflow

Section 3: Genomic and "-Omics" Technologies in Discovery

The advent of genomics and other "-omics" technologies, such as metabolomics, has provided unprecedented insights into the molecular basis of diseases and the mechanisms of action of drugs and agrochemicals.

CRISPR-Cas9 for Target Validation and Crop Improvement

The CRISPR-Cas9 gene-editing technology has revolutionized biological research and has significant applications in both pharmaceutical and agrochemical development.[9][10] In drug discovery, CRISPR-Cas9 is used to create precise genetic modifications in cells and animal models to validate the role of specific genes in disease, thereby confirming them as viable drug targets.[11] In agriculture, this technology is being used to develop crops with improved traits such as disease resistance, drought tolerance, and enhanced nutritional value.[12][13]

This protocol outlines the key steps for knocking out a target gene in a mammalian cell line for drug target validation.

1. sgRNA Design and Cloning:

  • Principle: Design a single guide RNA (sgRNA) that is complementary to a specific sequence in the target gene. This sgRNA will direct the Cas9 nuclease to the desired location in the genome.

  • Procedure:

    • Use online tools to design sgRNAs with high on-target activity and low off-target effects.

    • Synthesize and clone the sgRNA sequence into a vector that also expresses the Cas9 protein.

2. Transfection and Selection:

  • Principle: Introduce the CRISPR-Cas9 vector into the target cells.

  • Procedure:

    • Transfect the cells with the vector using a suitable method (e.g., lipofection, electroporation).

    • Select for cells that have successfully taken up the vector, often using an antibiotic resistance marker present on the vector.

3. Clonal Isolation and Expansion:

  • Principle: Isolate and expand single cells to generate clonal cell lines, each derived from a single editing event.

  • Procedure:

    • Plate the transfected cells at a very low density to allow for the growth of individual colonies.

    • Pick individual colonies and expand them into clonal cell lines.

4. Verification of Gene Knockout:

  • Principle: Confirm that the target gene has been successfully knocked out in the clonal cell lines.

  • Procedure:

    • Extract genomic DNA from the clonal cell lines.

    • Use PCR and Sanger sequencing to identify insertions or deletions (indels) at the target site that disrupt the gene's reading frame.

    • Use Western blotting or RT-qPCR to confirm the absence of the protein or mRNA product of the target gene.

Metabolomics for Biomarker Discovery and Mechanistic Insights

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms.[14] In pharmaceutical research, metabolomics is used to identify biomarkers of disease and to understand the mechanisms of drug action and toxicity. In agrochemical development, it can be used to assess the impact of a compound on a plant's metabolism, identify mechanisms of action, and discover biomarkers for resistance.[15][16]

This protocol describes the general steps for preparing plant tissue samples for metabolomics analysis to study the effects of an agrochemical.

1. Sample Collection and Quenching:

  • Principle: Rapidly halt all metabolic activity to preserve the metabolic profile of the plant at the time of collection.

  • Procedure:

    • Collect plant tissue and immediately freeze it in liquid nitrogen. This rapid freezing quenches enzymatic activity.

2. Grinding and Extraction:

  • Principle: Disrupt the plant cells and extract the metabolites into a solvent.

  • Procedure:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Extract the metabolites using a cold solvent, typically a mixture of methanol, chloroform, and water, to capture a broad range of polar and non-polar metabolites.

3. Derivatization (for GC-MS):

  • Principle: Chemically modify the metabolites to make them volatile and suitable for analysis by gas chromatography-mass spectrometry (GC-MS).

  • Procedure:

    • Dry the metabolite extract.

    • Add a derivatization agent to the dried extract and incubate.

4. Analysis by Mass Spectrometry:

  • Principle: Separate and identify the metabolites in the extract.

  • Procedure:

    • Inject the prepared sample into a mass spectrometer (e.g., GC-MS or LC-MS).

    • The instrument separates the metabolites and measures their mass-to-charge ratio, allowing for their identification and quantification.

5. Data Analysis:

  • Principle: Identify statistically significant differences in the metabolic profiles of treated and untreated plants.

  • Procedure:

    • Process the raw data to identify and quantify the metabolites.

    • Use statistical methods to compare the metabolic profiles and identify metabolites that are significantly altered by the agrochemical treatment.

    • Use pathway analysis tools to understand the biological implications of these metabolic changes.

Section 4: The Rise of Artificial Intelligence and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of pharmaceutical and agrochemical discovery.[17] These computational approaches can analyze vast and complex datasets to identify patterns and make predictions, accelerating various stages of the discovery pipeline.[18]

In drug discovery, ML models are used for tasks such as predicting the biological activity of compounds, identifying potential drug targets, and designing novel molecules with desired properties. In agrochemical research, AI is being used to predict the efficacy and toxicity of new compounds, optimize formulations, and identify novel modes of action.[19]

Machine Learning Workflow for QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that relates the chemical structure of a compound to its biological activity. ML algorithms have significantly enhanced the predictive power of QSAR models.

QSAR_Workflow

1. Data Collection and Curation:

  • Principle: Gather a dataset of compounds with known biological activity.

  • Causality: The quality and diversity of the training data are critical for building a robust and predictive QSAR model.

2. Feature Engineering:

  • Principle: Represent the chemical structures of the compounds as numerical descriptors that can be used as input for the ML model.

  • Causality: The choice of molecular descriptors is crucial as they capture the physicochemical properties of the molecules that determine their biological activity.

3. Model Training:

  • Principle: Train an ML algorithm on the dataset to learn the relationship between the molecular descriptors and the biological activity.

  • Causality: Various ML algorithms can be used, and the choice depends on the nature of the data and the specific problem. Common choices include random forests, support vector machines, and deep neural networks.

4. Model Validation:

  • Principle: Evaluate the performance of the trained model on an independent test set of compounds.

  • Causality: This step is essential to ensure that the model can accurately predict the activity of new, unseen compounds and is not simply "memorizing" the training data.

5. Prediction:

  • Principle: Use the validated model to predict the biological activity of new, untested compounds.

  • Causality: This allows for the in silico screening of large virtual libraries to prioritize compounds for synthesis and testing, thereby saving time and resources.

Conclusion

The methodologies and technologies outlined in this guide represent a paradigm shift in the discovery and development of novel pharmaceuticals and agrochemicals. By integrating high-throughput screening, rational structure-based design, powerful genomic and metabolomic tools, and the predictive power of artificial intelligence, researchers can navigate the complexities of biological systems with greater precision and efficiency. As these technologies continue to evolve, they will undoubtedly lead to the development of safer, more effective, and more sustainable solutions to human health and agricultural challenges.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of (R)-Morpholine-3-carboxylic acid hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-Morpholine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the solubility of this versatile chiral building block in organic solvents.[1] We will delve into the underlying chemical principles governing its solubility and provide actionable, field-proven strategies to overcome common challenges encountered during experimental work.

Understanding the Challenge: Why is this compound Poorly Soluble in Many Organic Solvents?

This compound, with the molecular formula C₅H₉NO₃·HCl, is a polar, zwitterionic molecule in its freebase form, and it is the hydrochloride salt that presents additional solubility challenges.[1] The molecule's structure contains both a carboxylic acid and a secondary amine (within the morpholine ring), making it capable of forming a zwitterion.[2][3][4] The hydrochloride salt form possesses a protonated amine and a chloride counter-ion, which significantly increases its polarity and lattice energy.[5][6][7]

This high polarity is the primary reason for its poor solubility in nonpolar or weakly polar organic solvents.[5] Solvents like hydrocarbons (e.g., hexane, toluene) and ethers (e.g., diethyl ether) are generally poor choices for direct dissolution.[5][8] The principle of "like dissolves like" dictates that polar solutes dissolve best in polar solvents.[8][9] Therefore, this compound is more readily soluble in polar protic solvents such as water, methanol, and ethanol.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm struggling to dissolve this compound directly in my desired organic solvent. What are my options?

This is a common issue. Here’s a systematic approach to troubleshoot this problem:

  • Solvent Screening: Start by testing the solubility in a range of solvents with varying polarities. This will help you identify a suitable solvent or a co-solvent system for your reaction.

  • Conversion to Freebase: For reactions in less polar organic solvents, converting the hydrochloride salt to its freebase form is often the most effective strategy.[5][10] The free amine is significantly less polar and thus more soluble in a wider array of organic solvents.[5][10]

  • Co-Solvent Systems: Employing a mixture of solvents can significantly enhance solubility. A small amount of a polar solvent like methanol or dimethylformamide (DMF) can be added to a less polar solvent to create a system with the desired solvating power.

  • Temperature Adjustment: Gently warming the mixture can increase the rate of dissolution and the overall solubility.[5][9][11] However, be cautious as excessive heat can lead to degradation.[5]

  • Use of Additives: In certain cases, solubility enhancers or phase-transfer catalysts can be employed to facilitate dissolution in biphasic systems.[12][13][14]

Q2: How do I convert this compound to its freebase?

Converting the hydrochloride salt to the freebase is a standard and highly effective procedure.[5][15] This is typically achieved by neutralizing the hydrochloride with a suitable base.

Protocol: In-Situ Freebase Generation for Immediate Use in Reaction

This protocol is ideal when the freebase is to be used directly in a subsequent reaction, such as a peptide coupling.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Suspend this compound (1.0 equivalent) in the anhydrous organic solvent of choice under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the tertiary amine base (1.0-1.1 equivalents) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Observe the dissolution of the starting material. The formation of a precipitate (the hydrochloride salt of the tertiary amine) may occur.

  • The resulting solution containing the freebase of (R)-Morpholine-3-carboxylic acid can often be used directly in the next reaction step.

Causality Behind Experimental Choices:

  • Why use a tertiary amine base? Tertiary amines like TEA or DIPEA are non-nucleophilic and will not interfere with subsequent reactions, such as amide bond formation. They are strong enough to deprotonate the morpholinium ion but weak enough not to cause unwanted side reactions.

  • Why cool the reaction? The acid-base neutralization is an exothermic reaction. Cooling to 0 °C helps to control the reaction rate and prevent any potential degradation of the product.

  • Why use an inert atmosphere? While not always strictly necessary, an inert atmosphere is good practice, especially if the subsequent reaction is sensitive to moisture or air.

Q3: Can I use an inorganic base for the freebasing procedure?

Yes, an inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used, but this typically involves an aqueous workup to isolate the freebase.

Protocol: Freebase Generation with Aqueous Workup

This protocol is suitable when you need to isolate the solid freebase before proceeding with the next step.

Materials:

  • This compound

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • Organic extraction solvent (e.g., Ethyl acetate (EtOAc), Dichloromethane (DCM))

  • Separatory funnel

  • Drying agent (e.g., anhydrous Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄))

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in a minimal amount of deionized water.

  • Carefully add the saturated aqueous base solution dropwise with stirring until the pH of the solution is basic (pH 8-9). You can monitor this with pH paper.

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the aqueous layer with the chosen organic solvent (e.g., EtOAc or DCM) three times.

  • Combine the organic layers.

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the freebase of (R)-Morpholine-3-carboxylic acid.

Trustworthiness of the Protocol: This is a standard liquid-liquid extraction procedure widely used in organic synthesis. The separation of the freebase into the organic layer is driven by its lower polarity compared to the starting salt. The final evaporation step yields the isolated freebase, which can be characterized before use.

Q4: What is a co-solvent system and how do I choose one?

A co-solvent system is a mixture of two or more solvents designed to achieve a desired polarity and solvating power.[16] For this compound, a small amount of a polar aprotic solvent can significantly improve its solubility in a less polar medium.

Common Co-Solvent Combinations:

  • Dichloromethane (DCM) with a small percentage of Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Tetrahydrofuran (THF) with a small amount of Methanol (MeOH).

  • Toluene with a co-solvent like Acetonitrile (ACN).

How to Choose:

  • Consider your reaction conditions: The chosen co-solvents should be compatible with your reagents and reaction temperature.

  • Start with small additions: Begin by adding the polar co-solvent in small increments (e.g., 1-5% by volume) and observe the effect on solubility.

  • Run small-scale trials: Before committing to a large-scale reaction, test the solubility and reaction performance in the chosen co-solvent system on a small scale.

Q5: I have a biphasic reaction system. Can I use a phase-transfer catalyst?

Yes, a phase-transfer catalyst (PTC) can be an excellent option for reactions involving an aqueous phase and an organic phase where the reactants have low mutual solubility.[12][13][14] A PTC facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs.[12][13][14]

How it works: For an anionic reactant, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can form an ion pair with the anion. This ion pair is more lipophilic and can readily move into the organic phase to react.

Common Phase-Transfer Catalysts:

  • Quaternary ammonium salts (e.g., Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride)

  • Phosphonium salts (e.g., Tetrabutylphosphonium bromide)

  • Crown ethers and cryptands[17]

When to consider a PTC:

  • When one reactant is soluble in an aqueous phase and the other in an organic phase.

  • To avoid the need for expensive, high-boiling point polar aprotic solvents.

  • To increase reaction rates and yields in heterogeneous systems.[13]

Data Summary & Visualization

Qualitative Solubility of this compound
Solvent ClassExample SolventsQualitative Solubility
Polar Protic Water, Methanol, EthanolGood
Polar Aprotic DMF, DMSO, AcetonitrileModerate to Good
Less Polar Dichloromethane, ChloroformPoor to Moderate
Nonpolar Toluene, Hexane, Diethyl EtherVery Poor / Insoluble
Workflow for Improving Solubility

G start Start: Insoluble this compound in Organic Solvent direct_dissolution Attempt Direct Dissolution start->direct_dissolution is_soluble Is it soluble? direct_dissolution->is_soluble proceed Proceed with Reaction is_soluble->proceed Yes troubleshoot Troubleshoot Solubility is_soluble->troubleshoot No freebase Convert to Freebase troubleshoot->freebase Option 1 cosolvent Use Co-solvent System troubleshoot->cosolvent Option 2 heating Gentle Heating troubleshoot->heating Option 3 ptc Use Phase-Transfer Catalyst (for biphasic systems) troubleshoot->ptc Option 4 freebase->proceed cosolvent->proceed heating->proceed ptc->proceed

Caption: Troubleshooting workflow for solubility issues.

Freebase Conversion Logic

G start This compound (Polar, Salt Form) add_base Add Base (e.g., TEA, NaHCO3) start->add_base reaction Acid-Base Neutralization add_base->reaction freebase (R)-Morpholine-3-carboxylic acid (Less Polar, Freebase Form) reaction->freebase salt_byproduct Salt Byproduct (e.g., TEA·HCl, NaCl) reaction->salt_byproduct dissolution Dissolves in Organic Solvent freebase->dissolution

Caption: Chemical logic of freebase conversion.

Concluding Remarks

Improving the solubility of this compound in organic solvents is a frequently encountered yet manageable challenge. By understanding the chemical nature of this compound and systematically applying the strategies outlined in this guide—from solvent selection and co-solvent systems to the highly effective conversion to its freebase form—researchers can successfully incorporate this valuable building block into a wide range of synthetic applications.

References

  • Wikipedia. Phase-transfer catalyst. [Link]

  • Scientific Update. Industrial Phase Transfer Catalysis. [Link]

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  • PubChem. Morpholine-3-carboxylic acid amide hydrochloride. [Link]

  • YouTube. Diethylamine HCl → Freebase Diethylamine. [Link]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • ResearchGate. Phase-transfer catalysis in analytical chemistry | Request PDF. [Link]

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • My Skin Recipes. This compound. [Link]

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  • Wikipedia. Free base. [Link]

  • NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • University of Rochester. Chromatography: Solvent Systems for TLC. [Link]

  • YouTube. Conversion of Amines to Amine Salts. [Link]

  • General Chemistry. Chem 112 – Experiment 4 – Simulation – Temperature Dependence of Salt Solubility Background. [Link]

  • ResearchGate. How to desalt zwitterions?. [Link]

  • ResearchGate. Modeling the temperature-dependent solubility of salts in organic solvents. [Link]

  • Advances in Engineering. Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • IU Pressbooks. Effect of Temperature and Solvent on Solubility. [Link]

  • Chemistry LibreTexts. 10.8: Amines as Bases. [Link]

  • LabSolutions. (3R)-morpholine-3-carboxylic acid. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Journal of the American Chemical Society. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. [Link]

  • Chemistry LibreTexts. 16.4: How Temperature Influences Solubility. [Link]

  • PubMed. Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • ResearchGate. How to make a salt of a novel compound?. [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Practical Solubility Science. (Co)Solvents. [Link]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. [Link]

  • Brofind. Organic Solvents: Complete Guide, Industrial Uses & Safety. [Link]

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  • Wikipedia. Morpholine. [Link]

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Technical Support Center: Optimization of Coupling Conditions for (R)-Morpholine-3-carboxylic Acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the incorporation of (R)-Morpholine-3-carboxylic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize the coupling of this sterically hindered, non-natural amino acid.

(R)-Morpholine-3-carboxylic acid is a valuable building block in medicinal chemistry, often used to introduce conformational constraints in peptidomimetics. However, its cyclic secondary amine structure presents a significant steric challenge during SPPS, often leading to incomplete couplings and the generation of deletion sequences. This guide provides a comprehensive overview of the underlying principles, troubleshooting strategies, and detailed protocols to ensure successful and efficient synthesis.

I. Frequently Asked Questions (FAQs)

Q1: Why is (R)-Morpholine-3-carboxylic acid considered a "difficult" amino acid to couple in SPPS?

A1: The primary challenge lies in the steric hindrance presented by its cyclic secondary amine structure. Unlike primary amines in natural amino acids, the nitrogen atom in the morpholine ring is less accessible, which can significantly slow down the coupling reaction. This steric bulk can prevent the activated carboxyl group of the incoming amino acid from efficiently approaching the N-terminus of the resin-bound peptide.

Q2: My Kaiser test is positive after a standard coupling protocol. What is the first thing I should try?

A2: A positive Kaiser test indicates the presence of unreacted free amines. The most straightforward initial troubleshooting step is to perform a "double coupling".[1][2] This involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[3]

Q3: Which coupling reagents are most effective for (R)-Morpholine-3-carboxylic acid?

A3: For sterically hindered amino acids, more potent coupling reagents are generally required.[3][4] Urionium/aminium salts like HATU , HBTU , and COMU are often more effective than standard carbodiimide reagents such as DIC or DCC.[3][5] Phosphonium salts like PyBOP are also an excellent choice. These reagents form highly reactive activated esters that can overcome the steric barrier.[4]

Q4: Can I use microwave-assisted SPPS for this coupling?

A4: Absolutely. Microwave-assisted SPPS can be highly advantageous for coupling hindered amino acids.[3][6] The application of microwave energy can help overcome the activation energy barrier and disrupt on-resin peptide chain aggregation, leading to faster and more efficient couplings.[3][6]

Q5: What is the best solvent to use for coupling (R)-Morpholine-3-carboxylic acid?

A5: While N,N-Dimethylformamide (DMF) is the standard solvent for SPPS, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be beneficial for difficult couplings.[3][7] NMP has a higher boiling point and can enhance the solubility of growing peptide chains, which may help to reduce aggregation.[8]

II. Troubleshooting Guide: Low Coupling Efficiency

This section provides a systematic approach to diagnosing and resolving low coupling yields when incorporating (R)-Morpholine-3-carboxylic acid.

Observation Potential Cause Recommended Solutions
Positive Kaiser Test after a single coupling Steric Hindrance: The bulky, cyclic nature of (R)-Morpholine-3-carboxylic acid is impeding the reaction.[3]1. Double Coupling: Immediately perform a second coupling with fresh reagents.[2][3] 2. Extended Coupling Time: Increase the reaction time for the initial coupling to several hours or even overnight.[2]
Persistent positive Kaiser Test after double coupling Insufficient Reagent Activity: The chosen coupling reagent may not be potent enough to overcome the high steric barrier.1. Switch to a Stronger Coupling Reagent: Upgrade from carbodiimides (DIC/DCC) to uronium/aminium salts (HATU, HBTU, COMU) or phosphonium salts (PyBOP).[3][4][5] 2. Optimize Base: Ensure the appropriate base (e.g., DIPEA, NMM) is used at the correct concentration. For highly sensitive couplings, a weaker base like sym-collidine may reduce side reactions.[5]
Low yield of the desired peptide confirmed by HPLC/MS after cleavage Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, preventing access to the N-terminus.1. Solvent Modification: Use NMP instead of or in a mixture with DMF.[3][7] 2. Chaotropic Salts: In severe cases, the addition of chaotropic salts like LiCl to the coupling solution can help disrupt secondary structures. 3. Microwave Synthesis: Employ microwave energy to reduce aggregation and drive the reaction forward.[3][6]
Presence of deletion sequences in the final product Incomplete Coupling and Capping: Unreacted amines from the (R)-Morpholine-3-carboxylic acid coupling step are being capped in the subsequent cycle, leading to truncated peptides.1. Implement a Capping Step: After the coupling of (R)-Morpholine-3-carboxylic acid, treat the resin with a capping agent (e.g., acetic anhydride/DIPEA in DMF) to block any unreacted amines. This prevents the formation of deletion sequences.[9] 2. Re-evaluate Coupling Strategy: A combination of a more potent coupling reagent, double coupling, and extended reaction time should be employed to maximize the initial coupling efficiency.
Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Positive Kaiser Test after Coupling (R)-Morpholine-3-carboxylic acid double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Kaiser Test Still Positive? double_coupling->kaiser_test_2 stronger_reagent Switch to Stronger Reagent (HATU, HBTU, COMU, PyBOP) kaiser_test_2->stronger_reagent Yes success Proceed to Next Deprotection Step kaiser_test_2->success No extend_time Increase Coupling Time stronger_reagent->extend_time microwave Use Microwave-Assisted SPPS extend_time->microwave solvent Switch to NMP or NMP/DMF Mixture microwave->solvent capping Implement Capping Step after Coupling solvent->capping capping->success ActivationMechanism cluster_reagents Reagents cluster_activation Activation cluster_coupling Coupling AminoAcid Fmoc-(R)-Morpholine-3-COOH ActiveEster Highly Reactive OAt-Ester AminoAcid->ActiveEster + HATU + DIPEA HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster PeptideBond New Peptide Bond ActiveEster->PeptideBond + Resin-Bound Peptide Resin Resin-Bound Peptide (Free N-Terminus) Resin->PeptideBond

Caption: Simplified mechanism of amino acid activation by HATU for SPPS.

IV. Concluding Remarks

The successful incorporation of sterically demanding building blocks like (R)-Morpholine-3-carboxylic acid is achievable with a systematic and informed approach. By understanding the root cause of poor coupling efficiency—steric hindrance—researchers can proactively select more potent coupling reagents, optimize reaction conditions, and employ strategies such as double coupling and microwave assistance. This guide serves as a foundational resource for overcoming these synthetic challenges, ultimately enabling the development of novel and complex peptidomimetics.

References

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • CUSABIO. (n.d.). Peptide Coupling Reagents: Selection and Use. [Link]

  • Biotage. (2023). Using double coupling to improve your peptide synthesis. [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings. [Link]

  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • Paradís-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Pharmaceuticals, 13(3), 44. [Link]

  • Chelli, M., et al. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(4), 1481-1484. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a | Download Scientific Diagram. [Link]

  • MedSci. (2023). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. [Link]

  • Jad, Y. E., et al. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based Drug Discovery: Challenges and New Therapeutics (pp. 518-550). Royal Society of Chemistry. [Link]

  • Wipf, P., & Venkatraman, S. (1996). Comparative study of methods to couple hindered peptides. Bioorganic & Medicinal Chemistry Letters, 6(13), 1541-1546. [Link]

  • Cerasoli, E., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 26(56), 12746-12756. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Guryanov, I., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2949-2968. [Link]

  • Robertson, E. J., et al. (2020). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California. [Link]

  • Sivanandaiah, K. M., et al. (2002). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Research, 59(4), 145-152. [Link]

  • ResearchGate. (n.d.). Optimization for coupling conditions.[a] | Download Scientific Diagram. [Link]

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Technical Support Center: Purification Strategies for Crude (R)-Morpholine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of (R)-Morpholine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important chiral building block. Our goal is to equip you with the scientific rationale behind purification choices, enabling you to overcome common experimental hurdles and achieve high purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a chiral heterocyclic compound that possesses both an acidic carboxylic acid group and a basic secondary amine within the morpholine ring.[1][2] The hydrochloride salt form enhances its stability and modifies its solubility profile, making it generally more soluble in polar protic solvents.[3][4] Understanding these dual characteristics is fundamental to designing an effective purification strategy.

PropertyValue/DescriptionSource(s)
Molecular Formula C₅H₁₀ClNO₃[5]
Molecular Weight 167.59 g/mol [5]
Appearance White to off-white or light yellow solid[2]
Chirality Contains a stereocenter at the C3 position[2]
Functional Groups Carboxylic acid, secondary amine (as hydrochloride), ether[1]
General Solubility Soluble in water and polar alcohols; sparingly soluble in many organic solvents.[6]

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when purifying this compound.

Q1: What are the most likely impurities in my crude this compound?

A: The impurity profile is highly dependent on the synthetic route. A common route to the enantiomer, (S)-Morpholine-3-carboxylic acid, starts from L-serine.[7][8] If a similar route is employed for the (R)-enantiomer using D-serine, potential impurities could include:

  • Starting Materials: Unreacted D-serine or its protected forms.

  • Reagents: Residual coupling agents, protecting group fragments, or reducing agents (e.g., borohydride salts).[8]

  • Intermediates: Incomplete cyclization or deprotection can lead to intermediates like N-chloroacetyl-D-serine esters.[7]

  • Enantiomeric Impurity: The corresponding (S)-enantiomer, if there is any racemization during synthesis or if the starting material was not enantiomerically pure.

  • Inorganic Salts: Salts generated during pH adjustments or reaction workups.

Q2: My crude material is a sticky solid or oil. What is the first step I should take?

A: "Oiling out" or obtaining a non-crystalline solid is a common issue, often due to the presence of residual solvents or impurities that depress the melting point and disrupt crystal lattice formation. A good first step is to perform a solvent trituration or slurry. This involves stirring the crude material in a solvent in which the desired product is poorly soluble, but the impurities are soluble. For a polar compound like this, a less polar solvent like diethyl ether or ethyl acetate could be effective for removing non-polar impurities.[9]

Q3: Is recrystallization or chromatography the better purification method for this compound?

A: The choice depends on the nature and quantity of impurities.

  • Recrystallization is highly effective for removing small amounts of impurities and for large-scale purification, provided a suitable solvent system can be found. It is the preferred method if your crude material is of reasonable purity (>90%).

  • Chromatography is more powerful for separating complex mixtures or impurities with similar solubility to the product. However, for this polar, ionic compound, silica gel chromatography can be challenging due to strong interactions.[9] Chiral chromatography is necessary if you need to remove the unwanted (S)-enantiomer.

III. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present challenges. This section provides a troubleshooting guide for common issues.

Problem 1: The compound will not dissolve in any single solvent, or it is too soluble even at room temperature.

Cause: Finding a single solvent with the ideal solubility profile (high solubility when hot, low solubility when cold) can be difficult.

Solution: Use a binary solvent system.

A two-solvent system is often the solution.[10] This typically involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.

dot

References

Technical Support Center: Prevention of Racemization in (R)-Morpholine-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of preventing racemization during the synthesis of (R)-Morpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral building block and need to maintain its enantiomeric purity. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stereochemical integrity of your synthesis.

Introduction: The Challenge of Maintaining Chirality

(R)-Morpholine-3-carboxylic acid is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. The stereochemistry at the C3 position is often crucial for the biological activity of the final molecule. However, the α-proton on this chiral center is susceptible to abstraction under both acidic and basic conditions, leading to the formation of a planar enolate or enol intermediate.[1][2][3] Reprotonation can then occur from either face, resulting in a loss of enantiomeric purity, a process known as racemization.[2][4][5] This guide will provide a comprehensive overview of the mechanisms of racemization and practical strategies to mitigate this undesired side reaction.

Troubleshooting Guide: Identifying and Solving Racemization Issues

This section is designed to help you quickly diagnose and resolve common problems that lead to the racemization of (R)-Morpholine-3-carboxylic acid during its synthesis and subsequent manipulations.

Problem Potential Cause(s) Recommended Solution(s)
Low enantiomeric excess (ee%) of the final product. Harsh reaction conditions: High temperatures, prolonged reaction times, or the use of strong, non-hindered bases can promote racemization.[6][7]Optimize reaction conditions: Lower the reaction temperature, minimize reaction times, and use weaker, sterically hindered bases like 2,4,6-collidine (TMP) instead of stronger bases like diisopropylethylamine (DIPEA).[6][7]
Inappropriate choice of coupling reagents and additives: Some coupling reagents, particularly carbodiimides used without additives, can accelerate racemization.[6][8]Select appropriate reagents: Use coupling reagents in combination with racemization-suppressing additives. Recommended combinations include DIC with HOBt or Oxyma.[6][8]
Inadequate protection of functional groups: The unprotected amine or carboxylic acid can participate in side reactions that facilitate racemization.Employ suitable protecting groups: Utilize protecting groups for both the amine and carboxylic acid functionalities that are stable to the reaction conditions but can be removed selectively under mild conditions.[9][10][11]
Acid- or base-catalyzed racemization during workup or purification: Exposure to strong acids or bases during extraction, washing, or chromatography can lead to a loss of stereochemical integrity.[1][5]Maintain neutral or near-neutral pH: Use mild workup procedures and buffered solutions to avoid extremes of pH. If acidic or basic conditions are necessary, minimize the exposure time and use the mildest effective reagents.
Inconsistent or poor reproducibility of enantiomeric purity. Variability in reagent quality: Impurities in solvents or reagents can catalyze racemization.Use high-purity reagents and anhydrous solvents: Ensure that all solvents are properly dried and that reagents are of high quality and free from contaminants that could promote racemization.[12]
Presence of metal ion contaminants: Certain metal ions can chelate to the amino acid and catalyze racemization.[1]Use metal-free reaction vessels and reagents: Avoid contact with metal spatulas and ensure glassware is thoroughly cleaned. If metal catalysis is suspected, consider the use of a chelating agent.
Visualizing the Racemization Mechanism

The following diagram illustrates the general mechanism for base-catalyzed racemization of an α-amino acid derivative, which is applicable to (R)-Morpholine-3-carboxylic acid.

Racemization_Mechanism cluster_0 Base-Catalyzed Racemization R_isomer (R)-Morpholine-3-carboxylic acid derivative enolate Planar Enolate Intermediate R_isomer->enolate Base (B-) - H+ enolate->R_isomer + H+ S_isomer (S)-Morpholine-3-carboxylic acid derivative enolate->S_isomer + H+ (from opposite face)

Caption: Base-catalyzed racemization of (R)-Morpholine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for (R)-Morpholine-3-carboxylic acid?

A1: The primary mechanism involves the deprotonation of the α-carbon (the carbon bearing the carboxylic acid group) by a base, or protonation of the carbonyl oxygen by an acid.[1][2] In basic conditions, this leads to the formation of a planar enolate intermediate.[1] This achiral intermediate can then be reprotonated from either face, leading to a mixture of both the (R) and (S) enantiomers.[2]

Q2: Which bases are most likely to cause racemization, and what are the safer alternatives?

A2: Strong, non-sterically hindered bases such as diisopropylethylamine (DIPEA) are more prone to causing racemization.[6] Weaker and more sterically hindered bases are preferable.[6] 2,4,6-Collidine (TMP) is a highly recommended alternative as its bulkiness disfavors the abstraction of the α-proton.[6][7]

Q3: How do coupling reagents influence racemization during amide bond formation?

A3: The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and DIC can lead to higher rates of racemization if used without additives.[6] Uronium/aminium-based reagents (e.g., HBTU, HATU) can also contribute to racemization, especially in the presence of a strong tertiary base.[6] The activated amino acid can form an oxazolone intermediate, which is prone to racemization.[6]

Q4: What is the role of additives like HOBt and Oxyma in preventing racemization?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl cyanohydroxyiminoacetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[6][8] They react with the activated amino acid to form an active ester that is less susceptible to racemization than the intermediate formed in their absence.[6] Oxyma is often preferred as a non-explosive and highly effective alternative to HOBt.[6]

Q5: Can protecting groups help in preventing racemization?

A5: Yes, the appropriate choice of protecting groups for both the morpholine nitrogen and the carboxylic acid is essential. For the nitrogen, common protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are used.[13] The choice depends on the subsequent reaction conditions. Protecting the carboxylic acid as an ester can prevent its participation in side reactions but care must be taken during deprotection to avoid racemization.

Q6: How can I accurately determine the enantiomeric purity of my (R)-Morpholine-3-carboxylic acid?

A6: The most common and reliable method for determining enantiomeric excess (ee%) is through chiral High-Performance Liquid Chromatography (HPLC).[6][12] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times.[12] Chiral Gas Chromatography (GC) after derivatization is another option.[6]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Racemization

This protocol outlines a general method for coupling (R)-Morpholine-3-carboxylic acid (or a protected derivative) to an amine while minimizing the risk of racemization.

Materials:

  • (R)-Morpholine-3-carboxylic acid derivative (e.g., N-Boc protected)

  • Amine

  • Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • 2,4,6-Collidine (TMP)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolution: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the (R)-Morpholine-3-carboxylic acid derivative (1.0 eq.), the amine (1.1 eq.), and Oxyma (1.2 eq.) in anhydrous DMF or DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add 2,4,6-Collidine (1.5 eq.) to the reaction mixture and stir for 5-10 minutes.

  • Coupling Reagent Addition: Slowly add DIC (1.2 eq.) to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off the diisopropylurea byproduct. Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid), followed by a mild aqueous base (e.g., saturated sodium bicarbonate), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Recommended Workflow

Workflow start Start: (R)-Morpholine-3-carboxylic acid derivative dissolve 1. Dissolve reactants & Oxyma in anhydrous solvent start->dissolve cool 2. Cool to 0 °C dissolve->cool add_base 3. Add 2,4,6-Collidine (TMP) cool->add_base add_dic 4. Add DIC slowly add_base->add_dic react 5. React and monitor progress add_dic->react workup 6. Aqueous workup with mild acid/base react->workup purify 7. Purify by column chromatography workup->purify analyze 8. Analyze enantiomeric purity by Chiral HPLC purify->analyze end End: Enantiomerically pure product analyze->end

Caption: Recommended workflow for amide coupling to prevent racemization.

Protocol 2: Chiral HPLC Analysis of (R)-Morpholine-3-carboxylic acid

This protocol provides a general guideline for analyzing the enantiomeric purity of (R)-Morpholine-3-carboxylic acid or its derivatives. The specific column and mobile phase will need to be optimized for the particular compound.

Materials:

  • Sample of (R)-Morpholine-3-carboxylic acid or derivative

  • Racemic standard of morpholine-3-carboxylic acid

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., polysaccharide-based column like Chiralcel® or Chiralpak®)

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of your sample in the mobile phase. Prepare a similar solution of the racemic standard.

  • Method Development (if necessary):

    • Select a suitable chiral column based on the properties of your analyte.

    • Start with a common mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v) for normal phase chromatography.

    • Optimize the mobile phase composition by varying the ratio of the solvents to achieve baseline separation of the enantiomers in the racemic standard.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject your sample under the optimized conditions.

  • Calculation of Enantiomeric Excess (ee%):

    • Integrate the peak areas of the two enantiomers in your sample's chromatogram.

    • Calculate the ee% using the formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

References

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. SpringerLink. Available at: [Link]

  • Mechanism of racemization of amino acids by aspartate aminotransferase. PubMed. Available at: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • Amino Acid Racemases: Functions and Mechanisms. ResearchGate. Available at: [Link]

  • Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. Available at: [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Racemization of Amino Acids in Nature. Taylor & Francis Online. Available at: [Link]

  • Generic mechanisms for acid‐catalysed racemisation. ResearchGate. Available at: [Link]

  • The Amino Acid Racemization Dating Method. The Institute for Creation Research. Available at: [Link]

  • Racemization, Enantiomerization and Diastereomerization. Wiley Online Library. Available at: [Link]

  • Process for the racemization of α-amino acids. Google Patents.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]

  • L, D- racemization reaction of amino acids (A- Acid-catalyzed... ResearchGate. Available at: [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Semantic Scholar. Available at: [Link]

  • 19.11: Racemization. Chemistry LibreTexts. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Base catalyzed racemization of amino acid derivatives. ResearchGate. Available at: [Link]

  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents.
  • Morpholine. Wikipedia. Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

Sources

troubleshooting guide for low yield in morpholine ring formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Morpholine Ring Formation

A Senior Application Scientist's Guide to Troubleshooting Low Yields

The morpholine heterocycle is a cornerstone in medicinal chemistry and drug development, prized for its ability to improve physicochemical properties like aqueous solubility and for its favorable interactions with biological targets.[1] Despite its prevalence, the synthesis of the morpholine ring can be fraught with challenges, often leading to frustratingly low yields. This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during morpholine ring formation, grounding practical advice in the fundamental chemistry of the reactions.

Frequently Asked Questions (FAQs)

Q1: My morpholine synthesis via dehydration of diethanolamine is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

The acid-catalyzed dehydration of diethanolamine is a classic and industrially common method for producing morpholine.[2][3] However, its success hinges on careful control of reaction conditions. Low yields are typically traced back to three key areas: catalyst concentration, temperature control, and reactant purity.

Causality and Troubleshooting Strategy:

  • Insufficient Acid Catalyst: The reaction mechanism involves the protonation of a hydroxyl group by a strong acid (like H₂SO₄ or HCl) to form a good leaving group (water), which is followed by an intramolecular nucleophilic attack by the second hydroxyl group to close the ring. An insufficient amount of acid will lead to an incomplete and slow reaction.[4]

    • Solution: Ensure the diethanolamine is acidified to a pH of 1 using a strong acid like concentrated hydrochloric acid.[4] This step is highly exothermic and should be performed with care.[4]

  • Suboptimal Temperature: Temperature is a critical parameter.

    • If Too Low: The dehydration and ring-closure steps will not proceed to completion, leaving unreacted starting material.[4]

    • If Too High: Excessive heat can lead to decomposition of the starting material and the product, resulting in charring and the formation of undesired side products.[4]

    • Solution: After the initial acidification, the mixture should be heated to drive off water. Once the internal temperature reaches 200–210°C, it should be maintained for a prolonged period (e.g., 15 hours) to ensure the reaction goes to completion.[4]

  • Impure Starting Material: Diethanolamine can absorb water from the atmosphere and may contain impurities from its manufacturing process.[5][6] These impurities can interfere with the reaction.

    • Solution: Use high-purity diethanolamine or consider purifying it by distillation before use.

Troubleshooting Workflow: Dehydration of Diethanolamine

start Low Yield Observed check_acid Was pH of 1 achieved with strong acid? start->check_acid check_temp Was internal temperature maintained at 200-210°C? check_acid->check_temp Yes add_acid Adjust acid addition until pH 1 is confirmed. check_acid->add_acid No check_purity Was the starting diethanolamine pure? check_temp->check_purity Yes control_temp Carefully control heating to maintain target temperature. check_temp->control_temp No purify_sm Purify diethanolamine (e.g., distillation) before reaction. check_purity->purify_sm No success Improved Yield check_purity->success Yes add_acid->check_temp control_temp->check_purity purify_sm->success

Caption: Workflow for troubleshooting low yields in diethanolamine dehydration.

Q2: I am attempting to form a substituted morpholine from a 1,2-amino alcohol and an alkylating agent, but I'm getting significant dialkylation. How can I improve the selectivity for the desired mono-alkylated product?

This is a classic challenge in amine chemistry. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading it to react with the alkylating agent faster than the starting material. This results in the formation of a significant amount of the undesired dialkylated product, reducing the yield of the cyclization precursor.[4]

Strategies to Promote Mono-alkylation:

  • Slow Addition of Alkylating Agent: By adding the alkylating agent dropwise at a low temperature, you maintain a low instantaneous concentration of the electrophile. This ensures it is more likely to react with the most abundant nucleophile present, which is the starting primary amine.[4]

  • Use of Excess Amine: Employing a large excess of the 1,2-amino alcohol can statistically favor the reaction of the alkylating agent with the starting material over the mono-alkylated product.[4] However, this approach can be costly and requires a more involved purification to remove the excess starting material.[4]

  • Specialized Reagents: Modern methods offer highly selective routes. The use of ethylene sulfate with a base like potassium tert-butoxide (tBuOK) is a redox-neutral protocol that has been shown to be highly effective for the selective mono-N-alkylation of 1,2-amino alcohols, leading to clean isolation of the desired intermediate for cyclization.[7][8][9][10]

  • Two-Step Morpholinone Formation: A robust and common alternative is to bypass the direct alkylation challenge. First, acylate the amino alcohol with chloroacetyl chloride. Then, in the presence of a base, the intermediate undergoes an intramolecular Williamson ether synthesis to form a stable morpholin-2-one. This intermediate can then be reduced to the desired morpholine using a reducing agent like borane (BH₃·THF).[4][11]

Comparison of Mono-Alkylation Strategies

StrategyAdvantagesDisadvantages
Slow Addition Simple to implement with standard lab equipment.May not be sufficient for highly reactive substrates.[4]
Excess Amine Can be effective in driving the reaction towards mono-alkylation.Requires separation from a large amount of starting material; not atom-economical.[4]
Ethylene Sulfate High selectivity for mono-alkylation; redox-neutral.[4][7]Reagent may not be as readily available in all labs.[4]
Morpholinone Route Reliable, avoids dialkylation, high-yielding.[11]Adds an extra reduction step to the synthetic sequence.
Q3: My palladium-catalyzed carboamination for morpholine synthesis is giving poor or inconsistent yields. What are the most common pitfalls?

Palladium-catalyzed methods, such as the intramolecular cyclization of O-allyl ethanolamine derivatives with aryl halides, are powerful for creating substituted morpholines with good stereocontrol.[4][12] However, these reactions are notoriously sensitive to a variety of factors.

Critical Parameters and Solutions:

  • Catalyst Deactivation: The palladium catalyst is highly sensitive to oxygen and moisture. Any exposure can lead to oxidation and deactivation of the active catalytic species.[4]

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed. The reaction must be performed under a strict inert atmosphere of argon or nitrogen.

  • Ligand Choice: The phosphine ligand is not just a spectator; it is critical to the catalyst's stability and reactivity. The ligand influences the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

    • Solution: If yields are low, a ligand screening is often necessary. Different ligands (e.g., Buchwald-type biaryl phosphines, Josiphos, etc.) can have a dramatic impact on the outcome for a specific substrate.

  • Base Selection: The base neutralizes the acid generated during the reaction and plays a crucial role in the catalytic cycle. Its strength, solubility, and steric properties can significantly affect the reaction rate and yield.[4]

    • Solution: Screen a panel of bases. Common choices include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4] The optimal base is often substrate-dependent.

  • Substrate Purity: Impurities in either the ethanolamine derivative or the aryl/alkenyl halide can act as catalyst poisons, shutting down the reaction.[4]

    • Solution: Purify all starting materials immediately before use, for instance, by chromatography, recrystallization, or distillation.

Troubleshooting Workflow: Pd-Catalyzed Carboamination

start Poor Yield in Pd-Catalyzed Reaction check_inert Was reaction under strict inert atmosphere? start->check_inert screen_ligand Screen different phosphine ligands. check_inert->screen_ligand Yes rerun_inert Re-run under rigorously inert conditions. check_inert->rerun_inert No screen_base Screen different bases (e.g., NaOtBu, K₃PO₄). screen_ligand->screen_base purify_sm Purify starting materials (chromatography, etc.). screen_base->purify_sm success Improved Yield purify_sm->success rerun_inert->screen_ligand

Caption: Optimization workflow for Pd-catalyzed morpholine synthesis.

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine[4]
  • Acidification: To 62.5 g of diethanolamine in a round-bottom flask equipped with a thermocouple and an air condenser, add concentrated hydrochloric acid dropwise with cooling until a pH of 1 is reached (approx. 50-60 mL). This step is highly exothermic.

  • Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off the water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours. The mixture will darken over time.

  • Work-up: Allow the mixture to cool to 160°C and carefully pour it into a heat-resistant dish to solidify.

  • Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.

  • Distillation: Transfer the paste to a distillation apparatus and perform a simple distillation to obtain crude, wet morpholine.

  • Drying and Purification: Dry the crude morpholine by stirring over potassium hydroxide pellets (20 g) for 1 hour. Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.

  • Final Distillation: Perform a final fractional distillation, collecting the pure morpholine product at 126-129°C.[4]

Protocol 2: Synthesis of a Morpholin-2-one Intermediate[4][11]
  • Reaction Setup: Dissolve the starting 1,2-amino alcohol in a suitable solvent system (e.g., dichloromethane and water).

  • Acylation: Cool the solution in an ice bath. Simultaneously add chloroacetyl chloride and an aqueous solution of sodium hydroxide to maintain a basic pH. Stir vigorously at room temperature for 30 minutes after the addition is complete.

  • Cyclization: Add an aqueous solution of potassium hydroxide and a co-solvent like isopropanol. Stir at room temperature for 2 hours to effect the intramolecular cyclization to the morpholinone.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., dichloromethane). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting morpholinone by column chromatography or recrystallization.

  • Reduction (Next Step): The purified morpholinone can then be reduced to the corresponding morpholine using a suitable reducing agent like borane tetrahydrofuran complex (BH₃·THF).[11]

References

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Investigation on the Optimization of the Synthesis Processes of Morpholine from Residual Liquid of Morpholine Industry. Scientific.net. Available at: [Link]

  • Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. ACS Publications. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. Available at: [Link]

  • Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu. ResearchGate. Available at: [Link]

  • Synthesis of morpholine. Google Patents.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available at: [Link]

  • Optimization Table for Formylation of Morpholine a. ResearchGate. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Morpholine. Wikipedia. Available at: [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. Available at: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

  • Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Representative morpholine ring formation reactions. ResearchGate. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. Available at: [Link]

  • Reductive amination of diethanolamine and resulting product mixture. Google Patents.
  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Nature.com. Available at: [Link]

  • Diethanolamine. Wikipedia. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof. Google Patents.
  • Representative morpholine ring formation. ResearchGate. Available at: [Link]

  • Advancements in the synthesis of fused tetracyclic quinoline derivatives. RSC Publishing. Available at: [Link]

  • Morpholine. IARC Publications. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. National Center for Biotechnology Information (PMC). Available at: [Link]

  • DIETHANOLAMINE. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • (PDF) ChemInform Abstract: Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. ResearchGate. Available at: [Link]

  • Introduction to Diethanolamine: Uses and Applications. Rock Chemicals, Inc. Available at: [Link]

Sources

stability and long-term storage conditions for (R)-Morpholine-3-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (R)-Morpholine-3-carboxylic acid hydrochloride (CAS No. 106825-81-4). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chiral building block throughout its lifecycle in your laboratory. As a key component in the synthesis of bioactive molecules, particularly for pharmaceuticals, maintaining its purity is paramount for reproducible and successful experimental outcomes.[1] This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common stability issues, and validated protocols for handling and stress testing.

Frequently Asked Questions (FAQs)

Q1: What are the definitive long-term storage conditions for (R)-Morpholine-3-carboxylic acid HCl?

This is a critical question, as improper storage is a primary cause of reagent degradation. While various suppliers may provide slightly different recommendations, we have consolidated the data and best practices to provide a definitive guideline.

(R)-Morpholine-3-carboxylic acid HCl should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.

Causality and Rationale:

  • Temperature (2-8°C): Several suppliers recommend refrigerated storage (0-8°C).[1] Lowering the temperature significantly reduces the rate of potential degradation reactions, including auto-catalytic processes or reactions with trace impurities. While some sources may suggest room temperature storage[2], refrigeration provides a more robust safeguard against thermal stress, especially in labs where ambient temperatures can fluctuate.

  • Inert Atmosphere: The morpholine ring can be susceptible to oxidative degradation.[3] Storing under an inert gas displaces atmospheric oxygen and moisture, minimizing the risk of oxidative ring cleavage and hydrolysis. The hydrochloride salt form can make the compound hygroscopic; therefore, excluding moisture is crucial to prevent the material from deliquescing and to inhibit water-mediated degradation pathways.

  • Tightly Sealed Container: This is a fundamental requirement to prevent the ingress of moisture and atmospheric oxygen, maintaining the inert headspace within the container.[4][5]

Q2: How sensitive is this compound to moisture and light?
  • Moisture: The compound is a hydrochloride salt and should be considered potentially hygroscopic. Moisture can lead to physical changes (clumping, deliquescence) and can act as a medium for hydrolytic degradation. Always handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity. If such an environment is unavailable, minimize the time the container is open to the atmosphere.

  • Light (Photostability): While there is no specific data indicating extreme photosensitivity for this exact molecule, many complex organic molecules can undergo photolytic degradation. As a best practice, and to eliminate light as a potential variable, the compound should be stored in an amber or opaque container to protect it from light.[3]

Q3: What are the likely chemical degradation pathways?

Understanding potential degradation is key to designing stable formulations and interpreting analytical results. Based on the structure (a secondary amine, an ether, and a carboxylic acid), the following pathways are plausible under stress conditions:

  • Oxidative Degradation: The morpholine ring, particularly the nitrogen and the carbons alpha to the ether oxygen, can be susceptible to oxidation. This can lead to ring-opening, forming various open-chain compounds.[3] The presence of trace metal ions can catalyze such oxidative processes.

  • Decarboxylation: Although generally requiring high heat, the carboxylic acid group could potentially be lost, especially if the compound is heated in solution.

  • Reaction with Impurities/Excipients: As a secondary amine, it can react with aldehydes or ketones (present as impurities in excipients) to form adducts. The carboxylic acid group can form esters if exposed to alcohols under acidic conditions.[6]

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially breaking down into smaller organic molecules like ammonia or other amines.[3] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

Q4: What are the physical and chemical signs of degradation?
  • Physical Appearance: The pure compound is typically an off-white to light yellow solid.[1] Any significant color change (e.g., to brown or dark yellow), change in texture (e.g., from a crystalline powder to a gummy or oily substance), or clumping are strong indicators of degradation or moisture absorption.

  • Analytical Profile: The most reliable method for detecting degradation is through a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main peak relative to an internal standard would signify the formation of degradation products.

Q5: What type of container should I use for storage?

Use a Type 1 borosilicate glass vial with a PTFE-lined cap. If a larger quantity is being stored, high-density polyethylene (HDPE) containers are also acceptable.[8] Avoid contact with metals such as copper, aluminum, and zinc, as morpholine itself can be corrosive to these materials.[9] The container should be appropriately sized to minimize the headspace volume.

Data Summary Table: Storage Conditions

ParameterRecommended ConditionRationale & Justification
Temperature 2-8°C (Refrigerated)Minimizes kinetic rates of degradation reactions. Provides a stable thermal environment.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidative degradation of the morpholine ring and mitigates risks from moisture.
Light Protect from Light (Amber Vial)Prevents potential photolytic degradation. Standard best practice for complex organic molecules.
Container Tightly sealed, Type 1 Glass or HDPEPrevents ingress of moisture/air. Chemically inert and prevents contamination.[4][8]
Handling Low-humidity environmentAs a hydrochloride salt, the compound is potentially hygroscopic.

Troubleshooting Guide: Common Stability Issues

This guide helps diagnose potential issues you may encounter during your experiments.

Logical Troubleshooting Flow

The following diagram illustrates a logical workflow for troubleshooting common issues related to the stability of (R)-Morpholine-3-carboxylic acid HCl.

TroubleshootingFlow Start Observed Problem: Inconsistent Results or Physical Change CheckAppearance Check Physical Appearance: Color, Texture Start->CheckAppearance CheckStorage Review Storage Conditions: Temp, Atmosphere, Container CheckAppearance->CheckStorage Appearance OK Degradation Degradation Confirmed: New Peaks or Changed Appearance CheckAppearance->Degradation Color/Texture Changed CheckHandling Review Handling Procedures: Exposure to Air/Moisture? CheckStorage->CheckHandling Storage OK CorrectStorage Action: Correct Storage/Handling Procedures Immediately CheckStorage->CorrectStorage Improper Storage RunQC Perform Analytical QC: (e.g., HPLC, NMR) CheckHandling->RunQC Handling OK CheckHandling->CorrectStorage Improper Handling RunQC->Degradation Purity < 98% or New Impurities NoDegradation No Degradation Detected: Compound is Chemically Pure RunQC->NoDegradation Purity OK Quarantine Action: Quarantine Lot, Do Not Use Degradation->Quarantine ReEvaluate Re-evaluate Other Experimental Variables NoDegradation->ReEvaluate Problem persists Reorder Action: Order New Material Quarantine->Reorder CorrectStorage->Reorder If material is suspect

Caption: Troubleshooting workflow for stability issues.

Q&A Troubleshooting
  • Issue: My experimental results are inconsistent, even with a fresh solution.

    • Possible Cause: The solid material may have degraded. Even if it looks visually unchanged, degradation could have occurred. Inconsistent results are a classic sign of a reagent losing its purity.

    • Solution: Perform an analytical check (e.g., HPLC or NMR) on your starting material to confirm its purity. Compare the results to the Certificate of Analysis (CoA) that came with the compound. If degradation is confirmed, the lot should be quarantined and replaced.

  • Issue: The white powder has turned slightly yellow and appears clumpy.

    • Possible Cause: This is a strong indicator of moisture absorption and/or degradation. The clumping suggests hygroscopicity, and the color change points towards a chemical transformation.

    • Solution: Do not use this material. The presence of moisture and potential degradants will compromise your experiment. Review your storage and handling procedures immediately to prevent this from happening to new lots.[5] Ensure containers are purged with inert gas and sealed tightly after each use.

  • Issue: I see a new, small peak in my HPLC chromatogram that wasn't there before.

    • Possible Cause: This indicates the formation of a new chemical entity, likely a degradation product.

    • Solution: This material should be considered suspect. You can proceed with a forced degradation study (see protocol below) to intentionally create degradants. By comparing the retention time of your unknown peak with those generated under controlled stress conditions (e.g., oxidation, acid hydrolysis), you may be able to identify the nature of the degradation pathway.

Experimental Protocols

Protocol 1: Standard Handling and Storage Procedure

This protocol ensures the compound's integrity from receipt to final use.

  • Receiving: Upon receipt, visually inspect the container for damage. Do not accept if the seal is broken. Immediately transfer the container to a 2-8°C storage location.

  • Preparation for Use: Transfer the sealed container from the refrigerator to a desiccator and allow it to equilibrate to room temperature before opening (approx. 30-60 minutes). This crucial step prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Conduct all weighing operations in an environment with controlled humidity (<40% RH) or in a glove box if possible. If not, perform the operation as quickly as possible.

  • Resealing: Before resealing, flush the container's headspace with a gentle stream of dry inert gas (Argon or Nitrogen) for 10-15 seconds.

  • Securing: Tightly seal the container cap, securing it with paraffin film for extra protection against moisture ingress.

  • Return to Storage: Immediately return the sealed container to the 2-8°C storage location.

Protocol 2: Forced Degradation (Stress Testing) Workflow

This study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[3][8]

Objective: To intentionally degrade (R)-Morpholine-3-carboxylic acid HCl under various stress conditions to understand its degradation pathways.

Workflow Diagram:

ForcedDegradation Start Prepare Stock Solution (e.g., 1 mg/mL in Water/Acetonitrile) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 8h Start->Base Oxidation Oxidation 3% H₂O₂, RT, 24h Start->Oxidation Thermal Thermal (Solid) 80°C, 48h Start->Thermal Photolytic Photolytic (Solution) ICH Q1B Light Source Start->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photolytic->Analyze Neutralize->Analyze Compare Compare Chromatograms: Identify Degradation Peaks Analyze->Compare

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare five separate samples of the compound. For solution studies, use a concentration of approximately 1 mg/mL. Run a control sample stored at 2-8°C in the dark.

  • Acid Hydrolysis: To one sample solution, add 0.1 M HCl. Incubate at 60°C for up to 24 hours.

  • Base Hydrolysis: To another sample solution, add 0.1 M NaOH. Incubate at 60°C for up to 8 hours.

  • Oxidative Degradation: To a third sample solution, add 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[3]

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • Before analysis, neutralize the acid and base-stressed samples.

    • Analyze all samples, including the control, using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to help identify the mass of any degradation products.

  • Evaluation: Compare the chromatograms from the stressed samples to the control. The goal is to achieve 5-20% degradation, which is sufficient to detect and characterize impurities without destroying the main peak.

This forced degradation study will provide invaluable insight into the stability of (R)-Morpholine-3-carboxylic acid HCl and is a cornerstone of robust drug development.

References

  • Aobchem. (n.d.). This compound. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Himalayan Journal of Interdisciplinary Research. Retrieved from [Link]

  • SVB. (2017, January 9). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Inchem. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Capot Chemical. (2019, December 17). MSDS of (R)-4-Boc-morpholine-3-carboxylic acid. Retrieved from [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Himalayan Journal of Interdisciplinary Communication, 1(1), 44-53. Retrieved from [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. Retrieved from [Link]

  • Patel, K., et al. (2022). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Pharmaceutics, 14(11), 2498. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-morpholine-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Kumar, V., & Sreedhara, S. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical and Scientific Innovation, 3(2), 109-120. Retrieved from [Link]

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removing impurities from commercially available (R)-Morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-Morpholine-3-carboxylic acid is a crucial chiral building block in modern drug discovery and development. Its structural rigidity and functional handles make it a valuable component in the synthesis of complex pharmaceutical agents.[1] However, the purity of commercially available starting material can vary, and residual impurities can have a significant impact on downstream reactions, yield, and the final purity of the active pharmaceutical ingredient (API).

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-Morpholine-3-carboxylic acid. The protocols and insights provided are grounded in established chemical principles and practical laboratory experience.

Part 1: Initial Purity Assessment and Impurity Profiling

Before attempting any purification, a thorough analysis of the commercial material is essential. This allows for a targeted purification strategy, saving time and resources.

Q1: How should I assess the purity of my newly acquired (R)-Morpholine-3-carboxylic acid?

A multi-pronged analytical approach is recommended to establish a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity. A reverse-phase method is a good starting point.[2] Due to the polar nature of the molecule, a method employing an aqueous mobile phase with an acetonitrile or methanol gradient is suitable.

    • Pro-Tip: The morpholine nitrogen is basic and can interact with residual silanols on the silica column, leading to peak tailing.[3] Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can significantly improve peak shape.

  • Chiral HPLC: This is critical to determine the enantiomeric excess (e.e.) of your material. The (S)-enantiomer is the most common process-related impurity that is difficult to remove by non-chiral methods.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is invaluable for structural confirmation and identifying organic impurities. While commercially available material is often ≥97% pure, NMR can reveal residual solvents or synthetic precursors that may not be visible by HPLC.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the amino acid, direct analysis is challenging. However, derivatization can make it amenable to GC-MS, which is particularly useful for detecting trace-level volatile or semi-volatile impurities.[5][6]

Q2: What are the most common impurities I should expect in commercial batches?

Impurities can originate from the synthetic route, subsequent degradation, or storage. While supplier-specific, common classes of impurities include:

  • (S)-Morpholine-3-carboxylic acid: The opposite enantiomer, arising from incomplete stereocontrol during synthesis.

  • Synthetic Precursors: Depending on the synthetic route, these could include vicinal amino alcohols or their derivatives.[7][8]

  • Ring-Opening Byproducts: Incomplete cyclization or degradation can lead to acyclic amino acid impurities.

  • Residual Solvents: Solvents used in the final crystallization or isolation steps (e.g., ethanol, isopropanol, ethyl acetate).

  • Inorganic Salts: Residual acids or bases from pH adjustments during workup (e.g., sodium chloride).

Part 2: Purification Strategies & Detailed Protocols

Based on the initial purity assessment, an appropriate purification strategy can be selected.

Q3: Is recrystallization a viable method for this compound?

Yes, recrystallization is often the most straightforward and scalable method for purifying solid materials like this. The key is selecting an appropriate solvent system. (R)-Morpholine-3-carboxylic acid is a zwitterionic-capable molecule, soluble in polar solvents.[9]

  • Solvent Screening:

    • Place ~20 mg of the crude material into several small test tubes.

    • Add a polar solvent (e.g., water, ethanol, isopropanol, acetonitrile) dropwise to each tube at room temperature until the solid dissolves. Note the approximate solubility.

    • A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[10][11]

    • If the compound is too soluble in a single solvent, consider a binary solvent system (e.g., Ethanol/Ethyl Acetate, Isopropanol/Hexanes).

  • Recrystallization Procedure:

    • Place the crude (R)-Morpholine-3-carboxylic acid in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent (or the more polar solvent of a binary pair) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.

    • If using a binary system, add the anti-solvent (the less polar solvent) dropwise at the boiling temperature until the solution becomes faintly cloudy. Add a few drops of the polar solvent to redissolve the precipitate.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

    • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Q4: My material has several baseline impurities. Is column chromatography a good choice?

Flash column chromatography can be effective for removing impurities with different polarities, but it requires careful execution for basic compounds like morpholines.

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Isolation prep_start Dissolve Crude Material in Minimal Polar Solvent (e.g., Methanol) adsorb Adsorb onto Silica Gel or Celite prep_start->adsorb dry Dry Thoroughly under Vacuum adsorb->dry pack Pack Silica Gel Column with Eluent dry->pack load Dry-Load Adsorbed Material onto Column pack->load elute Elute with Gradient (e.g., DCM to 10% MeOH in DCM + 0.5% Triethylamine) load->elute collect Collect Fractions Monitor by TLC elute->collect combine Combine Pure Fractions collect->combine evaporate Remove Solvent under Reduced Pressure combine->evaporate final_dry Dry Final Product under High Vacuum evaporate->final_dry

Caption: Workflow for flash chromatography purification.

  • The Problem: The basic secondary amine in the morpholine ring will interact strongly with the acidic silanol groups on the surface of standard silica gel. This causes significant peak tailing, poor separation, and potentially irreversible adsorption of the product to the column.[3]

  • The Solution: Add a basic modifier to the mobile phase. Triethylamine (Et₃N) at a concentration of 0.5-1% is highly effective at neutralizing the active sites on the silica, leading to symmetrical peaks and improved recovery.[3]

  • Eluent System: Due to the compound's polarity, a polar mobile phase is required. A gradient of methanol in dichloromethane (DCM) is a common choice. Start with 100% DCM and gradually increase the methanol concentration.

Q5: Can I leverage the compound's acidic and basic properties for purification?

Absolutely. An acid-base extraction/precipitation is an excellent classical method to remove neutral organic impurities. This technique exploits the solubility changes of the compound with pH.[12]

G cluster_0 Aqueous Layer (Product) cluster_1 Organic Layer (Impurities) start Crude Material (Dissolved in EtOAc) extract_base Extract with aq. NaHCO₃ (or dilute NaOH) start->extract_base wash_org Wash with EtOAc to remove neutrals extract_base->wash_org Aqueous Phase discard Neutral Impurities (Discard) extract_base->discard Organic Phase acidify Acidify with HCl to pH ~2-3 wash_org->acidify precipitate Product Precipitates acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry

Caption: Decision workflow for acid-base purification.

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and extract it with a 5% aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution. The (R)-Morpholine-3-carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt.[12]

  • Separate the layers. Retain the aqueous layer.

  • Wash the aqueous layer one or two more times with fresh ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding 3M hydrochloric acid (HCl) dropwise with stirring.

  • The purified product will precipitate out of the solution as the pH drops below its isoelectric point. Monitor the pH with litmus or pH paper.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

Part 3: Troubleshooting Guide

Problem Encountered Probable Cause(s) Recommended Solution(s)
"Oiling Out" during Recrystallization The compound's melting point is lower than the boiling point of the solvent. / The solution is supersaturated. / Impurities are depressing the melting point.- Switch to a lower-boiling point solvent or solvent mixture.[10]- Ensure cooling is slow and undisturbed. Try scratching the inside of the flask with a glass rod to induce crystallization.- Add slightly more solvent to the hot solution.
Significant Peak Tailing in Chromatography (TLC/Column/HPLC) Strong interaction between the basic morpholine nitrogen and acidic silica gel.[3]- For TLC/column: Add 0.5-1% triethylamine or ammonia in methanol to your eluent system.[3]- For HPLC: Add 0.1% formic acid or TFA to the mobile phase.
Low or No Recovery from Silica Gel Column The compound is highly polar and has irreversibly adsorbed to the silica gel.- Increase the polarity of the mobile phase significantly (e.g., up to 20% MeOH in DCM with 1% Et₃N).- Consider switching to a different stationary phase, such as reverse-phase C18 silica or alumina.[3]
Compound is Insoluble in Common Organic Solvents for TLC The compound is highly polar and may exist as a zwitterion.- Use water or a mixture like H₂O/Isopropanol/Ammonia to dissolve the sample for spotting. Note that water takes longer to evaporate from the TLC plate.[13]- Consider using reverse-phase TLC plates.[13]
Chiral Purity Does Not Improve After Recrystallization The material has crystallized as a racemic conglomerate or compound, or the enantiomeric impurity level is too high for simple resolution.- Chiral resolution via diastereomeric salt formation may be necessary. This involves reacting the acid with a chiral base, separating the diastereomers by crystallization, and then liberating the desired enantiomer.

References

  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • CymitQuimica. * (R)-Morpholine-3-carboxylic acid hydrochloride*.
  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • Thermo Fisher Scientific. (R)-4-Boc-morpholine-3-carboxylic acid, 97%.
  • Chem-Impex. Morpholine-3-carboxylic acid.
  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 6075697. Available at: [Link]

  • Palchykov, V. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-816. Available at: [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids.
  • Organic Chemistry Portal. Morpholine synthesis.
  • University of Rochester, Department of Chemistry. Solvents for Recrystallization.
  • University of California, Los Angeles, Department of Chemistry. Recrystallization and Crystallization.
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. Available at: [Link]

  • University of Calgary, Department of Chemistry. (2023). Solubility of Organic Compounds.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]

  • Reddit. (2023). carboxylic acid solubility + TLC. r/chemhelp.

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Validation & Comparative

A Comparative Guide to (R)- and (S)-Morpholine-3-carboxylic Acid in Biological Systems: Stereochemistry as a Determinant of Function

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug development, stereoisomerism is not a trivial detail but a fundamental determinant of biological activity. The differential interaction of enantiomers with chiral biological macromolecules dictates their pharmacological and toxicological profiles. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of Morpholine-3-carboxylic acid, a constrained cyclic amino acid analogue. While both enantiomers share identical physical properties in a non-chiral environment, their applications and known biological relevance diverge significantly. This document will explore their synthesis, stereoselective biological applications, and the underlying principles of their differential activities, supported by detailed experimental protocols for their resolution and application.

Introduction: The Critical Role of Chirality

Chirality is a core concept in pharmacology. The vast majority of biological targets, such as enzymes and receptors, are composed of chiral L-amino acids and D-sugars, creating a chiral environment. Consequently, these targets often exhibit a high degree of stereoselectivity when interacting with small molecule ligands. One enantiomer of a chiral drug (the eutomer) may fit perfectly into a binding site and elicit a desired response, while the other enantiomer (the distomer) may have lower affinity, no activity, or even produce off-target effects or toxicity.

Morpholine-3-carboxylic acid is a heterocyclic compound that serves as a constrained analogue of natural amino acids like proline.[1] Its rigid, chair-like conformation makes it a valuable building block for introducing specific structural constraints into peptides and other bioactive molecules.[2][3][4][5] This conformational restriction can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.[6] This guide focuses on elucidating the distinct roles of the (R)- and (S)-enantiomers, highlighting how a simple change in stereochemistry dictates their utility in biological research and development.

Physicochemical Properties and Synthesis

Both (R)- and (S)-Morpholine-3-carboxylic acid are colorless solids soluble in aqueous solutions.[7] Their fundamental physicochemical properties are identical, differing only in their interaction with plane-polarized light.

Property(S)-Morpholine-3-carboxylic acid(R)-Morpholine-3-carboxylic acid
Molecular Formula C₅H₉NO₃[8]C₅H₉NO₃[9]
Molecular Weight 131.13 g/mol [8]131.13 g/mol [9]
CAS Number 106825-79-0[8]106825-81-4[10]
IUPAC Name (3S)-morpholine-3-carboxylic acid[8](3R)-morpholine-3-carboxylic acid[9]

The synthesis of racemic Morpholine-3-carboxylic acid and its enantiomerically pure forms often starts from chiral precursors like D- or L-serine.[2] However, for many applications, the most efficient method for obtaining pure enantiomers is the resolution of a racemic mixture. Enzymatic kinetic resolution is a particularly powerful technique that leverages the high stereoselectivity of enzymes like lipases.[11][12][13][14]

Comparative Biological Roles and Applications

The available scientific literature reveals a significant disparity in the application and study of the two enantiomers. This disparity is, in itself, a critical finding, strongly suggesting a stereopreference in the biological systems where this molecule is applied.

(S)-Morpholine-3-carboxylic Acid: The Preferred Building Block

The (S)-enantiomer is widely utilized as a chiral building block in pharmaceutical and peptidomimetic chemistry.[15] Its primary role is as a constrained amino acid surrogate in the synthesis of peptides and small molecules.

  • Peptidomimetics and Drug Design: The incorporation of (S)-Morpholine-3-carboxylic acid into a peptide sequence imparts a rigid conformational constraint.[2] This can lock the peptide into a bioactive conformation, enhancing its affinity for a target receptor or enzyme. This strategy is employed to improve the stability and bioavailability of peptide-based therapeutics.[15]

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of complex pharmaceuticals, particularly those targeting neurological disorders.[15][16] The morpholine ring itself is considered a "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as solubility and brain permeability.[6][17][18][19]

(R)-Morpholine-3-carboxylic Acid: The Less Explored Enantiomer

In stark contrast to its (S)-counterpart, there is a conspicuous absence of detailed biological activity or extensive application data for (R)-Morpholine-3-carboxylic acid in the reviewed literature. It is commercially available and used in research, but typically as a synthetic intermediate or potentially as a stereochemical control in comparative studies.[10][20]

This observation aligns with the principle of stereoselectivity. It is highly probable that for many biological targets, the spatial orientation of the carboxylic acid group and the morpholine ring in the (R)-configuration is not optimal for binding, rendering it the less active distomer. This phenomenon is common in chiral amino acid analogues, where biological systems evolved to recognize and process L-amino acids (which often correspond to the S-configuration). For example, studies on other chiral radiolabeled amino acids for PET imaging have shown that stereochemistry significantly affects tumor uptake and in-vivo behavior, with one enantiomer consistently outperforming the other.[21][22]

Summary of Comparison
Feature(S)-Morpholine-3-carboxylic acid(R)-Morpholine-3-carboxylic acid
Primary Application Chiral building block in drug discovery and peptidomimetics.[15]Primarily a synthetic intermediate; limited data on direct biological application.
Role in Peptides Used to introduce conformational constraints, enhancing stability and affinity.[2]Not commonly reported for incorporation into bioactive peptides.
Known Biological Context Key intermediate for pharmaceuticals, especially for CNS disorders.[15][16][17][18]Lacks specific, well-documented biological roles in the literature.
Inferred Activity The biologically active eutomer in most studied systems.Likely the less active distomer in many biological contexts.

Experimental Methodologies

To study the differential effects of these enantiomers, obtaining them in high enantiomeric purity is the critical first step. The following protocols outline the enzymatic resolution process and the subsequent application of the desired enantiomer in peptide synthesis.

Protocol 1: Enzymatic Kinetic Resolution of Racemic N-Boc-Morpholine-3-carboxylic Acid Ester

This protocol leverages the stereoselectivity of a lipase to preferentially hydrolyze one ester enantiomer, allowing for the separation of both enantiomers. This method is self-validating, as the successful separation and analysis of the products confirm the enzyme's selectivity.

Workflow Diagram: Chiral Resolution and Application

G cluster_resolution Enzymatic Kinetic Resolution cluster_products Separated Products cluster_application Application racemate Racemic (R/S)-N-Boc-Morpholine-3-COOEt enzyme Lipase (e.g., Amano PS) Phosphate Buffer, pH 7.0 racemate->enzyme r_ester (R)-N-Boc-Morpholine-3-COOEt (Unreacted) enzyme->r_ester ~50% Conversion s_acid (S)-N-Boc-Morpholine-3-COOH (Hydrolyzed Product) enzyme->s_acid Selective Hydrolysis spps Solid-Phase Peptide Synthesis (SPPS) s_acid->spps bioassay Biological Assay spps->bioassay

Caption: Workflow for enzymatic resolution and subsequent use of the (S)-enantiomer.

Methodology:

  • Preparation: Dissolve the racemic N-Boc protected ethyl ester of Morpholine-3-carboxylic acid in a phosphate buffer (pH 7.0) containing a co-solvent like THF if needed for solubility.

  • Enzymatic Reaction: Add a lipase, such as Amano Lipase PS from Burkholderia cepacia, to the solution.[23] Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress to ~50% conversion using an appropriate analytical technique (e.g., TLC or HPLC). This point represents the theoretical maximum yield for a highly selective resolution.

  • Workup and Separation:

    • Stop the reaction by filtering off the enzyme.

    • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to isolate the unreacted (R)-ester.

    • Acidify the remaining aqueous layer to pH ~2 with dilute HCl.

    • Extract the acidified aqueous layer with an organic solvent to isolate the newly formed (S)-carboxylic acid.[14]

  • Validation: Determine the enantiomeric excess (ee) of both the recovered (R)-ester and the (S)-acid product using chiral HPLC analysis. An ee of >95% is typically considered excellent for subsequent applications.

Protocol 2: Fmoc-SPPS of a Peptide Containing (S)-Morpholine-3-carboxylic Acid

This protocol describes the incorporation of the (S)-enantiomer into a growing peptide chain on a solid support, a common application for this building block.[2][24]

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin) in a reaction vessel. Swell the resin in a solvent like DMF.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF. Wash the resin thoroughly.

  • Amino Acid Coupling:

    • In a separate vial, activate the Fmoc-protected (S)-Morpholine-3-carboxylic acid using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to remove all side-chain protecting groups and cleave the peptide from the solid support.

  • Purification: Purify the crude peptide using reverse-phase HPLC. Confirm the identity and purity of the final product by mass spectrometry.

Mechanism of Stereoselective Recognition

The difference in biological activity between the (R)- and (S)-enantiomers stems from the three-dimensional nature of ligand-receptor interactions. Biological binding pockets are chiral and will have specific contact points (e.g., for hydrogen bonding, hydrophobic interactions, and ionic interactions) arranged in a precise spatial orientation.

Conceptual Diagram: Stereoselective Receptor Binding

Caption: A chiral receptor can productively bind the (S)-enantiomer while poorly accommodating the (R)-enantiomer.

As the diagram illustrates, the (S)-enantiomer can simultaneously align its functional groups with the complementary contact points (A, B, C) in the receptor, leading to a stable, high-affinity interaction and a biological response. The (R)-enantiomer, being a non-superimposable mirror image, cannot achieve this optimal three-point fit. At best, it may bind weakly with one or two points; at worst, one of its functional groups may cause a steric clash, preventing binding altogether.

Conclusion and Future Outlook

The comparison of (R)- and (S)-Morpholine-3-carboxylic acid provides a clear and compelling example of stereochemistry's central role in the biological sciences. The (S)-enantiomer is a well-established and valuable tool in medicinal chemistry, prized for its ability to impart conformational rigidity in the design of novel therapeutics. In contrast, the (R)-enantiomer remains largely uncharacterized from a biological standpoint, highlighting a strong systemic preference for the (S)-form in the applications explored to date.

For researchers in drug development, this guide underscores the necessity of working with enantiomerically pure compounds. The assumption that a racemic mixture will behave as an average of its components is flawed; one enantiomer may be responsible for all the desired activity while the other contributes only to metabolic burden or off-target effects. Future research should include direct, side-by-side biological evaluations of both pure (R)- and (S)-enantiomers against a wider array of biological targets. Such studies would not only confirm the presumed lower activity of the (R)-form but could also uncover unexpected or novel activities, further enriching our understanding of stereoselective molecular interactions.

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A Senior Application Scientist's Guide to Spectroscopic Comparison of (R)- and (S)-Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization and differentiation of enantiomers are of paramount importance. The distinct three-dimensional arrangement of atoms in (R)- and (S)-enantiomers can lead to vastly different pharmacological and toxicological profiles. Consequently, robust analytical methodologies for their comparison are not just a regulatory requirement but a scientific necessity. This guide provides an in-depth, objective comparison of key spectroscopic techniques for the analysis of enantiomers, complete with supporting experimental data and detailed protocols, designed to empower you with the knowledge to make informed decisions in your laboratory.

The Challenge of Chirality: Why Standard Spectroscopy Fails

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment. This includes identical melting points, boiling points, and, crucially, identical spectra in conventional spectroscopic techniques like standard Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] These techniques probe the connectivity and electronic environment of atoms, which are the same for both enantiomers. Therefore, to distinguish between (R)- and (S)-forms, we must employ methods that are sensitive to the molecule's three-dimensional structure and its interaction with a chiral probe, such as polarized light or a chiral auxiliary molecule.

Chiroptical Spectroscopy: Harnessing Polarized Light

Chiroptical spectroscopy techniques are the cornerstone of enantiomeric analysis. They rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][3] This technique provides a rich, fingerprint-like spectrum that is highly sensitive to the absolute configuration of a molecule. A key feature of VCD is that enantiomers produce mirror-image spectra, making it an unequivocal method for their differentiation.[3][4][5]

Experimental Workflow: VCD for Absolute Configuration

VCD_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment cluster_calc Computational Modeling Sample Dissolve Sample (e.g., 5-15 mg in CDCl3) Acquire Acquire IR & VCD Spectra Sample->Acquire Process Baseline Correction (Solvent Subtraction) Acquire->Process Compare Compare Experimental vs. Calculated Spectra Process->Compare Assign Assign Absolute Configuration Compare->Assign Model Ab initio DFT Calculation of VCD Spectrum for one Enantiomer Model->Compare

Caption: Workflow for VCD-based absolute configuration determination.

Table 1: Comparison of Experimental and Calculated VCD Data for (R)- and (S)-Camphor

Wavenumber (cm⁻¹)Experimental ΔA (x 10⁻⁵) for (1R)-(+)-CamphorExperimental ΔA (x 10⁻⁵) for (1S)-(-)-CamphorCalculated ΔA for (1R)-Camphor (Arbitrary Units)
1745+8.5-8.2Positive
1450-3.1+3.0Negative
1380+2.5-2.4Positive
1045-4.2+4.3Negative

Note: Experimental data is illustrative and based on typical spectra. Calculated data indicates the sign of the VCD band.

Experimental Protocol: VCD Analysis of a Chiral Molecule

  • Sample Preparation:

    • Prepare a solution of the chiral sample at a concentration typically between 0.01 M and 1 M in a suitable solvent (e.g., CDCl₃, CCl₄).[1][5] The optimal concentration depends on the signal strength and cell path length.

    • Ensure the solvent has minimal IR absorption in the spectral region of interest.[6]

    • Use an IR-transparent sample cell with BaF₂ or CaF₂ windows.[2][6][7]

  • Data Acquisition:

    • Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.[3][5]

    • Record the spectra of the pure solvent for baseline correction.[7]

    • Collect data for a sufficient duration to achieve a good signal-to-noise ratio, as VCD signals are inherently weak (typically 1-12 hours).[7]

  • Data Processing and Analysis:

    • Subtract the solvent spectrum from the sample spectrum for baseline correction.[7]

    • For absolute configuration determination, compare the experimental VCD spectrum with the computationally predicted spectrum for one of the enantiomers. A strong correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.[3][5]

    • For enantiomeric excess (ee) determination, create a calibration curve by plotting the intensity of a strong, well-resolved VCD band against known ee values of standard mixtures.[1]

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Visible light.[1][8] This technique is particularly useful for chiral molecules containing a chromophore.[1] Similar to VCD, enantiomers exhibit mirror-image ECD spectra.[8] ECD is a highly sensitive technique, often requiring much lower sample concentrations than VCD.[1]

Experimental Workflow: ECD for Enantiomeric Purity

ECD_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Quantification Prep Prepare Solutions of Known Enantiomeric Excess (e.g., 0-100%) Acquire Acquire ECD Spectra Prep->Acquire Sample Prepare Unknown Sample Solution Sample->Acquire Calib Create Calibration Curve (Δε vs. %ee) Acquire->Calib Quant Determine %ee of Unknown Sample Calib->Quant

Caption: Workflow for ECD-based enantiomeric excess determination.

Table 2: ECD Data for (R)- and (S)-Ibuprofen in Methanol

EnantiomerWavelength of Maximum Absorption (λmax)Molar Ellipticity [θ] at λmax (deg·cm²·dmol⁻¹)Sign of Cotton Effect
(S)-(+)-Ibuprofen~222 nmPositivePositive
(R)-(-)-Ibuprofen~222 nmNegativeNegative
Racemic Ibuprofen~222 nm0None

Note: The magnitude of the molar ellipticity is directly proportional to the enantiomeric excess. Data is illustrative based on published spectra.[8][9][10]

Experimental Protocol: ECD Analysis for Enantiomeric Excess

  • Sample Preparation:

    • Prepare a series of standard solutions with known enantiomeric excess (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) in a suitable UV-transparent solvent.

    • Prepare a solution of the unknown sample at a similar concentration. Concentrations are typically in the µM to mM range.[1]

  • Data Acquisition:

    • Record the ECD spectrum for each standard and the unknown sample over the appropriate UV-Vis wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) where the Cotton effect is most prominent.

    • Measure the differential extinction coefficient (Δε) or molar ellipticity [θ] at λmax for each standard.

    • Plot Δε or [θ] versus the known enantiomeric excess to generate a linear calibration curve.[8]

    • Measure the Δε or [θ] of the unknown sample and use the calibration curve to determine its enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Creating a Chiral Environment

Standard NMR spectroscopy is "blind" to chirality.[1] To differentiate enantiomers using NMR, it is necessary to introduce a chiral environment that induces diastereomeric interactions. This is achieved through the use of chiral auxiliaries, such as chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[11]

NMR with Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[11] These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for the (R)- and (S)-enantiomers. The integration of these separated signals allows for the direct determination of the enantiomeric ratio.

Logical Relationship: NMR with Chiral Solvating Agents

NMR_CSA cluster_reactants Reactants in NMR Tube cluster_products Transient Diastereomeric Complexes cluster_spectrum Resulting NMR Spectrum Analyte Racemic Analyte ((R)-A and (S)-A) Complex1 (R)-A • (S)-CSA Analyte->Complex1 Complex2 (S)-A • (S)-CSA Analyte->Complex2 CSA Chiral Solvating Agent ((S)-CSA) CSA->Complex1 CSA->Complex2 Spectrum Distinct Signals for each Diastereomer Complex1->Spectrum Complex2->Spectrum

Caption: Principle of enantiomer differentiation using a chiral solvating agent in NMR.

Table 3: Representative ¹H NMR Data for a Chiral Amine with a Chiral Solvating Agent

ProtonChemical Shift (ppm) of (R)-Amine ComplexChemical Shift (ppm) of (S)-Amine ComplexΔδ (ppm)
α-CH4.154.250.10
N-H7.808.050.25

Note: Data is hypothetical to illustrate the principle of signal splitting. The magnitude of Δδ depends on the specific analyte, CSA, and experimental conditions.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the enantiomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

    • Add the chiral solvating agent. The molar ratio of CSA to analyte is typically optimized to achieve the best signal separation, often starting with a 1:1 ratio.[12]

  • Data Acquisition:

    • Acquire a high-resolution ¹H or other relevant nuclei (e.g., ¹⁹F, ³¹P) NMR spectrum.[13]

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Integrate the areas of these two signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.

    • Calculate the enantiomeric excess (%ee) using the formula: %ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Conclusion: Selecting the Right Tool for the Task

The choice of spectroscopic technique for comparing (R)- and (S)-enantiomers is dictated by the specific requirements of the analysis.

  • VCD is a powerful tool for determining the absolute configuration of a wide range of chiral molecules, even those without a UV chromophore. It provides rich structural information but requires higher sample concentrations and longer acquisition times.

  • ECD is a highly sensitive method ideal for determining the enantiomeric excess of chiral molecules containing a chromophore. It is generally faster and requires less sample than VCD.

  • NMR with chiral auxiliaries offers a direct and quantitative measure of enantiomeric excess by resolving the signals of the two enantiomers. The selection of the appropriate chiral solvating or derivatizing agent is crucial for successful analysis.

By understanding the principles, advantages, and limitations of each of these techniques, researchers can confidently select and implement the most appropriate method for the unambiguous characterization of chiral molecules in their drug discovery and development pipelines.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying (R)-Morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of (R)-Morpholine-3-carboxylic acid, a chiral molecule of increasing interest in pharmaceutical development. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, ensuring that the methods presented are not only technically sound but also logically robust and self-validating.

Introduction: The Analytical Challenge of (R)-Morpholine-3-carboxylic acid

(R)-Morpholine-3-carboxylic acid is a cyclic amino acid analog. In drug development, the stereochemistry of a chiral molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately quantify the desired (R)-enantiomer, while ensuring the absence of its (S)-counterpart, is a regulatory and safety imperative.

The quantification of this molecule presents a dual challenge:

  • Chirality: The method must be enantioselective, capable of distinguishing between the (R) and (S) enantiomers.

  • Physicochemical Properties: As a polar, zwitterionic molecule, it has low volatility and can exhibit poor chromatographic behavior on standard reversed-phase columns without derivatization.

This guide will compare two powerful, yet fundamentally different, approaches to this analytical problem: direct enantioseparation via Chiral High-Performance Liquid Chromatography (HPLC) and indirect separation following derivatization by Gas Chromatography-Mass Spectrometry (GC-MS).

Chapter 1: A Comparative Analysis of Chromatographic Methodologies

The choice of an analytical method is a critical decision, balancing the need for accuracy and specificity with practical considerations like sample throughput and complexity. Here, we explore two primary techniques suitable for the enantioselective quantification of (R)-Morpholine-3-carboxylic acid.

Method 1: Direct Enantioseparation by Chiral High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS)

This approach is often the preferred first line of investigation due to its direct nature, which minimizes sample manipulation and potential sources of error.

Principle of the Method: Direct chiral separation relies on the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the HPLC column, leading to differential interactions with the two enantiomers. This results in the formation of transient, diastereomeric complexes with different energies, causing one enantiomer to be retained longer than the other, thus achieving separation. For polar, amphoteric molecules like amino acids and their analogs, macrocyclic glycopeptide CSPs (e.g., those based on teicoplanin) are particularly effective. These CSPs offer multiple interaction sites—ionic, hydrogen bonding, and steric—that facilitate chiral recognition without the need for derivatization.

Proposed Experimental Protocol:

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Column: A teicoplanin-based chiral column (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A polar organic mode or reversed-phase mode can be effective. A typical starting point would be a gradient of acetonitrile and water with a small amount of an acidic modifier like formic acid to improve peak shape and ensure compatibility with mass spectrometry.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C (temperature can be optimized to improve resolution).

  • Detection (MS/MS): Electrospray Ionization (ESI) in positive mode. The quantification would be performed using Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the analyte. A stable isotope-labeled internal standard would be ideal for the highest accuracy.

Expertise & Rationale: The elegance of this method lies in its simplicity. By avoiding derivatization, we eliminate a time-consuming step and potential issues such as incomplete reactions or racemization of the analyte. Coupling the chiral separation with tandem mass spectrometry provides exceptional selectivity, ensuring that the signal is unequivocally from the analyte of interest, even in complex matrices. A validated LC-MS/MS method for the structurally similar L-pipecolic acid has demonstrated high sensitivity and accuracy without derivatization, supporting the feasibility of this approach.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Achiral Derivatization

This classical and powerful technique is an excellent alternative, particularly when high sensitivity is required and HPLC-MS is unavailable. It requires chemical modification of the analyte to make it suitable for GC analysis.

Principle of the Method: (R)-Morpholine-3-carboxylic acid is not volatile and will not pass through a GC column in its native state. Therefore, a two-step derivatization is necessary to block the polar functional groups (the carboxylic acid and the secondary amine). First, the carboxylic acid is esterified (e.g., to a methyl or propyl ester). Second, the secondary amine is acylated. This process makes the molecule volatile and thermally stable. The enantiomers are then separated on a chiral GC column.

Proposed Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Derivatization Procedure:

    • Esterification: The sample is dried, and the carboxylic acid group is converted to its propyl ester using propyl chloroformate.

    • Acylation: The secondary amine is then acylated using a reagent like trifluoroacetic anhydride (TFAA). This two-step derivatization ensures both polar sites are blocked, leading to good chromatographic properties.

  • GC Column: A chiral capillary column (e.g., Chirasil-L-Val).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting at

comparative study of morpholine-based scaffolds in drug design

The morpholine scaffold is a powerful tool in the medicinal chemist's arsenal, consistently proving its value in enhancing the drug-like properties of therapeutic agents. [1][30]Its ability to improve solubility, metabolic stability, and target binding affinity makes it more than just a structural component; it is a strategic element for success. [2][14]As drug discovery continues to tackle increasingly complex biological targets and demand for orally bioavailable drugs with favorable safety profiles grows, the rational incorporation of privileged scaffolds like morpholine will remain a cornerstone of modern drug design. [31][32]The continued exploration of novel synthetic routes to functionalized morpholines promises to further expand its utility in creating the next generation of medicines. [30]

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A Comparative Crystallographic Analysis of (R)-Morpholine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-Morpholine-3-carboxylic acid is a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its constrained conformational flexibility and the presence of multiple hydrogen bonding sites make it an attractive building block for the design of novel therapeutic agents. The precise three-dimensional arrangement of substituents on the morpholine ring is critical for molecular recognition and biological activity. X-ray crystallography provides the definitive experimental evidence of these spatial arrangements in the solid state. This guide offers a comparative analysis of the X-ray crystal structures of key derivatives of (R)-Morpholine-3-carboxylic acid, providing insights into their conformational preferences and intermolecular interactions.

Introduction to (R)-Morpholine-3-carboxylic Acid and its Significance

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in drug design. The introduction of a carboxylic acid at the 3-position, particularly with the (R)-stereochemistry, imparts a rigid framework that can be strategically functionalized to interact with biological targets. Derivatives of this core structure are being explored for a wide range of therapeutic applications, leveraging the scaffold's ability to present substituents in well-defined orientations. Understanding the solid-state conformation of these molecules is paramount for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new chemical entities.

Comparison of Crystal Structures

While a wealth of synthetic methods for (R)-Morpholine-3-carboxylic acid derivatives exists, publicly available crystal structures are less common. For this guide, we will focus on a comparative discussion of the expected structural features based on the known conformational preferences of the morpholine ring and related structures. The primary derivatives of interest for which crystallographic studies are highly sought after are (R)-Morpholine-3-carboxylic acid hydrochloride and (R)-4-Boc-morpholine-3-carboxylic acid . The hydrochloride salt provides insight into the protonated state of the molecule, while the Boc-protected derivative illustrates the influence of a bulky, electron-withdrawing group on the nitrogen atom.

A comprehensive search of the Cambridge Structural Database (CSD) is the standard method for retrieving such crystal structures. Should the specific (R)-enantiomer structures not be available, analysis of the racemic or (S)-enantiomer crystal structures can still provide valuable information on bond lengths, angles, and the preferred conformation of the morpholine ring.

Key Structural Parameters for Comparison

The following table outlines the critical parameters that should be compared once the crystal structures are obtained. This data provides the foundation for understanding the subtle yet significant differences between the derivatives.

ParameterThis compound(R)-4-Boc-morpholine-3-carboxylic acidSignificance
Morpholine Ring Conformation Expected to be a chair conformation.Expected to be a chair conformation, but puckering may be influenced by the bulky Boc group.The chair form is generally the most stable conformation for a six-membered ring. Deviations from an ideal chair can indicate steric strain or specific electronic interactions.
Carboxylic Acid Orientation The orientation (axial vs. equatorial) of the carboxylic acid group is a key determinant of the molecule's overall shape.The bulky Boc group may influence the preferred orientation of the adjacent carboxylic acid.The spatial presentation of the carboxylic acid is critical for its interaction with biological targets, particularly through hydrogen bonding.
**Key Torsion Angles (°) **C2-N1-C6-C5, N1-C2-C3-O(ether)C2-N1-C6-C5, N1-C2-C3-O(ether)These angles define the precise puckering of the morpholine ring and the relative orientation of substituents.
Hydrogen Bonding Network The protonated amine and the carboxylic acid are strong hydrogen bond donors and acceptors, leading to extensive intermolecular interactions.The Boc-protected amine is not a hydrogen bond donor, altering the crystal packing. The carboxylic acid remains a key hydrogen bonding motif.Understanding the hydrogen bonding network is crucial for predicting solubility, crystal packing, and potential interactions with a protein binding site.

Experimental Workflow for X-ray Crystal Structure Determination

The determination of the crystal structure of a novel (R)-Morpholine-3-carboxylic acid derivative follows a well-established experimental workflow. The quality of the resulting crystal structure is highly dependent on the successful execution of each step.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) purification->screening optimization Optimization of Conditions (Solvent, Temperature, Concentration) screening->optimization growth Single Crystal Growth optimization->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation morpholine_conformation cluster_chair Chair Conformation cluster_boat Boat Conformation (Higher Energy) axial Axial Substituent equatorial Equatorial Substituent flagpole Flagpole Interactions

Introduction: The Stereochemical Imperative of (R)-Morpholine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Assessment of Enantiomeric Purity for (R)-Morpholine-3-carboxylic acid hydrochloride

This compound is a vital chiral building block in modern medicinal chemistry and pharmaceutical development.[1] Its rigid, morpholine scaffold is incorporated into a variety of bioactive molecules to enhance properties like solubility, stability, and biological target affinity. As with most chiral active pharmaceutical ingredients (APIs), the biological activity is often confined to a single enantiomer. The opposing enantiomer may be inactive, exhibit a different pharmacological effect, or even be toxic. Consequently, the rigorous assessment and control of the enantiomeric purity of the (R)-enantiomer is not merely an analytical task; it is a critical regulatory and safety requirement in drug development.

This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric purity of this compound. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind methodological choices, and the relative strengths and weaknesses of each approach, empowering researchers to select and implement the most appropriate strategy for their specific needs.

The Analytical Challenge: Understanding the Molecule

This compound is a cyclic secondary amino acid derivative. Its physicochemical properties present distinct analytical challenges:

  • Polarity and Low Volatility: The presence of a carboxylic acid and a protonated amine makes the molecule highly polar and non-volatile, precluding direct analysis by Gas Chromatography (GC).

  • Weak Chromophore: The molecule lacks a significant UV-absorbing chromophore, which can limit sensitivity in HPLC with UV detection.

  • Chirality: The single stereocenter at the C-3 position necessitates a chiral environment to differentiate between the (R) and (S) enantiomers.

These properties dictate that any chosen analytical method must effectively address volatility, detection, and chiral recognition.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC is arguably the most powerful and widely used technique for enantiomeric separations in the pharmaceutical industry due to its versatility and robustness.[2] The fundamental principle involves differential interaction between the enantiomers and a Chiral Stationary Phase (CSP), leading to different retention times.

Strategic Approaches: Direct vs. Indirect Separation

There are two primary HPLC strategies for chiral analysis:

  • Direct Method (Using a CSP): This is the preferred modern approach. The enantiomers are separated directly on a column packed with a CSP. The choice of CSP is critical and often empirical, but knowledge of the analyte's structure can guide selection. For an acidic analyte like morpholine-3-carboxylic acid, an anion-exchange type CSP (e.g., CHIRALPAK QN-AX) can be highly effective, operating on an ion-exchange mechanism between the protonated selector and the anionic analyte.[3] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are also exceptionally versatile.[4]

  • Indirect Method (Derivatization): This classic approach involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA), such as Marfey's reagent, to form diastereomers.[5] These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[5][6] While this method bypasses the need for a specialized chiral column, it introduces an extra chemical reaction step, which must be validated to ensure it proceeds to completion without racemization or kinetic resolution.[6]

Experimental Workflow & Protocol: Direct Analysis on a CSP

The direct approach is generally favored for its simplicity and avoidance of potential derivatization artifacts.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis s_start Weigh Sample s_dissolve Dissolve in Mobile Phase s_start->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter hplc_system HPLC System (Pump, Injector, Oven) s_filter->hplc_system Inject csp_column Chiral Stationary Phase (CSP) Column hplc_system->csp_column detector UV/Vis or MS Detector csp_column->detector data_acq Data Acquisition & Processing detector->data_acq Signal

Caption: High-level workflow for direct chiral HPLC analysis.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen CSP. For a polysaccharide column like CHIRALPAK® OD-H, a normal-phase mobile phase such as Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v) is a common starting point. For an anion-exchange CSP, a polar ionic mobile phase like Methanol with an acidic and/or salt additive is used.[3][7]

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • System Setup:

    • Column: CHIRALPAK® QN-AX (4.6 x 150 mm, 5 µm) or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (due to the lack of a strong chromophore).

    • Injection Volume: 10 µL.

  • Analysis: Inject a racemic standard to confirm the separation and identify the retention times of the (R) and (S) enantiomers. Subsequently, inject the sample solution.

  • Quantification: The enantiomeric purity is calculated based on the peak area percentages. The amount of the undesired (S)-enantiomer is reported relative to the total area of both enantiomer peaks.[8]

Data & Validation Summary

Method validation must be performed according to ICH guidelines to ensure the method is fit for purpose.[8][9][10]

ParameterTypical Acceptance CriteriaRationale
Specificity Baseline resolution (Rs > 1.5) between enantiomers.Ensures peaks are pure and free from interference.[11]
LOD Signal-to-Noise ratio ≥ 3Defines the lowest concentration that can be reliably detected.
LOQ Signal-to-Noise ratio ≥ 10Defines the lowest concentration that can be accurately quantified.[10]
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a linear relationship between concentration and detector response.
Precision RSD ≤ 2.0% for the major peak; ≤ 10% at LOQ for the minor peak.Demonstrates the repeatability and reproducibility of the method.[11]
Accuracy Recovery of 80-120% for the minor enantiomer spiked into the main peak.Confirms the method's ability to measure the true value.

Chiral Gas Chromatography (GC): The High-Sensitivity Alternative

While less direct for this analyte, chiral GC offers excellent sensitivity and short analysis times.[12] Its application here is entirely dependent on a crucial, preliminary step: derivatization.

Causality: The Mandate for Derivatization

As a polar salt, this compound is non-volatile and will not pass through a GC system. Derivatization is a chemical modification process that converts the polar functional groups (carboxylic acid and secondary amine) into nonpolar, volatile moieties suitable for GC analysis.[13] This is a non-negotiable prerequisite. A common, robust method for amino acids is a two-step process:

  • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester).

  • Acylation: The secondary amine is acylated (e.g., with trifluoroacetic anhydride, TFAA).[12]

This dual derivatization neutralizes both polar centers, dramatically increasing volatility.[12][14]

Experimental Workflow & Protocol

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis s_start Weigh Sample s_ester Step 1: Esterification (e.g., Methanolic HCl) s_start->s_ester s_dry Evaporate to Dryness s_ester->s_dry s_acyl Step 2: Acylation (e.g., TFAA in CH2Cl2) s_dry->s_acyl gc_system GC System (Injector, Oven) s_acyl->gc_system Inject gc_column Chiral Capillary Column gc_system->gc_column detector FID or MS Detector gc_column->detector data_acq Data Acquisition & Processing detector->data_acq Signal

Caption: Workflow for chiral GC analysis, including the mandatory derivatization steps.

Detailed Protocol:

  • Esterification: To 1 mg of sample in a vial, add 1 mL of 3N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes.[12] Cool and evaporate the solvent to dryness under a stream of nitrogen.

  • Acylation: To the dry residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 60 °C for 20 minutes.[12] Cool to room temperature. The sample is now ready for injection.

  • System Setup:

    • Column: Chirasil®-L-Val (25 m x 0.25 mm ID) or similar amino acid-specific chiral column.[15][16]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp to 180 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) at 270 °C.

  • Analysis and Quantification: Inject a derivatized racemic standard to determine retention times. Inject the derivatized sample and quantify using area percent.

Data & Comparison
ParameterExpected OutcomeComparison to HPLC
Retention Time (R)-enantiomer: ~15.2 min, (S)-enantiomer: ~15.8 minTypically shorter run times than HPLC.
Resolution (Rs) > 2.0Often provides very high resolution.
Sensitivity LOQ can reach low ng/mL levels.Generally more sensitive than HPLC-UV, especially without a strong chromophore.
Sample Prep Multi-step, requires heating and solvent changes.Significantly more complex and time-consuming than direct HPLC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Non-Separative Approach

NMR spectroscopy offers a fundamentally different method that does not rely on physical separation. Instead, it uses a Chiral Solvating Agent (CSA) to induce a chemical shift difference between the enantiomers in solution.[17][18]

Principle of Enantiodiscrimination

When a CSA is added to a solution of the chiral analyte, it forms rapidly exchanging, transient diastereomeric complexes with both the (R) and (S) enantiomers. These two diastereomeric complexes have different geometries and exist in slightly different magnetic environments.[17] Consequently, corresponding protons in the (R) and (S) enantiomers will resonate at slightly different frequencies (chemical shifts) in the ¹H NMR spectrum, resulting in two distinct peaks for a given proton. The enantiomeric excess (ee%) can then be determined directly by integrating the areas of these separated signals.[18][19]

Experimental Workflow & Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis s_start Weigh Sample s_add_csa Add Chiral Solvating Agent (CSA) s_start->s_add_csa s_dissolve Dissolve in NMR Solvent (e.g., CDCl3) s_add_csa->s_dissolve nmr_tube Transfer to NMR Tube s_dissolve->nmr_tube nmr_spec Acquire Spectrum in NMR Spectrometer nmr_tube->nmr_spec data_proc Process Spectrum (Integrate Peaks) nmr_spec->data_proc

Caption: Simplified workflow for determining enantiomeric purity using NMR with a CSA.

Detailed Protocol:

  • CSA Selection: The choice of CSA is crucial. For an analyte with a carboxylic acid and a secondary amine, a chiral amine or a chiral acid like (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) could be effective.[17] An empirical screening of several CSAs may be necessary.

  • Sample Preparation: In an NMR tube, dissolve ~5-10 mg of the analyte and 1-2 equivalents of the chosen CSA in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended) with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify a proton signal (ideally a sharp singlet or doublet) that shows clear separation between the two enantiomers. Carefully integrate the two peaks.

  • Calculation: Enantiomeric Excess (ee%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Data & Comparison
ParameterExpected OutcomeComparison to Chromatographic Methods
Data Output ¹H NMR Spectrum with separated signals.Provides structural information simultaneously. Non-destructive.
Resolution (Δδ) Typically small, 0.01 - 0.1 ppm.Depends on CSA, analyte, solvent, and temperature.
Sensitivity Requires mg quantities of sample (low sensitivity).Significantly less sensitive than HPLC or GC. Not suitable for trace analysis (<1% ee).
Analysis Time Fast (10-30 min per sample).Sample preparation is minimal, making it very fast for a single sample.

Chiral Capillary Electrophoresis (CE): The High-Efficiency Micromethod

Capillary Electrophoresis separates molecules in a narrow capillary based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[20][21]

Principle of Separation

The chiral selector, most commonly a cyclodextrin derivative, forms transient, diastereomeric inclusion complexes with the enantiomers.[22] The stability constants of these complexes differ for the (R) and (S) enantiomers, resulting in different effective mobilities and, therefore, different migration times through the capillary.[20] CE is known for its extremely high separation efficiency, often generating very sharp peaks.[21]

Experimental Workflow & Protocol

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE Analysis s_prep Prepare Sample Solution in Water/Buffer ce_system CE Instrument s_prep->ce_system Inject (Hydrodynamic or Electrokinetic) bge_prep Prepare Background Electrolyte (BGE) with Chiral Selector bge_prep->ce_system Fill Capillary data_acq Data Acquisition & Processing ce_system->data_acq Signal

Caption: General workflow for chiral analysis by Capillary Electrophoresis (CE).

Detailed Protocol:

  • BGE Preparation: Prepare a 50 mM phosphate buffer at pH 2.5. Add a chiral selector, such as 20 mM sulfated-β-cyclodextrin, and dissolve completely.

  • Sample Preparation: Dissolve the analyte in water or the BGE to a concentration of ~0.5 mg/mL.

  • System Setup:

    • Capillary: Fused silica, 50 µm ID, ~50 cm total length.

    • Voltage: 15-25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 210 nm.

  • Analysis: Condition the capillary with the BGE. Inject a racemic standard, then the sample. The enantiomers will appear as distinct, sharp peaks.

Data & Comparison
ParameterExpected OutcomeComparison to HPLC
Migration Time < 15 minutesVery fast analysis times.
Efficiency (Plates) > 100,000Typically much higher separation efficiency than HPLC, leading to sharper peaks.
Consumption Nanoliter sample volumes, microliter reagent volumes.Extremely low sample and solvent consumption.
Reproducibility Can be sensitive to buffer composition and capillary surface.Migration time reproducibility can be a greater challenge than retention time in HPLC.

Comparative Summary and Expert Recommendations

The optimal method for assessing the enantiomeric purity of this compound depends on the specific analytical context.

FeatureChiral HPLC (Direct)Chiral GC (with Derivatization)NMR with CSAChiral CE
Principle Differential partitioning with a CSPDifferential partitioning with a CSPDiastereomeric complexation in solutionDifferential electrophoretic mobility
Sample Prep Simple dissolution and filtrationComplex: Multi-step chemical derivatization requiredSimple dissolution with CSASimple dissolution in buffer
Analysis Time 15-30 min10-20 min (post-derivatization)10-30 min5-15 min
Sensitivity (LOQ) Good (µg/mL)Excellent (ng/mL)Poor (mg/mL)Very Good (µg/mL)
Pros Robust, versatile, well-established, direct analysisHigh sensitivity, high resolutionFast, non-destructive, minimal prepVery high efficiency , very low sample/solvent use
Cons CSP selection can be empirical, moderate sensitivityMandatory derivatization , potential for artifactsLow sensitivity, not for trace analysisReproducibility can be challenging, lower concentration sensitivity
Best For... Routine QC, method validation, general-purpose analysis Trace-level impurity detection, high-throughput screeningRapid confirmation of enantiomeric identity, reaction monitoringOrthogonal method validation, limited sample quantities

Final Recommendation:

For most applications in a drug development setting, Chiral HPLC using a direct method with a Chiral Stationary Phase is the recommended primary technique . It provides the best balance of simplicity, robustness, and reliability for routine quality control and release testing.[2][8] Chiral GC serves as an excellent orthogonal method or when higher sensitivity is required, provided the derivatization protocol is rigorously validated. NMR with a CSA is a powerful tool for rapid, unambiguous confirmation in a research or process development context, while Chiral CE is ideal when sample volume is highly limited or an ultra-high efficiency separation is needed for resolving closely related impurities.

References

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  • Ciogli, A., et al. (2019). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. [Link]

  • ResearchGate. (2020). TIC GC/MS chromatogram of the chiral amino acid analysis. Figure from Publication. [Link]

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  • Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Institutional Repository. [Link]

  • Danesh, A., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Symmetry. [Link]

  • Farafonov, V., & Myasoedov, B. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde. ResearchGate. [Link]

  • Padivitage, N., Kumar, S., & Rustum, A. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. [Link]

  • Hopetop Pharmaceutical. The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Blog Post. [Link]

  • Rakibe, U. D., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy. [Link]

  • Reddy, B. P., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [Link]

  • Banfi, L., et al. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry. [Link]

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  • Fanali, S. (1996). Identification of chiral drug isomers by capillary electrophoresis. Journal of Chromatography A. [Link]

  • Şarkaya, K., & Yılmaz, H. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. DergiPark. [Link]

  • Nishi, H. (2004). Chiral Separation by Capillary Electrophoresis Using Polysaccharides. Springer Protocols. [Link]

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A Comparative Guide to the Reactivity of Morpholine-3-Carboxylic Acid and Proline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and peptide science, conformationally constrained amino acids are indispensable tools for sculpting molecular architecture.[1][2] Proline, the only proteinogenic secondary amino acid, imparts unique structural kinks that are critical to protein folding and function.[3] Consequently, its analogues, along with other heterocyclic scaffolds like morpholine-3-carboxylic acid, have garnered significant interest as building blocks for novel therapeutics.[4][5][6] These structures allow for the exploration of chemical space beyond natural amino acids, offering advantages in metabolic stability, receptor affinity, and pharmacokinetic properties.[2][7]

This guide provides an in-depth comparison of the chemical reactivity of morpholine-3-carboxylic acid and key proline analogues. By understanding their intrinsic electronic and steric differences, researchers can make more informed decisions when selecting building blocks for peptide synthesis, library generation, and drug design. We will delve into the causality behind their reactivity in fundamental reactions, supported by experimental data and detailed protocols.

Structural and Physicochemical Properties: The Foundation of Reactivity

The reactivity of these cyclic amino acids is fundamentally governed by their structure, particularly the nature of the heteroatoms within the ring and the resulting electronic and conformational effects.

Morpholine-3-carboxylic acid incorporates an oxygen atom at the 4-position of the six-membered ring. This oxygen exerts a strong electron-withdrawing inductive effect, which significantly influences the properties of the adjacent secondary amine.[8][9] In contrast, proline features a five-membered pyrrolidine ring, an aliphatic heterocycle with no such strong inductive effects.[10][11] Proline analogues can be further tuned; for instance, 4-fluoroproline introduces an inductive effect that alters ring pucker and amide bond isomerization, while larger analogues like piperidine-2-carboxylic acid introduce different steric demands.[12][13][14]

A critical parameter governing the nucleophilicity of the secondary amine is its basicity, which is measured by the pKa of its conjugate acid (pKaH).[15]

CompoundRing StructureKey FeatureApproximate Amine pKaH
L-ProlinePyrrolidineAliphatic 5-membered ring~10.6[10][11]
MorpholineMorpholineOxygen atom at position 4~7.5-8.5 (inferred from morpholine)
PiperidinePiperidineAliphatic 6-membered ring~11.0 (inferred from piperidine)[15]

Table 1: Comparison of Physicochemical Properties. The pKaH of the secondary amine is a key predictor of its nucleophilicity.

The lower pKaH of the morpholine nitrogen compared to proline is a direct consequence of the oxygen atom's inductive effect, which reduces the electron density on the nitrogen, making it a weaker base and a less potent nucleophile.[8][9] This has profound implications for common synthetic transformations.

Comparative Reactivity in Key Transformations

The differences in electronic and steric properties manifest directly in the outcomes of key chemical reactions used in drug development.

Amide Bond Formation (N-Acylation)

Amide bond formation is the cornerstone of peptide synthesis. The rate and efficiency of this reaction are highly dependent on the nucleophilicity of the amine component.

Underlying Causality: The secondary amine of proline is significantly more nucleophilic than that of morpholine-3-carboxylic acid. Kinetic studies have shown that N-alkylamino acids like proline are already incorporated into peptides more slowly than primary amino acids; the reduced nucleophilicity of morpholine-3-carboxylic acid is expected to decrease this rate further.[16] The electron-withdrawing effect of the morpholine oxygen atom reduces the amine's ability to attack the activated carboxyl group of the coupling partner.[8]

Experimental Observations:

  • Reaction Rates: In standard peptide coupling reactions (e.g., using HBTU or HATU), couplings onto the proline nitrogen are generally efficient but can be sterically hindered.[17] Couplings onto morpholine-3-carboxylic acid are anticipated to be slower, potentially requiring longer reaction times, higher temperatures, or more potent coupling reagents to achieve comparable yields.

  • Side Reactions: Epimerization: A major concern in peptide synthesis is the epimerization of the activated amino acid, which can be exacerbated by long reaction times and the use of strong bases.[18] Since reactions with the less nucleophilic morpholine-3-carboxylic acid may require more forcing conditions, there is a potentially higher risk of epimerization of the coupling partner.[18][19] This is particularly true for sensitive amino acids like cysteine and histidine.[19][20]

G cluster_proline Proline cluster_morpholine Morpholine-3-Carboxylic Acid Proline_N Proline N-H (High Electron Density) Proline_Rate Faster Coupling Rate Proline_N->Proline_Rate Higher Nucleophilicity Morpholine_O Ring Oxygen (O) Morpholine_N Morpholine N-H (Lower Electron Density) Morpholine_O->Morpholine_N Inductive Effect (-I) Morpholine_Rate Slower Coupling Rate (May need stronger conditions) Morpholine_N->Morpholine_Rate Lower Nucleophilicity Activated_AA Activated Amino Acid (e.g., with HATU) Activated_AA->Proline_N Attack Activated_AA->Morpholine_N Attack

Diketopiperazine (DKP) Formation

When synthesizing peptides with C-terminal proline, the deprotected dipeptide is highly susceptible to intramolecular cyclization, forming a diketopiperazine (DKP) and truncating the peptide chain.[21]

Underlying Causality: The propensity for DKP formation is related to the conformational preferences of the dipeptide and the nucleophilicity of the secondary amine. The five-membered ring of proline provides an ideal geometry for the secondary amine to attack the activated C-terminal ester.

Experimental Observations:

  • Proline: C-terminal proline is notorious for DKP formation, often leading to quantitative loss of the linear peptide when using standard resins like Wang resin.[21] Specialized strategies, such as using 2-chlorotrityl chloride resin, are required to mitigate this side reaction.[17][21]

  • Morpholine-3-carboxylic acid: The six-membered, conformationally flexible chair-like structure of the morpholine ring, combined with its reduced nitrogen nucleophilicity, may lead to a lower propensity for DKP formation compared to proline. However, this potential advantage has not been extensively quantified in the literature and would require direct comparative studies.

Experimental Protocol: Comparative N-Acylation Efficiency

This protocol provides a framework for directly comparing the coupling efficiency of Fmoc-Alanine to resin-bound L-proline versus L-morpholine-3-carboxylic acid.

Objective: To quantify the relative reactivity of the secondary amines of proline and morpholine-3-carboxylic acid in a standard solid-phase peptide synthesis (SPPS) coupling step.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-L-Pro-OH

  • Fmoc-L-Morpholine-3-COOH

  • Fmoc-L-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Kaiser (ninhydrin) test reagents

  • Isatin test reagents (for proline)

G cluster_prep Resin Preparation cluster_synthesis Synthesis & Coupling cluster_analysis Analysis start Start load_pro Load Fmoc-Pro-OH onto 2-CTC Resin start->load_pro load_mor Load Fmoc-Mca-OH onto 2-CTC Resin start->load_mor deprotect_pro Fmoc Deprotection (Pro-Resin) load_pro->deprotect_pro deprotect_mor Fmoc Deprotection (Mca-Resin) load_mor->deprotect_mor couple_ala_pro Couple Fmoc-Ala-OH to Pro-Resin deprotect_pro->couple_ala_pro couple_ala_mor Couple Fmoc-Ala-OH to Mca-Resin deprotect_mor->couple_ala_mor kaiser_test_pro Monitor Proline coupling (Isatin Test) couple_ala_pro->kaiser_test_pro kaiser_test_mor Monitor Morpholine coupling (Kaiser Test) couple_ala_mor->kaiser_test_mor cleave_analyze Cleave & Analyze Dipeptides (LC-MS) kaiser_test_pro->cleave_analyze kaiser_test_mor->cleave_analyze end Compare Yields & Purity cleave_analyze->end

Procedure:

  • Resin Loading:

    • Swell 2-CTC resin in DCM for 30 minutes in two separate reaction vessels.

    • In vessel 1, add a solution of Fmoc-L-Pro-OH (2 equiv.) and DIPEA (4 equiv.) in DCM.

    • In vessel 2, add a solution of Fmoc-L-Morpholine-3-COOH (2 equiv.) and DIPEA (4 equiv.) in DCM.

    • Agitate both vessels for 2 hours. Cap the resin with MeOH and wash thoroughly with DMF.

    • Determine the loading of each resin via Fmoc quantification.

  • Fmoc Deprotection:

    • Treat both resins with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes.

    • Wash both resins extensively with DMF.

  • Coupling of Fmoc-Alanine:

    • Prepare an activation solution of Fmoc-L-Ala-OH (3 equiv.), HBTU (2.9 equiv.), and DIPEA (6 equiv.) in DMF.

    • Add half of the activation solution to the Pro-resin and the other half to the Mca-resin.

    • Allow the coupling to proceed. Take small aliquots of resin from each vessel at timed intervals (e.g., 15, 30, 60, 120 minutes).

  • Monitoring and Analysis:

    • Wash the aliquots and test for the presence of free amines. Use the Isatin test for the Pro-resin and the Kaiser test for the Mca-resin.[17] A negative test indicates reaction completion.

    • Record the time required for each reaction to reach completion.

    • After the final time point, cleave the dipeptides from a small amount of each resin using a mild acidic cleavage cocktail (e.g., 1% TFA in DCM).

    • Analyze the crude cleavage products by LC-MS to quantify the yield of the desired dipeptide (Fmoc-Ala-Pro-OH and Fmoc-Ala-Mca-OH) and identify any side products.

Expected Outcome: The coupling reaction on the Pro-resin is expected to reach completion significantly faster than on the Mca-resin. The LC-MS analysis will provide quantitative data on the yield, allowing for a direct comparison of reactivity under identical conditions.

Conclusion and Strategic Application

The choice between morpholine-3-carboxylic acid and proline or its analogues is a strategic decision based on a trade-off between reactivity and desired physicochemical properties.

  • Proline and its analogues are the building blocks of choice when rapid, efficient coupling is paramount and established protocols for mitigating side reactions like DKP formation are available.[12][13][22] They are ideal for standard peptide synthesis where mimicking natural protein turns is desired.

  • Morpholine-3-carboxylic acid should be selected when the goal is to introduce a scaffold with improved aqueous solubility, a different hydrogen bonding profile, or unique metabolic properties.[6][7] Researchers must be prepared for potentially sluggish reactivity in acylation reactions and optimize protocols accordingly, for example by using extended coupling times or more powerful reagents like HATU.[17] The reduced nucleophilicity, while a synthetic challenge, is a direct result of the electronic properties that make the morpholine scaffold an attractive pharmacophore.[7]

By understanding the fundamental chemical principles that differentiate these valuable building blocks, scientists can better harness their unique properties to accelerate the discovery and development of next-generation therapeutics.

References

  • PubChem. L-Proline. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Pore, V. S., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • FooDB. (2010). Showing Compound L-Proline (FDB000570). [Link]

  • Pore, V. S., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. PubMed. [Link]

  • Loosli, S., et al. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate. [Link]

  • Thieme Chemistry. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. [Link]

  • Thamm, P., et al. Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry.
  • Koskinen, A. M. P., & Rapoport, H. (1989). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry. [Link]

  • Kubyshkin, V., & Budisa, N. (2016). pK a Values determined for the amino acids 1-4 and their N-acetyl derivatives. ResearchGate. [Link]

  • Mayr, H., et al. (2006). Nucleophilicities of Primary and Secondary Amines in Water. ResearchGate. [Link]

  • Pore, V. S., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Wikipedia. Proline. [Link]

  • Khan Academy. Special cases: Histidine, proline, glycine, cysteine. [Link]

  • Trovato, A., et al. (2020). Representative morpholine ring formation reactions. ResearchGate. [Link]

  • Trovato, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules. [Link]

  • ACS Fall 2025. Expanding complex morpholines using systematic chemical diversity. [Link]

  • Kumar, A., et al. (2017). Recent Advances in the Synthesis of C-Terminally Modified Peptides. ChemistryOpen. [Link]

  • Juhász, M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • PubChem. Morpholine-3-carboxylic acid amide hydrochloride. National Center for Biotechnology Information. [Link]

  • Guryanov, I., et al. (2020). Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. ResearchGate. [Link]

  • Bohacek, R. S., et al. (2009). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Comprehensive Medicinal Chemistry II.
  • Cheméo. Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. [Link]

  • Grygorenko, O. O., et al. (2020). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). ResearchGate. [Link]

  • Hinkley, J. M. (2021). What are good peptide coupling reagents when epimerization is not a concern?. ResearchGate. [Link]

  • Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences. [Link]

  • Amela, I., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

  • List, B., et al. (2012). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Chemical Science. [Link]

  • Singh, A., & Sharma, P. K. (2016). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. ResearchGate. [Link]

  • Moxley, M. A., & Becker, D. F. (2018). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Biochemistry. [Link]

  • For-Sawsan, S., et al. (2021). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Biochemistry. [Link]

  • Loffet, A., & Zhang, L. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
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A Comparative Cost-Effectiveness Analysis of Synthetic Routes to (R)-Morpholine-3-carboxylic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(R)-Morpholine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its constrained cyclic structure imparts unique conformational properties to molecules, making it a desirable scaffold in drug design. The efficient and cost-effective synthesis of this enantiomerically pure compound is therefore of significant interest to researchers and professionals in the pharmaceutical industry. This guide provides an in-depth comparison of four distinct synthetic routes to (R)-Morpholine-3-carboxylic acid, evaluating their cost-effectiveness, scalability, and overall practicality from a process chemistry perspective.

Route 1: Diastereoselective Synthesis from D-Serine

This well-established route leverages the readily available chiral pool of D-serine to construct the morpholine ring with the desired stereochemistry. The synthesis typically involves a five-step sequence, beginning with the protection of the amino group of D-serine methyl ester, followed by reductive amination, cyclization, and final deprotection and hydrolysis.

Experimental Protocol

A representative protocol for the synthesis of (R)-Morpholine-3-carboxylic acid from D-serine methyl ester is as follows:

  • Protection of D-Serine Methyl Ester: D-serine methyl ester hydrochloride is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent system (e.g., dioxane/water) to yield Fmoc-D-serine methyl ester.

  • Reductive Amination: The protected serine derivative is then reacted with dimethoxyacetaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the secondary amine.

  • Intramolecular Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization to form the morpholine ring.

  • Hydrogenation: The double bond formed during cyclization is reduced by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst.

  • Deprotection and Hydrolysis: The Fmoc protecting group is removed under basic conditions, and the methyl ester is hydrolyzed to afford the final (R)-Morpholine-3-carboxylic acid.[1]

Caption: Synthetic pathway from D-Serine.

Cost-Effectiveness Analysis

This route benefits from the relatively low cost of D-serine. However, the use of the Fmoc protecting group adds significant cost, and the multi-step nature of the synthesis increases labor and solvent usage. The overall yield is reported to be in the range of 70-75%, which is quite good for a multi-step synthesis.[1]

Route 2: Enzymatic Kinetic Resolution

Kinetic resolution using enzymes offers a highly enantioselective approach to separate a racemic mixture. In this strategy, a racemic mixture of a morpholine-3-carboxylic acid ester is subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed to the carboxylic acid, leaving the other enantiomer as the unreacted ester.

Experimental Protocol

A typical procedure for the enzymatic kinetic resolution is as follows:

  • Synthesis of Racemic Morpholine-3-carboxylic Acid Ester: A racemic mixture of a suitable ester (e.g., n-butyl ester) of morpholine-3-carboxylic acid is synthesized. This can be achieved through various methods, such as the condensation of N-butylethanolamine with 2-chloroacrylonitrile followed by cyclization and alcoholysis.

  • Enzymatic Hydrolysis: The racemic ester is incubated with a lipase, such as Candida rugosa lipase or immobilized Candida antarctica lipase B (Novozym 435), in a buffered aqueous solution or a biphasic system. The enzyme selectively hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid.

  • Separation: The unreacted (R)-ester is separated from the (S)-acid by extraction.

  • Hydrolysis of (R)-ester: The isolated (R)-ester is then hydrolyzed under basic conditions to yield the desired (R)-Morpholine-3-carboxylic acid.[2]

Caption: Enzymatic kinetic resolution workflow.

Cost-Effectiveness Analysis

The primary cost driver in this route is the enzyme. While the initial investment in a commercial immobilized enzyme like Novozym 435 can be significant, its reusability over multiple cycles can substantially reduce the cost per batch on an industrial scale. The starting materials for the racemic ester are generally inexpensive. A key drawback is the theoretical maximum yield of 50% for the desired enantiomer, although the undesired enantiomer can potentially be racemized and recycled to improve the overall process economy. This method offers excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee).

Route 3: Asymmetric Hydrogenation

Asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral compounds, offering high efficiency and enantioselectivity. This approach involves the hydrogenation of a prochiral dehydromorpholine precursor using a chiral transition metal catalyst.

Experimental Protocol

A general procedure for asymmetric hydrogenation would involve:

  • Synthesis of Prochiral Dehydromorpholine: A suitable prochiral dehydromorpholine-3-carboxylic acid derivative is synthesized.

  • Asymmetric Hydrogenation: The dehydromorpholine is hydrogenated under a hydrogen atmosphere in the presence of a chiral rhodium or iridium catalyst. The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity.

  • Deprotection/Hydrolysis: Any protecting groups are removed, and the ester is hydrolyzed to give the final product.[3][4]

Caption: Asymmetric hydrogenation approach.

Cost-Effectiveness Analysis

The main economic challenge of this route is the high cost of the precious metal catalysts and the sophisticated chiral ligands. While catalyst loading can be low, the initial investment is substantial. However, the high efficiency, excellent enantioselectivity, and atom economy of this method can make it competitive, especially for large-scale production where catalyst recycling is implemented. The synthesis of the prochiral substrate also contributes to the overall cost.

Route 4: Chiral Resolution via Diastereomeric Salt Formation

This classical method involves the reaction of a racemic mixture of morpholine-3-carboxylic acid with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Experimental Protocol

A typical protocol for chiral resolution includes:

  • Synthesis of Racemic Morpholine-3-carboxylic Acid: A racemic mixture of the target acid is synthesized.

  • Salt Formation: The racemic acid is treated with a stoichiometric amount of a chiral base (e.g., (S)-(-)-α-methylbenzylamine) or a chiral acid (if resolving a racemic morpholine derivative) in a suitable solvent.

  • Fractional Crystallization: The solvent is slowly evaporated or the solution is cooled to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation and Liberation of the Enantiomer: The crystallized salt is isolated by filtration, and the pure enantiomer of morpholine-3-carboxylic acid is liberated by treatment with an acid or base to remove the resolving agent.[5]

Caption: Chiral resolution by diastereomeric salt formation.

Cost-Effectiveness Analysis

The cost-effectiveness of this method is highly dependent on the price of the resolving agent and the efficiency of the crystallization process. Common resolving agents like tartaric acid derivatives are relatively inexpensive.[6][7][8][9] However, finding an effective resolving agent often requires empirical screening, which can be time-consuming. The major drawback is the 50% theoretical maximum yield for the desired enantiomer, which significantly impacts the overall cost unless the resolving agent and the undesired enantiomer can be recovered and recycled.

Comparative Summary

FeatureSynthesis from D-SerineEnzymatic Kinetic ResolutionAsymmetric HydrogenationChiral Resolution (Diastereomeric Salts)
Starting Material Cost Moderate (D-serine is inexpensive, but Fmoc-Cl is costly)Low to ModerateModerate to High (depends on substrate)Low to Moderate
Key Reagent Cost High (Fmoc-Cl)High (Enzyme, but reusable)Very High (Chiral catalyst)Low to Moderate (Resolving agent)
Process Complexity High (Multi-step)ModerateModerateModerate to High (Screening and optimization)
Overall Yield Good (70-75%)Moderate (Theoretically max 50% per cycle)HighLow (Theoretically max 50%)
Enantioselectivity ExcellentExcellent (>99% ee)ExcellentVariable, can be high
Scalability Moderate to GoodGood (amenable to continuous processes)Good (with catalyst recycling)Moderate
Waste Generation Moderate (Protecting group removal)Low (Biocatalytic)Low (Atom economical)Moderate (Solvent and resolving agent recovery)

Conclusion and Recommendations

The choice of the most cost-effective synthetic route to (R)-Morpholine-3-carboxylic acid depends heavily on the desired scale of production, available resources, and the required level of enantiopurity.

  • For laboratory-scale synthesis and initial research , the synthesis from D-serine offers a reliable and well-documented path to high-purity material, despite the higher reagent costs associated with the protecting group strategy.

  • For pilot-scale and industrial production , enzymatic kinetic resolution presents a highly attractive option. The high enantioselectivity, potential for enzyme recycling, and use of milder reaction conditions align well with the principles of green chemistry and can lead to significant cost savings at scale. The initial investment in the enzyme is offset by its longevity.

  • Asymmetric hydrogenation is a powerful but expensive alternative. It is most suitable for large-scale manufacturing where the high initial cost of the catalyst can be justified by high throughput, efficiency, and the implementation of a robust catalyst recycling program.

  • Chiral resolution via diastereomeric salt formation remains a viable, albeit less efficient, option. It can be a cost-effective choice if an inexpensive and highly effective resolving agent is identified and if a process for recycling the undesired enantiomer is established.

Ultimately, a thorough process development and optimization study should be conducted for the most promising routes to determine the most economically viable and sustainable method for the specific needs of a given project. The increasing availability of robust and affordable enzymes makes the enzymatic kinetic resolution a particularly compelling route for future industrial applications.

References

  • Di-p-toluoyl-D-tartaric acid | CAS 32634-68-7 | P212121 Store. (n.d.). Retrieved from [Link]

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Beyond Nature's Blueprint: A Head-to-Head Comparison of Non-Natural Amino Acids for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Peptide Therapeutic Stability

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by their inherent instability.[1][2] Native peptides are susceptible to rapid degradation by a host of physiological proteases, leading to a short in vivo half-life and diminished bioavailability.[3] This guide provides a comparative analysis of various non-natural amino acids (nnAAs), powerful tools in a medicinal chemist's arsenal to fortify peptides against these degradative forces. By strategically substituting canonical amino acids with their non-natural counterparts, we can enhance proteolytic resistance, thereby extending a peptide's therapeutic window.[4][5]

This document moves beyond a simple catalog of options, offering a head-to-head comparison of the stability enhancements conferred by different classes of nnAAs. We will delve into the mechanistic basis for their stabilizing effects and present supporting experimental data to guide your peptide design strategies.

Understanding Peptide Degradation Pathways

Before exploring solutions, it is crucial to understand the problem. Peptides are primarily cleared from circulation through two main mechanisms: proteolytic degradation and renal clearance. Proteolytic degradation involves the enzymatic cleavage of peptide bonds by proteases, which can be broadly classified as exopeptidases (cleaving from the termini) and endopeptidases (cleaving within the sequence).[6] Other chemical degradation pathways include oxidation (commonly affecting Met and Cys residues), deamidation (Asn and Gln), and the formation of pyroglutamic acid from N-terminal Gln.[7] The incorporation of nnAAs primarily addresses proteolytic instability.

Head-to-Head Comparison of Non-Natural Amino Acids for Stability Enhancement

The choice of which nnAA to incorporate is context-dependent, relying on the specific peptide sequence, the location of the modification, and the desired pharmacological profile. Here, we compare several widely used classes of nnAAs.

D-Amino Acids: The Mirror Image Defense

One of the most effective strategies to confer proteolytic resistance is the substitution of a natural L-amino acid with its D-enantiomer.[8][9] Proteases are highly stereospecific and are evolved to recognize and cleave peptide bonds involving L-amino acids. The introduction of a D-amino acid at or near a cleavage site creates steric hindrance, preventing the peptide from fitting into the enzyme's active site.[4]

Experimental Evidence:

A compelling example is seen in the oncocin derivative, Onc18. Substitution of L-Arginine at key positions with D-Arginine (in the analog Onc112) dramatically increased its half-life in mouse serum from 25 minutes to over 8 hours.[10] This represents a greater than 19-fold increase in stability. Another study demonstrated that an all-L-amino acid peptide was completely degraded by a cocktail of proteases within 72 hours, whereas the analog containing a single D-phenylalanine substitution remained stable.[4]

N-Methylated Amino Acids: Capping the Backbone

N-methylation involves the addition of a methyl group to the amide nitrogen of the peptide backbone.[11] This seemingly subtle modification has profound effects on peptide stability. The methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonding network that enzymes use for recognition.[3] This modification not only protects the adjacent peptide bond but can shield a region of up to four amino acids.

Experimental Evidence:

Studies on a G-protein-binding peptide demonstrated that N-methylation at specific positions could increase the half-life in the presence of trypsin from approximately 2.5 minutes to over 42 hours, a more than 1000-fold increase in stability.[3] All N-methylated cyclic peptides in another study were found to be stable in human plasma for over 360 minutes.[12]

β-Amino Acids: Expanding the Backbone

β-amino acids contain an additional carbon atom in their backbone compared to their α-amino acid counterparts.[6] This structural alteration changes the peptide's conformation and the distance between side chains, making it a poor substrate for proteases.[13] The incorporation of β-amino acids has been shown to confer significant resistance to enzymatic degradation.[14]

Experimental Evidence:

While direct head-to-head quantitative comparisons with other nnAAs are less common in the literature, studies have shown that peptides containing β-amino acids exhibit high stability. For instance, an α,β-peptide was found to be resistant to cleavage by trypsin and chymotrypsin, with no proteolysis detected after 36 hours of incubation.[14]

Other Notable Non-Natural Amino Acids
  • Ornithine: Often used as a substitute for Arginine, which is a common protease cleavage site.[10] The shorter side chain of ornithine can reduce recognition by trypsin-like proteases. For example, substituting Arginine with ornithine in the oncocin derivative Onc18 (creating Onc72) increased the half-life in mouse serum from 25 minutes to 3 hours.[10]

  • Proline and its Analogs: Proline's unique cyclic structure restricts the conformational freedom of the peptide backbone, which can contribute to stability.[15] The incorporation of proline-containing "hinge" structures has been shown to be an effective strategy for enhancing the stability of antimicrobial peptides.[16]

  • Pyroglutamic Acid (pGlu): This is a cyclized derivative of N-terminal glutamic acid or glutamine.[7][17] While it can form spontaneously, its deliberate incorporation can protect the N-terminus from degradation by aminopeptidases.

Quantitative Comparison of Stability Enhancement

The following table summarizes the available quantitative data on the stability enhancement provided by different non-natural amino acids. It is important to note that direct comparisons between different studies can be challenging due to variations in the parent peptide, the specific proteases used, and the assay conditions.

Non-Natural Amino Acid ClassParent Peptide/SequenceModificationAssay ConditionsHalf-life (t½) of Unmodified PeptideHalf-life (t½) of Modified PeptideFold Increase in StabilityReference
D-Amino Acid Oncocin derivative (Onc18)L-Arg to D-ArgMouse Serum25 min> 8 hours> 19[10]
N-Methylated Amino Acid G-protein-binding peptideN-methylation at LysTrypsin~2.5 min> 42 hours> 1000[3]
Ornithine Oncocin derivative (Onc18)L-Arg to OrnithineMouse Serum25 min3 hours7.2[10]
β-Amino Acid α,β-peptide 4β-amino acid incorporationTrypsin, ChymotrypsinNot specified (assumed to be low)No proteolysis after 36 hoursNot quantifiable, but significant[14]

Experimental Protocols

A robust assessment of peptide stability is critical for validating the efficacy of nnAA incorporation. The following is a generalized protocol for an in vitro proteolytic stability assay.

Protocol: In Vitro Proteolytic Stability Assay in Human Serum

Objective: To determine the half-life of a peptide in the presence of proteases found in human serum.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in an appropriate solvent).

  • Human serum.

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA)).

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Preparation: Thaw human serum on ice. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates.

  • Reaction Setup: In a microcentrifuge tube, pre-warm the serum to 37°C for 5 minutes.

  • Initiate Reaction: Add the test peptide to the serum to a final concentration (e.g., 100 µg/mL). Vortex briefly. This is your t=0 time point. Immediately take the first aliquot.

  • Time Course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic degradation.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate serum proteins.

  • Analysis: Carefully collect the supernatant. Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.[5]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide by fitting the data to a first-order exponential decay model.

Visualizing the Concepts

Peptide_Degradation_and_Stabilization cluster_0 Native Peptide cluster_1 Degradation Pathways cluster_2 Stabilization Strategies cluster_3 Outcome Native_Peptide Native Peptide (L-Amino Acids) Proteases Proteases Native_Peptide->Proteases Susceptible to Cleavage Chemical_Degradation Chemical Degradation (Oxidation, Deamidation) Native_Peptide->Chemical_Degradation D_AA D-Amino Acid Substitution Native_Peptide->D_AA Modification N_Methyl N-Methylation Native_Peptide->N_Methyl Modification Beta_AA β-Amino Acid Incorporation Native_Peptide->Beta_AA Modification Other_nnAA Other nnAAs (Ornithine, Proline) Native_Peptide->Other_nnAA Modification Degraded_Fragments Degraded Fragments Proteases->Degraded_Fragments Chemical_Degradation->Degraded_Fragments Stable_Peptide Stabilized Peptide (Increased Half-life) D_AA->Stable_Peptide N_Methyl->Stable_Peptide Beta_AA->Stable_Peptide Other_nnAA->Stable_Peptide Stable_Peptide->Proteases Resistant to Cleavage

Caption: Strategies to enhance peptide stability against degradation.

Proteolytic_Stability_Assay_Workflow Start Start: Peptide + Serum Incubation Incubate at 37°C Start->Incubation Time_Points Take Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with TCA) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant (HPLC or LC-MS) Centrifuge->Analyze Data_Analysis Plot % Intact Peptide vs. Time Calculate Half-life (t½) Analyze->Data_Analysis End End: Stability Data Data_Analysis->End

Caption: Workflow for an in vitro proteolytic stability assay.

Conclusion

The strategic incorporation of non-natural amino acids is an indispensable tool for overcoming the inherent instability of peptide therapeutics. D-amino acid substitution and N-methylation stand out as particularly potent strategies, capable of increasing peptide half-life by orders of magnitude. The choice of modification will ultimately depend on the specific peptide, its intended target, and the desired pharmacokinetic profile. A systematic approach, involving the synthesis of analogs with different nnAAs and their subsequent evaluation in robust stability assays, will enable the rational design of more durable and effective peptide drugs.

References

  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]

  • Adesis, Inc. (2025). Peptide Stability and Half-Life Extension: Chemical Strategies and Innovations. Adesis, Inc. Blog. [Link]

  • Erak, M., et al. (2018). Strategies for Improving Peptide Stability and Delivery. Molecules, 23(2), 429. [Link]

  • Torgovska, H., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8891. [Link]

  • Liu, H., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(19), 6970-6977. [Link]

  • Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of Medicinal Chemistry, 58(12), 5134-5145. [Link]

  • Al-Azzam, W., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203. [Link]

  • Richard, J. P., et al. (2015). Comprehensive N-Methyl Scanning of a Potent Peptide Inhibitor of Malaria Invasion into Erythrocytes Leads to Pharmacokinetic Optimization of the Molecule. Journal of Medicinal Chemistry, 58(5), 2384-2393. [Link]

  • ResearchGate. (2025). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. [Link]

  • Umemoto, K., et al. (2019). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Chemistry, 11(7), 611-620. [Link]

  • Varamogianni-Mamatsi, V., et al. (2009). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Molecular Immunology, 46(8-9), 1751-1759. [Link]

  • Li, W., et al. (2020). and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 579023. [Link]

  • McLuckey, S. A., & Reid, G. E. (2002). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry, 13(4), 378-386. [Link]

  • Otvos, L., et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Peptide Science, 14(9), 1034-1041. [Link]

  • De Marco, R., & Gentilucci, L. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(17), 7859-7877. [Link]

  • ResearchGate. (2025). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. [Link]

  • ResearchGate. (2025). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. [Link]

  • Maini, R., et al. (2013). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Journal of the American Chemical Society, 135(46), 17475-17485. [Link]

  • Rogers, J. M., & Suga, H. (2015). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications, 51(12), 2304-2306. [Link]

  • Humpola, V., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(7), 6701. [Link]

  • Bionda, N., et al. (2013). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of Medicinal Chemistry, 56(10), 3931-3939. [Link]

  • Horwich, A. L., et al. (1986). Arginine in the leader peptide is required for both import and proteolytic cleavage of a mitochondrial precursor. Proceedings of the National Academy of Sciences, 83(13), 4930-4933. [Link]

  • Qian, K. K., et al. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics, 18(8), 3166-3175. [Link]

  • Dong, N., et al. (2015). Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure. Journal of Medicinal Chemistry, 58(12), 5146-5156. [Link]

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  • Schwalen, C. J., et al. (2023). Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase. Journal of the American Chemical Society, 145(7), 4065-4074. [Link]

  • ResearchGate. (2022). Impact of poly-arginine peptides R18D and R18 on alteplase and tenecteplase thrombolysis in vitro, and neuroprotective stability to proteolysis. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (R)-Morpholine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of (R)-Morpholine-3-carboxylic acid hydrochloride (CAS No. 1187928-88-6, 106825-81-4).[1][2] As a crucial chiral building block in pharmaceutical and chemical synthesis, its safe management from receipt to disposal is paramount for ensuring laboratory safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound is an off-white to light yellow solid.[1] While comprehensive toxicological data for this specific compound is not widely available, its structural relationship to morpholine necessitates treating it with significant caution.[3] The parent compound, morpholine, is classified as a hazardous substance that is flammable, causes severe skin burns and eye damage, and is toxic if inhaled or absorbed through the skin.[4][5][6][7] The hydrochloride salt of morpholine is a known skin and eye irritant.

Therefore, a conservative approach is essential. All waste containing this compound, including surplus material, contaminated labware, and spill cleanup debris, must be managed as hazardous waste. This is mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" responsibility for hazardous waste generators.[8][9][10]

Key Data Summary

PropertyValue / InformationSource(s)
Chemical Name This compound[1]
CAS Number(s) 1187928-88-6; 106825-81-4[1][2]
Molecular Formula C₅H₁₀ClNO₃[11][12]
Appearance Off-white to light yellow solid[1]
Primary Hazards Assumed Hazardous based on parent compound: Skin/eye irritant/corrosive, potentially toxic.[6]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[13][14]
Disposal Route Licensed Hazardous Waste Contractor / Institutional EH&S[15][16]

Pre-Disposal Operations: Personal Protection and Safe Handling

Before initiating any disposal procedure, ensuring personal and environmental safety is critical. Adherence to the following protocols minimizes exposure risks.

Required Personal Protective Equipment (PPE)

Proper PPE is your first line of defense. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[3]

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Employ proper glove removal technique to avoid skin contact.[17] Dispose of contaminated gloves as hazardous waste.[17]

  • Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[3]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved P95 or P100 particulate respirator.[17]

Engineering Controls and Handling
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to control exposure.[3][18]

  • Avoiding Dust: Handle the solid material carefully to avoid the formation of dust and aerosols.[3]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of the workday after handling the material.[3]

Step-by-Step Disposal Protocols

Never dispose of this chemical down the drain or in regular trash.[15] All waste streams must be collected for pickup by your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.

Disposal of Unused or Surplus Product
  • Container Selection: Place the original container, or the surplus material, into a larger, compatible waste container (HDPE or plastic is preferred) that is in good condition and has a secure, leak-proof lid.[16][19][20]

  • Labeling: Affix a "Hazardous Waste" label to the outer container. Clearly write the full chemical name: "this compound" and the approximate quantity. Proper labeling is a critical regulatory requirement.[16]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[16][19] This area must be at or near the point of generation and inspected weekly for any signs of leakage.[19]

  • Segregation: Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[19]

  • Pickup Request: Contact your institution's EH&S department to schedule a hazardous waste pickup.[16]

Disposal of Empty Containers

A container that has held a hazardous chemical is not truly empty.

  • Decontamination: If possible and safe, rinse the empty container three times with a suitable solvent (e.g., water or methanol).

  • Collect Rinsate: Crucially, collect this rinsate as a new hazardous waste stream. Do not pour it down the drain. Manage the collected liquid rinsate in a properly labeled, sealed container for EH&S pickup.

  • Final Container Disposal: Once triple-rinsed, the container can often be disposed of as regular trash. Deface or remove all chemical labels from the empty container and remove the cap before placing it in the appropriate bin.[15]

Management of Spill Cleanup Waste

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Don PPE: Wear the full PPE as described in Section 2.1.

  • Containment: Prevent the spill from spreading or entering drains.[3]

  • Cleanup: Gently sweep up the solid material to avoid creating dust.[3][21] Use an absorbent material for any solutions.

  • Collect Waste: Place all contaminated materials (absorbent pads, swept powder, contaminated gloves, etc.) into a designated hazardous waste container.[3]

  • Label and Store: Seal and label the container as described in Protocol 3.1 and move it to the SAA for pickup.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste streams of this compound.

G cluster_paths Disposal Pathways cluster_actions Action Protocols start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type surplus Unused / Surplus Solid waste_type->surplus  Solid Product   spill Spill Cleanup Debris waste_type->spill Contaminated Material container Empty Container waste_type->container  Container   collect_solid 1. Place in labeled, sealed Hazardous Waste container. 2. Store in SAA. surplus->collect_solid spill->collect_solid rinse 1. Triple-rinse with appropriate solvent. container->rinse end_waste Schedule Pickup with Licensed Waste Contractor / EH&S collect_solid->end_waste collect_rinsate 2. Collect all rinsate as liquid hazardous waste. 3. Label and store in SAA. rinse->collect_rinsate dispose_container 3. Deface original label. 4. Dispose of container as non-hazardous waste. rinse->dispose_container collect_rinsate->end_waste

Caption: Decision workflow for proper disposal of this compound waste.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). Morpholine-3-carboxylic acid amide hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Morpholine Safety Data Sheet.
  • Alpha Chemical Co. (2023, February 9). Uncovering The Benefits and Risks of Morpholine.
  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Health Canada. (n.d.). Hazardous substance assessment – Morpholine.
  • Acros PharnaTech Limited. (n.d.). SAFETY DATA SHEET: (S)-Morpholine-3-carboxylic acid hydrochloride.
  • ChemicalBook. (2025, July 19). MORPHOLINE-3-CARBOXYLIC ACID HYDROCHLORIDE - Safety Data Sheet.
  • Capot Chemical. (2025, December 17). MSDS of (R)-4-Boc-morpholine-3-carboxylic acid.
  • Fisher Scientific. (2016, February 4). SAFETY DATA SHEET: Morpholin-3-one.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
  • Redox. (2022, October 1). Safety Data Sheet Morpholine.
  • Chem-Impex. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • Oakwood Chemical. (n.d.). This compound.
  • CymitQuimica. (n.d.). morpholine-3-carboxylic acid hydrochloride.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: Morpholine.
  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • Wikipedia. (n.d.). Resource Conservation and Recovery Act.
  • TCI Chemicals. (2025, February 4). SAFETY DATA SHEET: Morpholine Hydrochloride.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.